Product packaging for 2-Chloro-4,5-dimethylaniline(Cat. No.:CAS No. 1585-13-3)

2-Chloro-4,5-dimethylaniline

Cat. No.: B1464825
CAS No.: 1585-13-3
M. Wt: 155.62 g/mol
InChI Key: CJZAXFZHDSZLRR-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylaniline, identified by CAS Number 1585-13-3, is an aromatic amine compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Chloroanilines, such as this derivative, are frequently employed in the development of more complex molecules, including dyes and pigments . As a substituted aniline, it can undergo various reactions typical of its amine and aromatic halide functional groups, making it a versatile precursor for researchers. This product is offered with a purity of 95% . It is essential to handle this compound with care; it carries hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For its storage, it is recommended to keep it in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption. Researchers are advised to consult the safety data sheet and adhere to all relevant safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1464825 2-Chloro-4,5-dimethylaniline CAS No. 1585-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZAXFZHDSZLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697213
Record name 2-Chloro-4,5-dimethylaniline
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-13-3
Record name 2-Chloro-4,5-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethylaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4,5-dimethylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylaniline: Properties, Synthesis, and Analytical Methodologies

Authored by: A Senior Application Scientist

Introduction

This compound, identified by CAS number 1585-13-3, is a substituted aromatic amine that serves as a critical intermediate in various fields of chemical synthesis.[1] Its structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts specific reactivity and properties that make it a valuable building block. This guide provides a comprehensive overview of its core characteristics, a representative synthetic workflow, its applications in modern research, and a detailed protocol for its analytical determination, tailored for researchers and professionals in chemical and pharmaceutical development. The strategic placement of its functional groups allows for its use in the synthesis of complex molecules, including dyes, agrochemicals, and, notably, pharmaceutical agents.[1][2]

Core Physicochemical Properties

The molecular identity and physical characteristics of this compound are fundamental to its application and handling. As a solid at room temperature, its solubility is moderate in organic solvents and limited in water, a trait dictated by the hydrophobic nature of its aromatic and alkyl components.[1]

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN[1][2][3]
Molecular Weight 155.62 g/mol [2][3][4]
CAS Number 1585-13-3[1][3][5]
Appearance Solid[1]
Melting Point 85.0 - 86.5 °C[2]
Boiling Point (Predicted) 248.7 ± 35.0 °C[2]
Density (Predicted) 1.142 ± 0.06 g/cm³[2]
Common Synonyms 2-chloro-4,5-dimethylbenzenamine[4]

Synthetic Pathway: A Mechanistic Approach

The synthesis of substituted anilines like this compound typically involves multi-step processes starting from simpler aromatic precursors. A common and logical approach involves the nitration and chlorination of a dimethylbenzene precursor, followed by the reduction of the nitro group to the target amine. This process is chosen for its reliability and the well-established nature of each reaction step.

The diagram below illustrates a representative synthetic workflow. The initial nitration of o-xylene is directed by the activating methyl groups, followed by chlorination. The final, critical step is the reduction of the nitro intermediate to the desired aniline.

synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product o_xylene 1,2-Dimethylbenzene (o-Xylene) nitro_intermediate 4-Chloro-1,2-dimethyl-5-nitrobenzene o_xylene->nitro_intermediate 1. Nitration (HNO₃/H₂SO₄) 2. Chlorination (Cl₂) final_product This compound nitro_intermediate->final_product Reduction (e.g., Zn/HCl or H₂/Pd-C)

Caption: Representative synthesis of this compound.

This reduction step is a cornerstone of aniline synthesis. The use of zinc powder in an acidic medium, for instance, is a well-documented method for converting nitroaromatic compounds to their corresponding anilines with high yield.[6]

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical scaffold.[1] The presence of the amino, chloro, and methyl groups provides multiple reactive sites for further chemical modification.

  • Pharmaceutical Synthesis : Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[7] The chloro-substituent can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a precursor for more complex molecules in drug discovery pipelines, where its structure can be elaborated to generate novel therapeutic candidates.[7]

  • Agrochemicals : The chloro and alkyl-substituted aromatic amine structure is a key feature in certain bioactive molecules used in agriculture.[2] This compound is a building block for specific herbicides and fungicides, where its structural components contribute to the final product's efficacy and stability.[2]

  • Dyes and Pigments : In the manufacturing of specialty pigments and azo dyes, this aniline derivative is employed as a diazo component. Its structure contributes to the color fastness and overall stability of the final dye product.[2]

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)

Ensuring the purity and confirming the identity of this compound in research and industrial settings is paramount. Gas chromatography coupled with mass spectrometry (GC/MS) is a robust and widely adopted technique for the trace analysis of aniline derivatives.[8] The following protocol outlines a self-validating system for its quantification.

I. Objective

To identify and quantify this compound in a sample matrix using GC/MS. This method is based on established procedures for aniline analysis.[9]

II. Materials and Reagents
  • This compound standard (≥95% purity)

  • Methylene chloride (or other suitable solvent), HPLC or pesticide grade

  • Internal Standard (e.g., 3-Chloro-4-fluoroaniline or a deuterated aniline derivative)[8]

  • Sodium sulfate (anhydrous)

  • Sample vials, syringes, and volumetric flasks

III. Instrumentation (Typical GC/MS System)
  • Gas Chromatograph : Capable of temperature programming.

  • Injector : Split/splitless injector.

  • Column : A capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas : Helium or Hydrogen 5.0 grade.[8]

  • Mass Spectrometer : Capable of electron ionization (EI) and scanning a mass range from m/z 50-300.

IV. Step-by-Step Methodology
  • Standard Preparation :

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methylene chloride.

    • Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the analyte (e.g., 0.1 to 100 µg/L).[8]

    • Spike each calibration standard and sample with the internal standard at a constant concentration.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • For aqueous samples, adjust the sample pH to >11.[9]

    • Extract a measured volume of the sample (e.g., 1 L) with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[9]

    • Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • GC/MS Analysis :

    • Injector Temperature : 180°C.[8]

    • Oven Program : Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.[8]

    • Transfer Line Temperature : 300°C.[8]

    • Injection Volume : 1 µL.

    • MS Parameters : Operate in EI mode at 70 eV. Scan the appropriate mass range.

  • Data Analysis and Validation :

    • Identify the analyte by comparing its retention time and mass spectrum to that of the certified standard.

    • Quantify the analyte using a calibration curve generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.

    • The system's validity is confirmed by the linearity of the calibration curve (R² > 0.99) and the analysis of quality control samples.

Safety and Handling

As with many aniline derivatives, this compound may pose health risks, including potential toxicity and carcinogenicity.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. All handling should adhere to the safety data sheet (SDS) guidelines. Storage should be in a dry, sealed container, often at room temperature.[4]

Conclusion

This compound is a compound of significant utility, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined physicochemical properties and reactive nature make it a valuable intermediate. Understanding its synthesis, proper handling, and the robust analytical methods required for its characterization are essential for harnessing its full potential in a research and development setting.

References

Physical and chemical properties of 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1585-13-3), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physical and chemical properties, spectroscopic profile, reactivity, synthesis, and key applications of this compound. A strong emphasis is placed on safe handling protocols and detailed experimental procedures, reflecting field-proven insights and ensuring scientific integrity.

Introduction and Strategic Importance

This compound is a substituted aromatic amine belonging to the aniline class of compounds.[1] Its structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a unique combination of steric and electronic properties that make it a valuable and versatile building block in organic synthesis.[1][2] This compound serves as a critical precursor in the manufacturing of a wide array of commercial products, including pharmaceuticals, agrochemicals like herbicides and fungicides, and high-performance azo dyes and pigments.[1][2] Understanding its fundamental properties is therefore essential for optimizing reaction conditions, ensuring safety, and developing novel applications. This guide synthesizes critical data to provide a holistic and actionable understanding of this compound.

Compound Identification and Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis or analysis. The primary identifiers for this compound are listed below.

  • CAS Number : 1585-13-3[1][2][3][4][5]

  • IUPAC Name : 2-Chloro-4,5-dimethylbenzenamine[5]

  • Synonyms : this compound

  • Molecular Formula : C₈H₁₀ClN[1][2][3][5]

  • Molecular Weight : 155.62 g/mol [2][3][4][5]

  • Chemical Structure : Chemical structure of this compound

Core Physical and Chemical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and reaction setup. This compound is typically a solid at room temperature.[1] Its solubility is limited in aqueous solutions but moderate in common organic solvents, a trait attributable to the hydrophobic nature of its aromatic ring and alkyl substituents.[1][6]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Appearance Solid at room temperature[1]
Melting Point 85.0 - 86.5 °C[2]
Boiling Point 248.7 ± 35.0 °C (Predicted)[2]
Density 1.142 ± 0.06 g/cm³ (Predicted)[2]
Storage Condition 2-8°C, protected from light[2]

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic ring, the amino group (-NH₂), and the chloro-substituent (-Cl).

  • Amino Group Reactivity : The primary amine is nucleophilic and can undergo a range of classical reactions, including acylation, alkylation, and, most importantly, diazotization. The reaction with nitrous acid (HNO₂) at low temperatures converts the amine into a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of functional groups or in azo-coupling reactions to form vibrantly colored azo dyes. This reactivity makes it a cornerstone for the dye and pigment industry.[2]

  • Electrophilic Aromatic Substitution : The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the existing substituents sterically hinder the positions adjacent to the amine, influencing the regioselectivity of further substitutions.

  • Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing chloro group can make the compound a substrate for nucleophilic substitution reactions, although this is less common than reactions involving the amine.[1]

Below is a conceptual diagram illustrating the key transformation of this compound into an azo dye, a process central to its industrial application.

G Aniline This compound Reagent1 NaNO₂, HCl 0-5 °C Aniline->Reagent1 Diazonium Diazonium Salt Intermediate Reagent1->Diazonium Diazotization Product Azo Dye Product Diazonium->Product Azo Coupling CouplingPartner Coupling Partner (e.g., Naphthol derivative) CouplingPartner->Product

Caption: Key reaction pathway: Diazotization and Azo Coupling.

Synthesis Overview

Industrially, substituted anilines are often prepared via the reduction of a corresponding nitroaromatic compound. An alternative route involves the direct, regioselective chlorination of the parent aniline. For this compound, a plausible synthetic route involves the controlled chlorination of 3,4-dimethylaniline. The choice of chlorinating agent and reaction conditions is critical to achieve the desired isomer and prevent over-chlorination.

The diagram below outlines a generalized workflow for such a synthesis and subsequent purification.

G start Start: 3,4-Dimethylaniline step1 Dissolve in Inert Solvent start->step1 step2 Add Chlorinating Agent (e.g., SO₂Cl₂) step1->step2 Chlorination step3 Control Temperature (e.g., 0-10°C) step2->step3 step4 Reaction Monitoring (TLC/GC) step3->step4 step5 Aqueous Workup & Neutralization step4->step5 If complete step6 Extract with Organic Solvent step5->step6 step7 Dry, Filter, Concentrate step6->step7 step8 Purify by Recrystallization step7->step8 Crude Product end_node Product: This compound step8->end_node

Caption: Generalized workflow for the synthesis of this compound.

Safety, Handling, and Toxicity Profile

Trustworthiness in the laboratory begins with a rigorous adherence to safety. Like many aromatic amines and chlorinated compounds, this compound poses health risks and must be handled with care.[1]

  • Hazard Classification : This chemical is considered hazardous. It is often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7] Prolonged or repeated exposure may cause damage to organs.[8]

  • Toxicological Summary : Acute toxicity may lead to symptoms such as methaemoglobinaemia (cyanosis), fatigue, and muscle weakness.[8] It is also suspected of being a potential carcinogen.[1]

Recommended Handling Protocols:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9]

    • Body Protection : Wear a lab coat and, if handling large quantities, protective clothing to prevent skin exposure.[9]

  • Hygiene Practices : Do not eat, drink, or smoke in the work area.[9] Wash hands and any exposed skin thoroughly after handling.[9] Contaminated clothing should be removed and laundered separately before reuse.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11] Store locked up.[9]

  • Spill Response : In case of a spill, avoid generating dust.[11] Use dry clean-up procedures (e.g., sweeping or vacuuming with a HEPA-filtered vacuum) and place the material into a suitable, labeled container for disposal.[11] Dispose of contents/container to an approved waste disposal plant.[9]

Experimental Protocol: ¹H NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of organic compounds.

Objective : To obtain a proton (¹H) NMR spectrum of this compound to verify its structure.

Materials :

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial and spatula

Step-by-Step Methodology :

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and colorless.

  • Transfer to NMR Tube :

    • Carefully transfer the solution from the vial into a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

    • The final height of the liquid in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's guide.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a self-validating step; poor shimming will result in broad, distorted peaks, indicating an unreliable spectrum.

  • Data Acquisition :

    • Set the acquisition parameters for a standard ¹H NMR experiment (e.g., 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds).

    • Acquire the spectrum.

  • Data Processing and Analysis :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts (ppm), integration values, and splitting patterns (multiplicity) to confirm the expected structure:

      • Two singlets for the two non-equivalent methyl groups.

      • Two singlets for the two aromatic protons.

      • A broad singlet for the amine (-NH₂) protons.

Conclusion

This compound is a compound of significant industrial utility, underpinned by its distinct physical properties and versatile chemical reactivity. Its role as an intermediate in the synthesis of dyes, agrochemicals, and potential pharmaceutical agents highlights its importance.[1][2] A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, is paramount for any researcher or scientist utilizing this compound. This guide provides the foundational knowledge required to handle, analyze, and apply this compound effectively and safely in a professional research and development environment.

References

An In-depth Technical Guide to 2-Chloro-4,5-dimethylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-4,5-dimethylaniline, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound belonging to the class of halogenated anilines.[1] Proper identification is crucial for regulatory compliance and scientific accuracy.

  • IUPAC Name: this compound

  • Synonyms: 2-Chloro-4,5-dimethylbenzenamine, 6-Chloro-3,4-dimethylaniline

  • CAS Number: 1585-13-3[1]

  • Molecular Formula: C₈H₁₀ClN

  • Molecular Weight: 155.63 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its handling, storage, and application in synthesis. The compound is a solid at room temperature, with moderate solubility in organic solvents and lower solubility in water, a characteristic attributed to its hydrophobic aromatic ring and alkyl substituents.[1]

PropertyValueSource
Appearance Solid[1]
Molecular Weight 155.63 g/mol [1]
Molecular Formula C₈H₁₀ClN[1]
CAS Number 1585-13-3[1]
Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves the catalytic hydrogenation of the precursor, 4,5-dimethyl-2-nitroaniline. This approach is favored for its efficiency and the relatively clean reaction profile, producing the desired aniline as the primary product.[2][3]

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4,5-dimethyl-2-nitroaniline to this compound.

Materials:

  • 4,5-dimethyl-2-nitroaniline

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (autoclave or similar pressure-rated reactor)

Procedure:

  • Reactor Preparation: The reaction vessel is charged with 4,5-dimethyl-2-nitroaniline and ethanol. The catalyst, 5% Pd/C, is then added. The amount of catalyst is typically in the range of 4-12% by weight relative to the starting material.[2]

  • Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a pressure of 4-10 bar. The reaction mixture is then heated to a temperature between 343-403 K (70-130 °C) with vigorous stirring (e.g., 800 rpm) to ensure efficient mass transfer.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the Pd/C catalyst. The filtrate, containing the product, is concentrated under reduced pressure to remove the ethanol. The crude product can be further purified by recrystallization or distillation.

Causality and Mechanistic Insights:

The choice of a palladium on carbon catalyst is based on its high activity and selectivity for the reduction of nitro groups in the presence of other functional groups.[2] The hydrogenation reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group, which is sequentially reduced to a nitroso group, a hydroxylamine, and finally to the amine. The use of a solvent like ethanol is to ensure the solubility of the starting material and to facilitate the interaction with the solid catalyst. The reaction is carried out under pressure to increase the concentration of hydrogen in the liquid phase, thereby accelerating the reaction rate.

Workflow for the Synthesis of this compound

start Start: 4,5-dimethyl-2-nitroaniline reactor Reaction Vessel: - Add Ethanol - Add 5% Pd/C catalyst start->reactor inert Inerting: Purge with N2/Ar reactor->inert hydrogenation Hydrogenation: - Pressurize with H2 (4-10 bar) - Heat (70-130 °C) - Stir vigorously inert->hydrogenation workup Work-up: - Cool and depressurize - Filter to remove catalyst - Concentrate filtrate hydrogenation->workup product Product: this compound workup->product

Caption: Synthesis workflow of this compound.

Applications in Drug Development and Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its applications span the pharmaceutical, agrochemical, and dye industries.[1]

  • Pharmaceuticals: This compound is a precursor in the synthesis of more complex molecules. For instance, it is a key starting material in the industrial synthesis of Riboflavin (Vitamin B2).[4] The synthesis involves the condensation of this compound with a ribitylamine derivative, followed by cyclization to form the flavin ring system characteristic of riboflavin.

  • Agrochemicals: The presence of chloro and alkyl substituents on the aniline ring can enhance the biological activity of molecules, making this compound a valuable building block in the development of certain herbicides and fungicides.

  • Dyes and Pigments: It is also utilized in the manufacturing of specialty pigments and azo dyes, where it contributes to the color fastness and stability of the final product.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the interplay of the amino, chloro, and dimethyl functional groups on the aromatic ring.

  • Amino Group: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The diazotization of the amino group to form a diazonium salt is a particularly useful transformation, as the diazonium group is an excellent leaving group and can be replaced by a wide range of substituents in Sandmeyer-type reactions.[5][6][7][8]

  • Chloro Group: The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under certain conditions.

  • Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing functional groups.

Safety and Handling

As with many anilines, this compound may pose health risks, including toxicity and potential carcinogenicity, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[1]

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][12]

  • Storage: Keep containers securely sealed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-Cl stretching. The N-H stretching vibrations for primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹.[13]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its synthesis, primarily through the catalytic hydrogenation of 4,5-dimethyl-2-nitroaniline, is a well-established process. The compound's versatile reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in the use and development of this compound.

References

Synthesis route for 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylaniline

Introduction

This compound (CAS No: 1585-13-3) is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized pigments and azo dyes, where it enhances properties like color fastness and stability.[2] The strategic placement of the chloro and methyl groups on the aniline ring provides specific steric and electronic properties that are leveraged in subsequent chemical transformations.

This technical guide provides a comprehensive overview of a robust and regioselective synthesis route for this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the chemical rationale behind the chosen methodology, offering field-proven insights into reaction mechanisms, procedural choices, and safety considerations. The core strategy involves a three-step sequence starting from the commercially available 3,4-dimethylaniline: (1) protection of the highly activating amino group via acetylation, (2) regioselective chlorination of the resulting acetanilide, and (3) deprotection via hydrolysis to yield the final product.

Core Synthesis Strategy: Rationale and Pathway Overview

Direct chlorination of 3,4-dimethylaniline presents a significant regioselectivity challenge. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the two methyl groups also contribute to activating the aromatic ring. This high reactivity can lead to a mixture of mono- and polychlorinated isomers, with the primary products being 2-chloro and 6-chloro derivatives, diminishing the yield of the desired 2-chloro isomer.

To overcome this, a protecting group strategy is employed. The amino group is temporarily converted to a less activating acetamido group (-NHCOCH₃). This modification serves two critical purposes:

  • Moderation of Reactivity: The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. This steric bulk and electronic withdrawal effect tempers the ring's reactivity, preventing over-chlorination.

  • Enhancement of Regioselectivity: The bulkiness of the acetamido group sterically hinders the ortho-positions, favoring substitution at the less hindered C2 position over the C6 position, which is flanked by both the acetamido group and a methyl group.

The complete synthesis pathway is illustrated below.

G cluster_0 Overall Synthesis Route A 3,4-Dimethylaniline (Starting Material) B 3,4-Dimethylacetanilide (Protected Intermediate) A->B Step 1: Protection (Acetylation) C 2-Chloro-4,5-dimethylacetanilide (Chlorinated Intermediate) B->C Step 2: Chlorination (Electrophilic Aromatic Substitution) D This compound (Final Product) C->D Step 3: Deprotection (Hydrolysis)

Caption: The three-step synthesis pathway for this compound.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Protection via Acetylation of 3,4-Dimethylaniline

This step converts the starting aniline into its corresponding acetanilide, moderating its reactivity for the subsequent chlorination step.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylaniline (0.10 mol, 12.12 g).

  • Add 50 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.

  • Slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution in a dropwise manner. The reaction is exothermic, and a slight increase in temperature will be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120 °C) for 1 hour to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature and then pour it slowly into 250 mL of ice-cold water while stirring vigorously.

  • The white precipitate of 3,4-dimethylacetanilide will form. Continue stirring for 15-20 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL) to remove residual acetic acid.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

ParameterValue
Starting Material 3,4-Dimethylaniline
Reagents Acetic Anhydride, Glacial Acetic Acid
Molar Ratio (Aniline:Anhydride) 1 : 1.1
Reaction Temperature Reflux (~110-120 °C)
Reaction Time 1 hour
Expected Yield 90-95%
Product Appearance White crystalline solid
Part 2: Regioselective Chlorination

This is the key step where a chlorine atom is introduced at the C2 position of the protected aniline ring. Sulfuryl chloride is a convenient and effective chlorinating agent for this transformation.

Protocol:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), suspend the dried 3,4-dimethylacetanilide (0.09 mol, 14.7 g) in 150 mL of a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Prepare a solution of sulfuryl chloride (SO₂Cl₂) (0.09 mol, 12.14 g, 7.2 mL) in 50 mL of the same solvent and place it in the dropping funnel.

  • Add the sulfuryl chloride solution dropwise to the cooled, stirring suspension over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. Hydrogen chloride and sulfur dioxide gases will evolve and should be neutralized by the scrubber.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the mixture into 200 mL of cold water to quench the reaction.

  • If using a halogenated solvent, separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution (2 x 75 mL) followed by brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Chloro-4,5-dimethylacetanilide.

ParameterValue
Starting Material 3,4-Dimethylacetanilide
Reagents Sulfuryl Chloride (SO₂Cl₂)
Solvent Carbon Tetrachloride or Dichloromethane
Molar Ratio (Acetanilide:SO₂Cl₂) 1 : 1
Reaction Temperature 0-10 °C
Reaction Time 3-4 hours
Expected Yield 75-85% (crude)
Product Appearance Off-white to light brown solid
Part 3: Deprotection via Acid Hydrolysis

The final step removes the acetyl protecting group to reveal the target this compound.

Protocol:

  • Transfer the crude 2-Chloro-4,5-dimethylacetanilide from Part 2 to a 500 mL round-bottom flask.

  • Add 100 mL of concentrated hydrochloric acid (~37%) and 50 mL of water.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. The solid should dissolve as the hydrolysis proceeds.

  • Monitor the reaction by TLC until the starting acetanilide is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride salt.

  • Carefully neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide solution until the pH is basic (pH 9-10). Perform this step in an ice bath as the neutralization is highly exothermic.

  • The free aniline base will precipitate as an oil or solid. Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure product.

ParameterValue
Starting Material 2-Chloro-4,5-dimethylacetanilide
Reagents Concentrated HCl, 40% NaOH (aq)
Reaction Temperature Reflux (~100-110 °C)
Reaction Time 2-4 hours
Expected Yield 80-90%
Final Product Appearance Light-colored solid or oil

Integrated Laboratory Workflow

The following diagram outlines the integrated workflow, combining the three experimental parts into a cohesive laboratory process from starting material to purified product.

G cluster_workflow Laboratory Workflow start Start: 3,4-Dimethylaniline protection Step 1: Acetylation - Add Acetic Anhydride - Reflux in Acetic Acid start->protection iso1 Isolation 1 - Precipitate in Water - Filter & Dry protection->iso1 chlorination Step 2: Chlorination - Suspend in Solvent - Add SO2Cl2 at 0-5°C iso1->chlorination workup1 Workup 1 - Quench with Water - Wash & Dry Organic Layer chlorination->workup1 hydrolysis Step 3: Hydrolysis - Reflux in Conc. HCl workup1->hydrolysis neutralize Neutralization & Extraction - Cool & Add NaOH - Extract with Ether/EtOAc hydrolysis->neutralize purify Purification - Dry & Evaporate Solvent - Vacuum Distillation or Recrystallization neutralize->purify end Final Product: This compound purify->end

Caption: Integrated laboratory workflow for the synthesis of this compound.

Safety and Handling

  • 3,4-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle with extreme care in a fume hood.

  • Acetic Anhydride & Glacial Acetic Acid: Corrosive and cause severe burns. Use in a well-ventilated area.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. The reaction evolves toxic gases (HCl, SO₂). This step MUST be performed in a well-maintained fume hood with a proper gas scrubber.

  • Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. The neutralization step is very exothermic and requires careful cooling and slow addition to prevent splashing and uncontrolled boiling.

Conclusion

The described three-step synthesis route provides a reliable and regioselective method for preparing this compound from 3,4-dimethylaniline. The strategic use of an acetyl protecting group is paramount to moderating the high reactivity of the aniline ring and directing the chlorination to the desired C2 position. By following the detailed protocols and adhering to the specified safety precautions, researchers can effectively synthesize this valuable chemical intermediate for further applications in medicinal chemistry, materials science, and agrochemical development.

References

Spectroscopic Characterization of 2-Chloro-4,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Chloro-4,5-dimethylaniline (CAS No. 1585-13-3). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. These predictions are substantiated by rigorous comparison with experimental data from structurally analogous compounds, offering researchers and drug development professionals a reliable framework for the identification, characterization, and quality control of this important chemical intermediate. Detailed experimental protocols are provided as a self-validating system for laboratories to generate and confirm these spectral data.

Introduction

This compound is an aromatic amine used in the synthesis of various chemical products, including dyes, pigments, and potentially pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a chlorinated and dimethylated benzene ring with an amino group, presents a unique combination of substituents that give rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is critical for ensuring reaction success, purity of intermediates, and the safety and efficacy of final products.

This guide is structured to provide not just data, but a causal understanding of why the spectra appear as they do. By understanding the underlying principles, a scientist can more effectively troubleshoot unexpected results and confidently verify the structure of their material.

Compound Profile:

Property Value Reference
Chemical Name This compound [3]
CAS Number 1585-13-3 [4]
Molecular Formula C₈H₁₀ClN [3]
Molecular Weight 155.62 g/mol [3]

| Monoisotopic Mass | 155.0502 Da |[5] |

Molecular Structure and Spectroscopic Overview

The substitution pattern on the aniline ring is the primary determinant of its spectral properties. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing and inductively-influential chloro (-Cl) group, create a specific electronic environment for each proton and carbon atom.

Caption: Structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Predicted Data & Interpretation: The ¹H NMR spectrum is expected to show four distinct signals: two singlets for the non-equivalent aromatic protons, one singlet for the two methyl groups (which may be resolved into two closely spaced singlets depending on the solvent and instrument resolution), and a broad singlet for the amine protons.

  • Aromatic Protons (H3, H6): The benzene ring has two remaining protons. H6 is ortho to the electron-donating -NH₂ group and will be shifted upfield. H3 is ortho to the electron-withdrawing -Cl group and will be shifted downfield. Therefore, we predict two singlets in the aromatic region, likely between 6.5 and 7.2 ppm. Based on data from similar structures like 4-chloro-N,N-dimethylaniline, where aromatic protons appear around 6.6-7.2 ppm, this is a reasonable estimation.[6]

  • Methyl Protons (-CH₃): The two methyl groups at C4 and C5 are in slightly different electronic environments. However, their chemical shifts are expected to be very similar, likely appearing as a single singlet or two very closely spaced singlets around 2.1-2.3 ppm.

  • Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet due to quadrupolar exchange. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of 3.5-4.5 ppm. This peak will disappear upon D₂O exchange, a key confirmatory test.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Multiplicity Integration Rationale / Notes
H6 ~ 6.6 Singlet 1H Shielded by ortho -NH₂ group.
H3 ~ 7.0 Singlet 1H Deshielded by ortho -Cl group.
C4-CH₃, C5-CH₃ ~ 2.2 Singlet 6H Aromatic methyl groups. May resolve into two singlets.

| -NH₂ | 3.5 - 4.5 (broad) | Singlet (broad) | 2H | Exchangeable with D₂O. Shift is concentration-dependent. |

Protocol: ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (target linewidth for TMS < 0.5 Hz).

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the acquisition time to at least 3 seconds and the relaxation delay to 2 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • For confirmation, add a drop of D₂O, shake the tube, re-acquire the spectrum, and confirm the disappearance of the -NH₂ signal.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted Data & Interpretation: Due to the lack of symmetry, all eight carbon atoms in the molecule are unique and are expected to produce eight distinct signals in a broadband proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons: The chemical shifts are influenced by the substituents.

    • C1 (C-NH₂): This carbon, directly attached to the nitrogen, will be significantly deshielded and is expected to be the most downfield of the sp² carbons, likely around 140-145 ppm.

    • C2 (C-Cl): The carbon bearing the chlorine will also be deshielded, but typically less so than the C-NH₂ carbon. Its shift is predicted to be in the 125-130 ppm range.

    • C4 & C5 (C-CH₃): These carbons, attached to methyl groups, will be deshielded relative to unsubstituted benzene, appearing in the 130-138 ppm range.

    • C3 & C6 (C-H): These carbons will be the most shielded of the aromatic carbons, expected in the 115-125 ppm range.

  • Aliphatic Carbons (-CH₃): The two methyl carbons are expected to appear in the upfield region, typically between 15-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Rationale / Notes
C4-C H₃, C5-C H₃ 18 - 22 Typical range for aromatic methyl carbons.
C6 115 - 120 Shielded sp² carbon adjacent to C-NH₂.
C3 120 - 125 Shielded sp² carbon adjacent to C-Cl.
C2 125 - 130 sp² carbon attached to chlorine.
C4, C5 130 - 138 sp² carbons attached to methyl groups.

| C1 | 140 - 145 | sp² carbon attached to the amino group. |

Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation:

    • Use a more concentrated sample than for ¹H NMR. Accurately weigh 40-50 mg of the compound.

    • Dissolve in ~0.7 mL of CDCl₃ with TMS.

    • Transfer to a 5 mm NMR tube.

  • Instrument Setup (for a 125 MHz Spectrometer):

    • Lock and shim as described for ¹H NMR.

    • Use a standard ¹³C pulse program with broadband proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover 0 to 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has low natural abundance. A relaxation delay of 2-5 seconds is standard.

  • Data Processing:

    • Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Predicted Data & Interpretation: The IR spectrum provides key information about the functional groups present. The spectrum will be dominated by vibrations from the N-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3350 - 3500 N-H stretch (asymmetric & symmetric) Medium A characteristic doublet for a primary amine (-NH₂).
3000 - 3100 Aromatic C-H stretch Medium-Weak Indicates the presence of the benzene ring.
2850 - 2960 Aliphatic C-H stretch (methyl) Medium Confirms the presence of -CH₃ groups.
~ 1620 N-H bend (scissoring) Strong Characteristic of primary amines.
1500 - 1600 Aromatic C=C stretch Medium-Strong Multiple bands are expected, confirming the aromatic ring.
1250 - 1350 Aromatic C-N stretch Strong
1000 - 1100 C-Cl stretch Strong The exact position can vary, but a strong band is expected.

| ~ 800-850 | C-H out-of-plane bend | Strong | Indicative of the 1,2,4,5-tetrasubstitution pattern. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Use the software to label the major peaks.

Mass Spectrometry (MS)

Predicted Data & Interpretation: Electron Ionization (EI) mass spectrometry will provide the molecular weight and key structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. Given the monoisotopic mass of 155.05 Da, a strong peak is expected at m/z 155.[5]

  • Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks: M⁺ at m/z 155 (for the ³⁵Cl isotopologue) and M+2 at m/z 157 (for the ³⁷Cl isotopologue), with the peak at 157 having roughly one-third the intensity of the peak at 155. This is a definitive indicator of a single chlorine atom in the molecule.

  • Key Fragmentation: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, which is a common pathway for methylated aromatic compounds. This would result in a stable cation at m/z 140 (155 - 15). This fragment would also exhibit a corresponding M+2 peak at m/z 142.

fragmentation M [C8H10ClN]⁺ m/z = 155/157 frag1 [C7H7ClN]⁺ m/z = 140/142 M->frag1 - •CH3

Caption: Predicted primary fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z (³⁵Cl) m/z (³⁷Cl) Ion Formula Fragment Lost Notes
155 157 [C₈H₁₀ClN]⁺ - Molecular Ion (M⁺). Exhibits characteristic 3:1 isotope ratio.

| 140 | 142 | [C₇H₇ClN]⁺ | •CH₃ | Loss of a methyl radical. Expected to be a major fragment. |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Conditions:

    • GC:

      • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector: 250 °C, splitless or split (e.g., 20:1) injection of 1 µL.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS (EI Source):

      • Ion Source Temp: 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the GC peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and its isotope pattern to confirm the molecular formula.

    • Identify major fragment ions and propose fragmentation pathways to confirm the structure.

Safety and Handling

As an aniline derivative, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The structural identification of this compound can be confidently achieved through a combination of spectroscopic techniques. The key identifying features are:

  • ¹H NMR: Two distinct aromatic singlets and a six-proton singlet for the methyl groups.

  • ¹³C NMR: Eight unique carbon signals, confirming the asymmetry of the molecule.

  • IR Spectroscopy: A characteristic N-H stretching doublet for the primary amine and strong bands corresponding to the aromatic and C-Cl bonds.

  • Mass Spectrometry: A molecular ion peak at m/z 155 with a corresponding M+2 peak at m/z 157 in a 3:1 ratio, which is definitive proof of a single chlorine atom.

The predictive data and protocols outlined in this guide provide a robust framework for any researcher or analyst working with this compound, ensuring both scientific integrity and experimental success.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-4,5-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Chloro-4,5-dimethylaniline in a range of common organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed experimental protocols. By understanding the interplay of its molecular structure and solvent properties, researchers can effectively select appropriate solvent systems for synthesis, purification, formulation, and various analytical applications.

Introduction: The Significance of this compound and Its Solubility Profile

This compound, a substituted aromatic amine, serves as a versatile building block in the synthesis of a variety of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a chlorinated and dimethylated aniline backbone, imparts a unique combination of lipophilicity and potential for intermolecular interactions, making its solubility a critical parameter throughout the development lifecycle.

A thorough understanding of the solubility of this compound is paramount for:

  • Reaction Chemistry: Optimizing reaction conditions by ensuring the compound remains in the solution phase.

  • Purification and Crystallization: Developing effective purification strategies, such as recrystallization, by identifying suitable solvent and anti-solvent systems.

  • Formulation Development: Creating stable and bioavailable formulations for pharmaceutical and agrochemical applications.

  • Analytical Method Development: Selecting appropriate solvents for chromatographic and spectroscopic analysis.

This guide will provide the necessary theoretical and practical knowledge to approach the solubility of this compound in a systematic and scientifically rigorous manner.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent.[3] To move beyond this general rule, we must consider the specific structural features of this compound and the properties of the solvents.

Molecular Structure and Polarity of this compound

This compound (C₈H₁₀ClN, Molar Mass: ~155.62 g/mol ) is a solid at room temperature.[1][4][5] Its solubility is influenced by the interplay of its functional groups:

  • Aniline Moiety (-NH₂): The amino group is polar and capable of acting as a hydrogen bond donor. This group contributes to solubility in polar, protic solvents.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in nonpolar or moderately polar solvents.

  • Chloro Substituent (-Cl): The chloro group is electron-withdrawing and adds to the molecule's polarity.

  • Methyl Substituents (-CH₃): The two methyl groups are nonpolar and increase the lipophilicity of the molecule, generally enhancing solubility in nonpolar solvents.

Overall, this compound can be classified as a moderately polar compound with a significant nonpolar character due to the aromatic ring and methyl groups.

Predicting Solubility: From General Rules to Advanced Models

A logical workflow for predicting the solubility of this compound is presented below.

G cluster_0 Solubility Prediction Workflow Start Start Analyze_Structure Analyze Solute Structure (this compound) Start->Analyze_Structure Like_Dissolves_Like Apply 'Like Dissolves Like' Principle Analyze_Structure->Like_Dissolves_Like HSP Utilize Hansen Solubility Parameters (HSP) Like_Dissolves_Like->HSP Thermodynamic_Models Consider Thermodynamic Models (e.g., COSMO-RS) HSP->Thermodynamic_Models Experimental_Verification Experimental Verification Thermodynamic_Models->Experimental_Verification End End Experimental_Verification->End

Caption: A workflow for predicting the solubility of this compound.

Hansen Solubility Parameters (HSP): A more quantitative approach to "like dissolves like" involves the use of Hansen Solubility Parameters.[6][7][8] HSP decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. By comparing the HSP of this compound with those of various solvents, a more refined prediction of solubility can be made.

Thermodynamic Models: For more rigorous predictions, thermodynamic models such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can be employed.[9] These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. While computationally intensive, they can provide highly accurate predictions.[3][10][11][12]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but experimental verification is essential for obtaining accurate solubility data. The isothermal saturation method is a robust and widely used technique.

Isothermal Saturation Method: A Step-by-Step Protocol

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

G cluster_1 Isothermal Saturation Workflow Start Start Add_Excess_Solute Add excess this compound to solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Solute->Equilibrate Separate_Phases Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate_Phases Analyze_Supernatant Analyze the concentration of the supernatant Separate_Phases->Analyze_Supernatant Calculate_Solubility Calculate solubility Analyze_Supernatant->Calculate_Solubility End End Calculate_Solubility->End

Caption: Experimental workflow for the isothermal saturation method.

Protocol:

  • Preparation: Place a known volume of the selected organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, use centrifugation or filtration (with a filter compatible with the solvent) to separate the saturated solution from the undissolved solid.

  • Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the chosen analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using an appropriate analytical technique.

Analytical Techniques for Concentration Determination

The choice of analytical technique depends on the solvent, the required sensitivity, and the available instrumentation.

  • Gravimetric Analysis: This is the simplest method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is suitable for non-volatile solutes and solvents that are easily evaporated.

  • UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis region, this technique can be used. A calibration curve of absorbance versus concentration must first be prepared.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration. A suitable mobile phase and column must be selected, and a calibration curve must be generated.

  • Gas Chromatography (GC): GC can also be used, particularly with a nitrogen-phosphorus detector (NPD) which is sensitive to nitrogen-containing compounds like anilines.

Illustrative Solubility Data and Influencing Factors

Solvent ClassSolventExpected Solubility (at 25 °C)Rationale
Protic Solvents Methanol, EthanolModerate to HighThe amino group can form hydrogen bonds with the hydroxyl group of the solvent.
IsopropanolModerateIncreased steric hindrance of the solvent may slightly reduce solubility compared to methanol and ethanol.
Aprotic Polar Acetone, THFHighStrong dipole-dipole interactions between the solvent and the polar groups of the solute.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent, but its hydrogen bonding capability is weaker than that of ketones and ethers.
Nonpolar Toluene, XylenesModerate to HighThe aromatic ring and methyl groups of the solute have favorable interactions with the aromatic solvent.
Hexane, HeptaneLowThe overall polarity of this compound is too high for significant solubility in aliphatic, nonpolar solvents.
Chlorinated DichloromethaneHigh"Like dissolves like" principle applies, as both solute and solvent contain chlorine and have similar polarities.
The Effect of Temperature on Solubility

The solubility of a solid in a liquid is generally dependent on temperature. For most organic compounds, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation. It is crucial to determine the solubility at various temperatures relevant to the intended application, for example, for designing crystallization processes.

Safety Considerations

This compound, like many substituted anilines, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.[1] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, this guide provides a robust framework for its prediction and experimental determination. By understanding the interplay of the compound's structural features with solvent properties, and by employing systematic experimental methodologies, researchers can obtain the critical solubility data needed for successful process development, formulation, and analysis. The principles and protocols outlined herein are broadly applicable to other novel chemical entities where solubility data is not yet established.

References

2-Chloro-4,5-dimethylaniline structural information and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Conformational Landscape of 2-Chloro-4,5-dimethylaniline

Executive Summary: this compound is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, biological activity, and material properties. This guide provides a comprehensive technical overview of the structural features of this compound, synthesizing data from spectroscopic predictions, crystallographic analogs, and computational chemistry principles. It is intended for researchers, chemists, and drug development professionals who require a detailed molecular-level understanding of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-Chloro-4,5-xylidine, is an organic compound featuring a benzene ring substituted with a chloro group, two methyl groups, and an amino group. The relative positions of these substituents dictate the molecule's electronic distribution, steric profile, and overall reactivity. Typically a solid at room temperature, it exhibits moderate solubility in organic solvents and is less soluble in water.[1]

PropertyValueSource
CAS Number 1585-13-3[1]
Molecular Formula C₈H₁₀ClN[3]
Molecular Weight 155.62 g/mol [4]
Canonical SMILES CC1=CC(=C(C=C1C)Cl)N[3]
InChI Key CJZAXFZHDSZLRR-UHFFFAOYSA-N[3]
Predicted XlogP 2.6[3]

Structural Elucidation: A Multi-Technique Perspective

Determining the precise structure of a molecule like this compound requires a synergistic approach, combining spectroscopic techniques to probe functional groups and connectivity with diffraction methods or computational models to define spatial arrangements.

Spectroscopic Characterization

Spectroscopy provides a molecular fingerprint, allowing for unambiguous identification and confirmation of the covalent structure.[5]

NMR spectroscopy is the cornerstone of structural determination for organic molecules. Based on the analysis of related substituted anilines, a predictive NMR profile can be established.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups. The two aromatic protons will appear as singlets due to their lack of adjacent proton neighbors. The two methyl groups are chemically distinct and should also appear as singlets. The amino (NH₂) protons would typically present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, amino, and methyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
¹H 6.5 - 7.0 s (1H), s (1H) Aromatic protons (C3-H, C6-H).
3.5 - 4.5 br s (2H) Amino group (NH₂) protons.
~2.2 s (3H) Methyl group protons.
~2.1 s (3H) Methyl group protons.
¹³C 140 - 145 s C1 (ipso-NH₂).
115 - 120 s C2 (ipso-Cl).
125 - 135 s C4, C5 (ipso-CH₃).
115 - 130 s C3, C6 (aromatic CH).

| | 15 - 20 | s | Methyl carbons. |

IR spectroscopy is invaluable for identifying the functional groups present.[8] The spectrum of this compound is expected to be dominated by vibrations characteristic of a substituted aniline.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3500 N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂)
3000 - 3100 C-H Aromatic Stretch Benzene Ring
2850 - 2960 C-H Aliphatic Stretch Methyl (-CH₃)
1600 - 1620 N-H Scissoring (Bending) Primary Amine (-NH₂)
1450 - 1550 C=C Aromatic Stretch Benzene Ring
1250 - 1350 C-N Stretch Aryl Amine

| 700 - 850 | C-Cl Stretch | Aryl Halide |

Mass spectrometry provides the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the key diagnostic feature is the isotopic pattern of chlorine.[9]

  • Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 155.

  • Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak will appear at m/z 157 with an intensity approximately one-third that of the M⁺ peak.[5]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺) or cleavage related to the chloro and amino groups.

Crystallographic Insights

While a published single-crystal X-ray structure for this compound was not identified, analysis of structurally similar compounds provides a strong basis for predicting its solid-state geometry.[10] For example, the structure of 2-methyl-5-nitroaniline reveals that the aniline molecule is approximately planar, with small dihedral angles between the amino group and the aromatic ring.[11] In substituted anilines, the C-N bond length is typically shorter than a standard single bond, indicating some degree of conjugation between the nitrogen lone pair and the aromatic π-system.

Key Predicted Structural Parameters:

  • Planarity: The benzene ring itself will be planar. Steric hindrance between the ortho-chloro group and the amino group may cause a slight pyramidalization of the nitrogen atom and a minor twist of the amino group out of the ring plane.

  • Bond Lengths: The C-N bond is expected to be around 1.37-1.40 Å. The C-Cl bond length should be in the range of 1.73-1.75 Å.

  • Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen or chlorine atom of a neighboring molecule is highly probable, influencing the crystal packing.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by rotation around two types of bonds: the C1-N bond and the C-C bonds connecting the methyl groups to the ring.

  • Rotation about the C-N Bond: The rotation of the amino group is subject to an energy barrier influenced by both steric and electronic factors.[12] Steric repulsion between the hydrogen atoms of the amino group and the adjacent ortho-chloro substituent is a significant factor. Computational studies on similar substituted anilines are used to map the potential energy surface for this rotation, identifying the minimum energy (most stable) conformation.[13]

  • Methyl Group Rotation: The methyl groups attached to the aromatic ring are also capable of rotation. The energy barrier for this rotation is typically low, suggesting that at room temperature, they can be considered nearly free rotors.[12]

The overall preferred conformation will be a delicate balance that minimizes steric clashes while optimizing the electronic interaction between the nitrogen lone pair and the aromatic ring.

G cluster_elucidation Structural Elucidation Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Spectroscopic Analysis MS Mass Spectrometry Sample->MS Spectroscopic Analysis IR IR Spectroscopy Sample->IR Spectroscopic Analysis XRD X-Ray Crystallography (Analog-based Prediction) Sample->XRD Spatial Analysis Comp Computational Modeling (DFT) Sample->Comp Spatial Analysis Connectivity Covalent Structure & Connectivity NMR->Connectivity MS->Connectivity IR->Connectivity Conformation 3D Structure & Conformation XRD->Conformation Comp->Conformation Connectivity->Conformation

Caption: A generalized workflow for the complete structural and conformational characterization of this compound.

Methodologies for Analysis

To achieve the comprehensive characterization described, a rigorous set of experimental and computational protocols must be employed.

Protocol: Spectroscopic Analysis

Objective: To confirm the identity and covalent structure of a synthesized or procured sample.

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder, or run as a thin film from a solution.

    • MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or ESI-MS.[14]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain a mass spectrum, ensuring sufficient resolution to observe the Cl isotopic pattern.

  • Data Interpretation:

    • Assign all peaks in the NMR spectra to their corresponding atoms in the structure.

    • Correlate the absorption bands in the IR spectrum to the molecule's functional groups.

    • Confirm the molecular weight from the M⁺ peak and verify the presence of chlorine from the M+2 peak in the mass spectrum.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure in the solid state.

  • Crystallization (Self-Validating Step): The ability to grow high-quality single crystals is the first validation of sample purity.

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, toluene, or ethyl acetate/hexane).

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.[15]

  • Data Collection:

    • Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic coordinates, and thermal parameters until the calculated and observed diffraction patterns match closely. The final R-factor is a key metric of refinement quality.[10]

Protocol: Computational Modeling

Objective: To predict the minimum energy conformation and analyze electronic properties.

  • Structure Building: Construct the 3D model of this compound using molecular modeling software.

  • Method Selection:

    • Choose a suitable level of theory, such as Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost.

    • Select a basis set, for example, B3LYP with a 6-31G(d) basis set, which is standard for organic molecules.[16]

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy structure (the most stable conformation). This process mathematically minimizes the forces on each atom.

  • Conformational Search (Optional but Recommended):

    • To ensure the global minimum is found, perform a systematic or stochastic conformational search by rotating the key dihedral angles (e.g., around the C-N bond).

  • Analysis:

    • From the optimized structure, extract geometric parameters (bond lengths, angles).

    • Calculate electronic properties such as molecular orbital energies (HOMO/LUMO) and partial atomic charges to understand reactivity.

G cluster_legend Key Rotational Bonds C1 C1 N N C1->N R1 (Amine Rotation) C4 C4 Me1 C(Me) C4->Me1 R2 (Methyl Rotation) C5 C5 Me2 C(Me) C5->Me2 R3 (Methyl Rotation) R1_label Amine Conformation R2_label Methyl Group Orientation

Caption: Key rotatable bonds (R1, R2, R3) that define the conformational landscape of this compound.

Conclusion

The structural and conformational properties of this compound are defined by a complex interplay of electronic and steric effects from its five substituents. Through a combined analytical approach employing NMR, IR, and mass spectrometry, its covalent structure can be unequivocally confirmed. While a definitive crystal structure is pending, analysis of related molecules allows for robust predictions of its solid-state geometry. Computational modeling further illuminates the molecule's preferred conformation, which is critical for understanding its interaction with biological targets or its role in synthetic transformations. This detailed molecular portrait serves as an essential foundation for rational drug design, process optimization, and materials science applications involving this important chemical building block.

References

Introduction to 2-Chloro-4,5-dimethylaniline and its Thermochemical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 2-Chloro-4,5-dimethylaniline

This compound is an aromatic amine featuring a chloro and two methyl functional groups.[2] Its molecular structure dictates its reactivity and physical properties, making it a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical compounds.[2][3]

Thermochemical data provides a quantitative measure of the energy stored within a chemical compound and the energy changes that occur during reactions. Key parameters include:

  • Standard Enthalpy of Formation (ΔfH°) : This is the most critical piece of data, representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability. A highly positive enthalpy of formation can indicate a high-energy, potentially hazardous material.

  • Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of the substance by a specific amount. It is essential for thermal hazard analysis, reactor design, and predicting temperature changes during chemical processing.[4]

  • Entropy (S°) : A measure of the molecular disorder or randomness of a system.

  • Enthalpies of Phase Transitions : This includes the enthalpy of fusion (melting) and vaporization (boiling), which are crucial for understanding physical state changes and for purification processes like distillation and crystallization.

Without this data, scaling up reactions involving this compound carries significant, unquantified risks. This guide details the established methodologies to obtain these crucial parameters with high fidelity.

Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary to build a complete thermochemical profile. The primary experimental workflows involve combustion calorimetry to determine the enthalpy of formation and differential scanning calorimetry for heat capacity and phase transition analysis.

Workflow for Experimental Data Acquisition

The logical flow for experimentally determining the key thermochemical parameters is outlined below. The process begins with sample purification, followed by parallel tracks for combustion calorimetry and thermal analysis.

G Experimental Workflow for Thermochemical Analysis cluster_0 Sample Preparation cluster_1 Enthalpy of Formation Determination cluster_2 Thermal Behavior & Heat Capacity cluster_3 Data Synthesis Purify Purify Sample (e.g., Recrystallization, Sublimation) Verify Verify Purity > 99.9% (HPLC, GC-MS, NMR) Purify->Verify Comb_Cal Oxygen Bomb Combustion Calorimetry Verify->Comb_Cal DSC Differential Scanning Calorimetry (DSC) Verify->DSC Comb_Energy Measure Energy of Combustion (ΔcU°) Comb_Cal->Comb_Energy Calc_Hf_Solid Calculate Standard Enthalpy of Formation (Solid) ΔfH°(cr) Comb_Energy->Calc_Hf_Solid Cp_Data Measure Heat Capacity (Cp) vs. T DSC->Cp_Data Phase_Data Measure Tfus and ΔfusH DSC->Phase_Data Calc_Hf_Gas Calculate Standard Enthalpy of Formation (Gas) ΔfH°(g) (Requires ΔsubH°) Phase_Data->Calc_Hf_Gas

Caption: Experimental workflow for determining thermochemical properties.

Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[5] The technique measures the heat released during the complete combustion of the substance in a high-pressure oxygen environment.[5][6]

Principle of Causality: By burning the compound to simple, well-defined products (CO₂, H₂O, N₂, HCl), we create a reaction for which the enthalpy change (the enthalpy of combustion) can be precisely measured. Using Hess's Law, this measured value is combined with the known standard enthalpies of formation of the combustion products to calculate the standard enthalpy of formation of the original compound.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Precisely weigh a sample of certified benzoic acid (a standard with a well-known energy of combustion).

    • Place the benzoic acid pellet in the crucible inside the combustion bomb.

    • Add a measured length of fuse wire and a small amount of water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere.

    • Seal the bomb and pressurize it with high-purity oxygen (typically to 30 atm).

    • Immerse the bomb in the calorimeter's water jacket, ensuring thermal equilibrium.

    • Ignite the sample and record the temperature change of the water jacket with high precision.

    • Calculate the energy equivalent (εcalor) of the calorimeter system using the known energy of combustion of benzoic acid and the measured temperature rise. Repeat at least five times to ensure reproducibility.

  • Sample Measurement (this compound):

    • Press the purified solid this compound into a pellet of known mass (typically 0.5 - 1.0 g).

    • To ensure complete combustion and to absorb the resulting HCl, a small amount of a reducing agent solution (e.g., arsenious oxide) can be placed in the bomb.[7] This is a critical step for halogen-containing compounds.

    • Follow the same procedure as for calibration (steps 1b-1f).

    • After combustion, quantitatively analyze the final solution in the bomb for nitric acid (by titration) and hydrochloric acid to apply necessary corrections.

  • Data Reduction and Calculation:

    • The raw temperature rise is corrected for heat exchange and the energy of stirring to get the corrected temperature rise (ΔT).

    • The gross energy of combustion (ΔUc) is calculated: ΔUc = εcalor × ΔT.

    • Corrections are applied for the formation of nitric acid from residual N₂ and for the energy of burning the fuse wire.

    • The standard energy of combustion (ΔcU°) is calculated per mole of the substance.

    • The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(C₈H₁₀ClN, cr) = [8 × ΔfH°(CO₂, g)] + [4.5 × ΔfH°(H₂O, l)] + [ΔfH°(HCl, aq)] - ΔcH°(C₈H₁₀ClN, cr)

Protocol 2: Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is an invaluable tool for measuring heat capacity and the energetics of phase transitions.[4][9]

Principle of Causality: By applying a controlled temperature program, we can measure the energy absorbed or released by the sample during heating. This allows for the direct measurement of heat capacity and the enthalpy of endothermic events like melting.[8] The technique's high sensitivity enables the detection of subtle thermal events.[9]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, which have well-defined melting points and enthalpies of fusion.

  • Heat Capacity (Cp) Measurement:

    • Perform three separate scans under identical conditions (e.g., heating rate of 10 K/min under a nitrogen atmosphere): a. Baseline Scan: An empty, hermetically sealed aluminum pan. b. Standard Scan: A pan containing a precisely weighed sapphire standard (with known Cp values). c. Sample Scan: A pan containing a precisely weighed sample of this compound.

    • The heat capacity of the sample (Cp,s) is calculated at each temperature using the following relation, which compares the heat flow (Φ) differences between the scans: Cp,s = Cp,std × (mstd / ms) × [ (Φs - Φbaseline) / (Φstd - Φbaseline) ] where 'm' is mass and 'std' refers to the sapphire standard.

  • Fusion and Transition Analysis:

    • Heat a precisely weighed sample in a hermetically sealed pan at a controlled rate (e.g., 5-10 K/min).

    • An endothermic peak will be observed at the melting point (Tfus).

    • The onset of the peak is taken as the melting temperature.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH). This value is crucial for understanding the energy required to overcome the crystal lattice forces.

Computational Thermochemistry: A Predictive Approach

When experimental data is absent, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties. Composite methods like Gaussian-3 (G3) and its more cost-effective variant, G3(MP2), are designed to yield results approaching experimental accuracy.[10][11]

Principle of Causality: These methods systematically combine results from different levels of theory and basis sets to cancel out errors and approximate the results of a much higher-level, computationally expensive calculation.[10] The final energy is corrected with empirical parameters (Higher Level Correction, HLC) derived from a large set of well-known experimental data, which enhances its predictive power.[10]

Workflow for Computational Data Generation

G Computational Workflow for Thermochemical Prediction cluster_0 Geometry and Frequencies cluster_1 Single Point Energy Calculations cluster_2 Energy Combination and Correction cluster_3 Thermochemical Data Calculation Opt_HF Step 1: Geometry Optimization and Frequencies at HF/6-31G(d) Opt_MP2 Step 2: Geometry Optimization at MP2(full)/6-31G(d) Opt_HF->Opt_MP2 ZPE Obtain Zero-Point Energy (ZPE) and Thermal Corrections Opt_HF->ZPE SP_QCISD Step 3: QCISD(T)/6-31G(d) Opt_MP2->SP_QCISD SP_MP2 Step 4: MP2/G3MP2Large Opt_MP2->SP_MP2 Combine Combine Energies from all Steps ZPE->Combine SP_QCISD->Combine SP_MP2->Combine HLC Apply Higher Level Correction (HLC) Combine->HLC Final_E Calculate Final G3(MP2) Energy (E0) HLC->Final_E Atomization Calculate Atomization Energy Final_E->Atomization Hf_Calc Calculate Enthalpy of Formation (ΔfH°) Atomization->Hf_Calc

Caption: G3(MP2) computational workflow for predicting enthalpy of formation.

Protocol 3: Calculation of Enthalpy of Formation using G3(MP2) Theory

The G3(MP2) method involves a series of well-defined calculations to arrive at a final, accurate energy.[10][11]

Step-by-Step Methodology:

  • Initial Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation at the Hartree-Fock (HF) level with the 6-31G(d) basis set.

    • Causality: This provides a reasonable starting geometry and the zero-point vibrational energy (ZPVE) and thermal corrections at a low computational cost. The absence of imaginary frequencies confirms a true energy minimum.

  • Higher-Level Geometry Optimization:

    • Refine the geometry at the MP2(Full)/6-31G(d) level of theory.

    • Causality: This incorporates electron correlation into the geometry optimization, providing a more accurate molecular structure for subsequent single-point energy calculations.

  • Single-Point Energy Calculations:

    • Using the MP2-optimized geometry, perform a series of single-point energy calculations with progressively better methods and larger basis sets, including QCISD(T)/6-31G(d) and MP2/G3MP2Large.[10]

    • Causality: These steps are designed to capture the majority of the electron correlation energy and extrapolate to the basis set limit without the prohibitive cost of performing a full optimization with the most complex methods.

  • Energy Combination and Final Calculation:

    • The energies from the preceding steps are combined in a specific formula to yield the final G3(MP2) electronic energy at 0 K.[10]

    • The ZPVE (scaled by an empirical factor) is added to get the total energy at 0 K.

    • The enthalpy of formation (ΔfH°298) is calculated by considering the G3(MP2) energy of the molecule and the well-established theoretical energies of the constituent atoms (C, H, Cl, N). The difference gives the atomization energy, which is then used with the experimental enthalpies of formation of the atoms to compute the molecule's enthalpy of formation.

Summary of Thermochemical Data

The following table should be populated with the data obtained from the experimental and computational workflows described above. For illustrative purposes, data for the structurally similar compound 2-Chloro-5-methylaniline is included to provide an order-of-magnitude expectation.[12]

PropertySymbolExpected Value (this compound)MethodReference Value (2-Chloro-5-methylaniline)[12]
Basic Properties
CAS Number1585-13-3[1][2]Literature95-81-8[13]
Molecular FormulaC₈H₁₀ClN[2]-C₇H₈ClN[13]
Molecular Weight155.62 g/mol [2]-141.60 g/mol [12]
Thermodynamic Properties
Standard Enthalpy of Formation (gas)ΔfH°(g)To be determinedG3(MP2) CalculationN/A
Standard Enthalpy of Formation (solid)ΔfH°(cr)To be determinedCombustion Calorimetry43.83 kJ/mol (Joback Method Estimate)[12]
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)To be determinedG3(MP2) Calculation155.73 kJ/mol (Joback Method Estimate)[12]
Enthalpy of FusionΔfusHTo be determinedDifferential Scanning Calorimetry (DSC)16.54 kJ/mol (Joback Method Estimate)[12]
Melting TemperatureTfusTo be determinedDifferential Scanning Calorimetry (DSC)333.29 K (Joback Method Estimate)[12]
Heat Capacity (solid, 298.15 K)Cp(cr)To be determinedDifferential Scanning Calorimetry (DSC)N/A

Note: The reference values for 2-Chloro-5-methylaniline are estimations from the Joback group contribution method and are not experimental data; they are provided for comparative purposes only.[12]

Conclusion

While direct thermochemical data for this compound is currently lacking in the scientific literature, this guide provides the necessary and authoritative framework for its acquisition. The rigorous experimental protocols for combustion calorimetry and DSC, combined with the predictive power of high-level computational methods like G3(MP2), offer a robust, self-validating system for generating the high-quality data required by researchers in drug development and chemical safety. The execution of these methodologies will fill a critical data gap, enabling safer and more efficient chemical synthesis and handling.

References

Methodological & Application

Application Notes & Protocols: 2-Chloro-4,5-dimethylaniline as a Strategic Intermediate in the Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-Chloro-4,5-dimethylaniline as a key building block in pharmaceutical synthesis. The document details the multi-step synthesis of Imatinib, a cornerstone tyrosine kinase inhibitor, starting from the readily available precursor 3,4-dimethylaniline. We provide detailed, field-proven protocols for the synthesis of the target intermediate, its subsequent elaboration via a palladium-catalyzed Buchwald-Hartwig amination, and the final amide coupling to yield the active pharmaceutical ingredient (API). This guide emphasizes the causality behind experimental choices, robust analytical quality control procedures, and critical safety and handling protocols.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a privileged class of intermediates in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Their versatile reactivity allows for the construction of complex molecular architectures.[1] this compound (CAS: 1585-13-3), a halogenated and alkyl-substituted aniline, is a valuable intermediate due to the specific placement of its functional groups, which dictates the regiochemistry of subsequent transformations.[2] The chloro-substituent provides a reactive handle for cross-coupling reactions, while the methyl and amino groups influence the electronic properties and orientation of further modifications.[2]

This guide focuses on a validated synthetic pathway to the anticancer drug Imatinib, where a chlorinated dimethylaniline derivative is a critical precursor. Imatinib functions as a targeted therapy for specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[3] The synthesis leverages modern catalytic methods to construct the complex bi-aryl amine core of the molecule efficiently.

Chemical Properties of the Key Intermediate:

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1585-13-3[4]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Appearance Solid at room temperature[2]

Overall Synthetic Workflow

The synthesis of Imatinib from 3,4-dimethylaniline is a multi-step process designed for efficiency and scalability. The workflow begins with the regioselective chlorination of the starting material to produce the key intermediate, this compound. This intermediate is then coupled with a pyrimidine derivative via a palladium-catalyzed C-N bond formation. The resulting diamine is the penultimate precursor, which undergoes a final amide bond formation to yield Imatinib.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Assembly (Buchwald-Hartwig Amination) cluster_2 PART 3: Final API Synthesis A 3,4-Dimethylaniline B Step 1: Regioselective Chlorination A->B NCS, Acetonitrile C This compound (CDMA) B->C D CDMA F Step 2: Pd-Catalyzed C-N Coupling D->F E 2-Amino-4-(pyridin-3-yl)pyrimidine E->F Pd Catalyst, Ligand, Base G N-(5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine F->G H N-(5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine J Step 3: Amide Coupling H->J I 4-(4-Methylpiperazin-1-ylmethyl) benzoyl chloride I->J Base, Solvent K Imatinib (API) J->K

Caption: Overall workflow for the synthesis of Imatinib.

Experimental Protocols

Synthesis of this compound (Intermediate)

The regioselective chlorination of anilines can be challenging due to the activating nature of the amino group. The use of N-Chlorosuccinimide (NCS) provides a reliable and safer alternative to using gaseous chlorine.[5] The reaction is performed in an aprotic solvent to control reactivity.

Protocol 1: Chlorination of 3,4-Dimethylaniline

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4-dimethylaniline (10.0 g, 82.5 mmol) and acetonitrile (100 mL).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.0 g, 82.5 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition of the electrophilic chlorinating agent (NCS) to the cooled solution is critical to control the exothermic reaction and prevent the formation of di-chlorinated and other side products.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane) until the starting aniline spot is consumed.

  • Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexane) to afford this compound as a solid.

Expected Yield: 75-85%.

Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

The formation of the core bi-aryl amine structure is achieved via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for this transformation, offering high efficiency and broad functional group tolerance.[6][7] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[8][9]

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (5.0 g, 32.1 mmol), 2-amino-4-(pyridin-3-yl)pyrimidine (5.5 g, 32.1 mmol), Pd₂(dba)₃ (294 mg, 0.32 mmol, 1 mol%), and Xantphos (557 mg, 0.96 mmol, 3 mol%).

    • Causality Note: An inert atmosphere is mandatory as the Pd(0) catalytic species is sensitive to oxidation, which would deactivate the catalyst. Xantphos is a bulky, electron-rich bidentate ligand that facilitates the crucial reductive elimination step in the catalytic cycle and prevents catalyst decomposition.[8]

  • Reagent Addition: Add sodium tert-butoxide (4.6 g, 48.2 mmol) and anhydrous toluene (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12-16 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the residue by recrystallization from ethanol or by column chromatography to yield N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[10]

Expected Yield: 65-78%.

Synthesis of Imatinib (Final API)

The final step is a standard amide bond formation between the synthesized diamine and an activated carboxylic acid derivative.[11] The use of the acid chloride ensures a rapid and high-yielding reaction.

Protocol 3: Amide Coupling

  • Reaction Setup: Dissolve N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (5.0 g, 17.2 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 100 mL) and pyridine (5 mL) in a three-necked flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (5.3 g, 18.9 mmol, prepared separately) in anhydrous THF (25 mL) dropwise, maintaining the temperature below 10 °C.

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. Low-temperature addition minimizes potential side reactions.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour and then at room temperature for 6 hours.

  • Monitoring: Monitor the reaction to completion by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude Imatinib base can be purified by recrystallization from isopropanol or ethanol to yield a pure solid.

Expected Yield: 85-95%.

Quality Control & Analytical Characterization

Rigorous quality control is essential at each stage of the synthesis to ensure the purity of intermediates and the final API. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.[12]

G A Sample Preparation (Intermediate or API) B HPLC System (C18 Column) A->B Injection C Data Acquisition (UV Detector @ 254 nm) B->C Elution D Analysis (Peak Integration) C->D E Purity Report (≥99.5% for API) D->E

Caption: Analytical workflow for purity assessment.

Table of HPLC Conditions for Purity Analysis of Anilines:

ParameterConditionRationale / Reference
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmStandard for separation of aromatic amines.[13]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and resolution.
Gradient 5% B to 95% B over 20 minutesEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.[13]
Detection UV at 254 nmAnilines and Imatinib have strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.[13]

Structural Confirmation: The identity and structure of all intermediates and the final Imatinib product should be unequivocally confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety & Handling

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[14] It may cause damage to organs through prolonged exposure. Handle in a closed system or with appropriate exhaust ventilation.[15]

  • N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage.[1] It is moisture and light-sensitive. Handle with care, avoiding dust generation, and store in a cool, dry, dark place.[3][16]

  • Palladium Catalysts (e.g., Pd₂(dba)₃, Pd/C): Finely divided palladium catalysts can be pyrophoric, especially after use in hydrogenation when saturated with hydrogen.[17][18][19] Handle under an inert atmosphere (e.g., argon).[18][19] Never add dry catalyst to an organic solvent in the presence of air.[19] Wet spent catalyst with water before disposal.[20]

  • Solvents (Acetonitrile, Toluene, THF): Flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) for each reagent before use.[3][14][15][21][22]

References

Protocol for N-alkylation of 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 2-Chloro-4,5-dimethylaniline

Authored by: A Senior Application Scientist

Abstract

The N-alkylation of substituted anilines, such as this compound, is a cornerstone transformation in modern organic synthesis. The resulting secondary and tertiary amines are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced functional materials. The strategic introduction of an alkyl group onto the nitrogen atom can profoundly influence the molecule's biological activity, solubility, and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the N-alkylation of this compound. It emphasizes mechanistic understanding, procedural details, process validation, and troubleshooting, grounded in established chemical principles.

Introduction and Strategic Importance

This compound is a valuable starting material, featuring a nucleophilic amino group and a chlorinated aromatic ring substituted with two methyl groups. This specific substitution pattern makes it a precursor for molecules with targeted biological activities. N-alkylation of this primary amine is a critical step to introduce further structural diversity. The resulting N-alkylated products serve as key building blocks, for instance, in the synthesis of kinase inhibitors, GPCR modulators, and other pharmacologically active agents. The chlorine atom offers a handle for subsequent cross-coupling reactions, further expanding the synthetic possibilities.

Core Principles and Mechanistic Insights

The selection of an N-alkylation strategy is dictated by factors such as the nature of the desired alkyl group, substrate compatibility, scalability, and green chemistry considerations. Several powerful methods have been established for this transformation.

  • Reductive Amination : This is arguably the most versatile and widely employed method for controlled mono-N-alkylation.[1] It involves a two-step, one-pot process where the aniline first condenses with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This imine is then reduced in situ by a mild reducing agent to yield the target secondary amine.[2] The key advantage is the high selectivity for mono-alkylation, as the imine forms only once on the primary amine, circumventing the common issue of over-alkylation seen with other methods.[1] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound.[1][2]

  • Direct Alkylation with Alcohols ("Borrowing Hydrogen") : This elegant, atom-economical approach uses alcohols as the alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Ni, or Co).[3][4][5][6] The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde. This aldehyde then forms an imine with the aniline, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water, making it an environmentally benign alternative.[2][3]

  • Classical Nucleophilic Substitution : This traditional method involves the direct reaction of the aniline with an alkyl halide. While conceptually simple, it is often difficult to control. The N-alkylated product is typically more nucleophilic than the starting aniline, leading to a high propensity for a second alkylation event, resulting in the formation of tertiary amines and even quaternary ammonium salts as side products.[7]

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This powerful cross-coupling reaction forms C-N bonds by reacting an amine with an aryl or alkyl halide (or sulfonate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][9][10] While more commonly used for N-arylation, variants for N-alkylation exist and are particularly useful for constructing challenging C(sp³)–N bonds.[11][12]

  • Copper-Catalyzed Ullmann Condensation : Historically, the Ullmann reaction was one of the first methods for C-N bond formation, typically requiring harsh conditions (high temperatures and stoichiometric copper).[13] Modern protocols use catalytic amounts of soluble copper salts with ligands, allowing for milder reaction conditions, though often still requiring higher temperatures than palladium-catalyzed methods.[13][14][15][16]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_imine Imine Formation cluster_reduction In Situ Reduction Aniline This compound (Primary Amine) Aldehyde Aldehyde/Ketone (R'-CHO) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Aldehyde->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product N-Alkylated Product (Secondary Amine) Imine->Product + [H] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General mechanism of Reductive Amination.

Detailed Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Primary Method)

This protocol describes the N-benzylation of this compound with benzaldehyde as a representative example. It can be adapted for other aldehydes and ketones.

Materials and Reagents:

  • This compound (≥98% purity)

  • Benzaldehyde (≥99% purity, freshly distilled)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97% purity)

  • 1,2-Dichloroethane (DCE, anhydrous, ≥99.8%)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • 1,2-Dichloroethane (DCE): Flammable liquid and vapor. Toxic and carcinogenic.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation.

  • Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (to make a 0.1-0.2 M solution).

  • Imine Formation: Add benzaldehyde (1.1 eq) to the stirred solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzylated product.[17]

Experimental_Workflow Experimental Workflow for Reductive Amination start Start setup 1. Reaction Setup - Add Aniline to dry DCE - Inert Atmosphere (N₂) start->setup imine 2. Imine Formation - Add Aldehyde & Acetic Acid - Stir 1-2h at RT setup->imine reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise - Stir 4-24h at RT imine->reduction monitoring 4. Monitor by TLC reduction->monitoring monitoring->reduction Incomplete workup 5. Workup - Quench with NaHCO₃ - Extract with organic solvent monitoring->workup Reaction Complete purify 6. Purification - Dry & Concentrate - Column Chromatography workup->purify product Characterized Product purify->product

Caption: Step-by-step workflow for Reductive Amination.

Protocol 2: N-Alkylation with an Alcohol via "Borrowing Hydrogen" (Alternative Method)

This protocol provides a greener alternative using a transition metal catalyst.

Reagents & Catalyst:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Nickel(II) bromide (NiBr₂, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium tert-butoxide (t-BuOK, 0.25 mmol per 1 mmol aniline)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, add NiBr₂, 1,10-phenanthroline, and t-BuOK.

  • Reaction Setup: Add anhydrous toluene, followed by this compound and benzyl alcohol.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 130 °C with vigorous stirring for the required duration (typically 12-24 hours).[4]

  • Monitoring & Workup: Monitor the reaction by GC-MS or TLC.[2] Upon completion, cool the mixture to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography as described in Protocol 1.

Data Presentation and Process Validation

Table 1: Comparison of N-Alkylation Methodologies for Anilines

MethodAlkylating AgentCatalyst / ReagentBaseSolventTemp. (°C)Key Advantages / Disadvantages
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃ or NaBH₃CNNone / Weak AcidDCE, THFRoom TempPro: High selectivity for mono-alkylation, mild conditions.[2] Con: Stoichiometric reductant needed.
"Borrowing Hydrogen" AlcoholNi, Co, Ru, or Ir complexest-BuOK, K₂CO₃Toluene, Xylene80 - 130Pro: Atom-economical (water byproduct), uses readily available alcohols.[3][4][18] Con: Requires higher temperatures, catalyst cost.
Nucleophilic Substitution Alkyl HalideNoneK₂CO₃, Et₃NDMF, Acetonitrile25 - 80Pro: Simple setup. Con: Prone to over-alkylation, halide waste.[7]
Buchwald-Hartwig Alkyl HalidePd catalyst + LigandNaOtBu, K₃PO₄Toluene, Dioxane80 - 110Pro: Broad substrate scope, high functional group tolerance. Con: Catalyst/ligand cost, potential metal contamination.[8][10]
Ullmann Condensation Alkyl HalideCuI + LigandK₂CO₃, Cs₂CO₃DMF, NMP100 - 210Pro: Cheaper metal than Pd. Con: Often requires high temperatures, less general than Buchwald-Hartwig.[13][16]

Process Validation and Quality Control:

  • Reaction Monitoring: TLC is a rapid and effective tool for monitoring the consumption of the starting aniline. GC-MS can provide more detailed information, confirming the mass of the product and identifying intermediates or byproducts.

  • Product Characterization: The identity and structure of the final N-alkylated product must be unequivocally confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the covalent structure, including the presence of the new N-alkyl group and its connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretches of the primary amine and the appearance of the secondary amine N-H stretch (if applicable).

  • Purity Assessment: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).[19]

Troubleshooting Common Side Reactions

The primary challenge in aniline alkylation is achieving high selectivity for the desired product. Understanding potential side reactions is key to troubleshooting and optimization.

  • Over-alkylation: The formation of a tertiary amine (N,N-dialkylated product) is the most common side reaction in methods using reactive alkylating agents like alkyl halides.[7]

    • Solution: Use a stoichiometric excess of the aniline relative to the alkylating agent. Lowering the reaction temperature can also improve selectivity for the mono-alkylated product.[7] Reductive amination is inherently less prone to this issue.[1]

  • C-Alkylation: Under certain conditions, particularly with acid catalysts or at high temperatures, Friedel-Crafts-type alkylation can occur on the electron-rich aromatic ring, typically at the para position to the amino group.[7][20]

    • Solution: Employ milder, non-acidic conditions. The choice of catalyst and solvent can significantly influence the N- vs. C-alkylation ratio.

  • Hydrodehalogenation: In palladium-catalyzed reactions, a side reaction can lead to the replacement of the chlorine atom on the aromatic ring with hydrogen.

    • Solution: Careful selection of the palladium ligand and reaction conditions can minimize this pathway.

Side_Reactions N-Alkylation vs. Potential Side Reactions Start This compound + Alkylating Agent N_Alk Desired Product (N-Mono-alkylation) Start->N_Alk Desired Pathway C_Alk Side Product (C-Alkylation) Start->C_Alk Acidic Conditions / High Temp NN_Alk Side Product (N,N-Di-alkylation) N_Alk->NN_Alk Excess Alkylating Agent

Caption: Competing pathways in aniline alkylation.

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Anilines in Modern Agrochemicals

In the continuous pursuit of enhanced crop yields and robust pest management, the development of novel and effective agrochemicals is paramount.[1] The molecular architecture of these active ingredients is meticulously designed to ensure high efficacy, target specificity, and favorable environmental profiles. Within the vast landscape of chemical intermediates, substituted anilines represent a cornerstone class of building blocks, providing a versatile scaffold for the synthesis of a wide array of herbicides, fungicides, and insecticides.[2][3] The specific nature and position of substituents on the aniline ring are critical in dictating the biological activity and mode of action of the final product.

2-Chloro-4,5-dimethylaniline (CAS No. 1585-13-3), a crystalline solid at room temperature, is a particularly valuable intermediate in this context. Its unique substitution pattern—a chlorine atom at the 2-position and two methyl groups at the 4- and 5-positions—offers a distinct combination of steric and electronic properties. This structure is strategically employed to enhance the bioactivity of agrochemical molecules, making it a key component in the synthesis of certain herbicides and fungicides.[2] The presence of the chloro and dimethyl groups can influence the molecule's binding affinity to target enzymes, its metabolic stability within the plant, and its overall efficacy.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a novel phenylurea herbicide. It is designed for researchers, scientists, and professionals in the agrochemical and drug development fields, offering both the theoretical underpinnings and practical, step-by-step protocols for synthesis and evaluation.

Application in Herbicide Synthesis: Phenylurea Derivatives

A significant application of chloro-substituted anilines is in the synthesis of phenylurea herbicides. These compounds are known to inhibit photosynthesis in target weeds by blocking the electron transport chain in photosystem II. The efficacy of these herbicides is highly dependent on the substitution pattern of the phenyl ring.

This application note details the synthesis of a novel, hypothetical phenylurea herbicide, N'-(2-Chloro-4,5-dimethylphenyl)-N,N-dimethylurea (hereafter referred to as CDM-Urea), derived from this compound. This compound is structurally analogous to the commercial herbicide chlorotoluron, which utilizes a similar chloro-methyl substituted aniline precursor.

Synthetic Pathway Overview

The synthesis of CDM-Urea from this compound is a two-step process. The first step involves the conversion of the aniline to an isocyanate intermediate via phosgenation. The subsequent and final step is the reaction of the isocyanate with dimethylamine to yield the target phenylurea herbicide.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation A This compound C 2-Chloro-4,5-dimethylphenyl isocyanate A->C Phosgenation B Phosgene (or equivalent) D 2-Chloro-4,5-dimethylphenyl isocyanate F CDM-Urea (N'-(2-Chloro-4,5-dimethylphenyl)-N,N-dimethylurea) D->F Amination E Dimethylamine

Figure 1: Synthetic workflow for CDM-Urea from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of CDM-Urea. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 2-Chloro-4,5-dimethylphenyl isocyanate

This protocol describes the conversion of this compound to the corresponding isocyanate using triphosgene, a safer alternative to phosgene gas.

Materials:

  • This compound (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

  • To this solution, add triethylamine and stir for 10 minutes at room temperature.

  • In a separate flask, prepare a solution of triphosgene in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred aniline solution via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting aniline.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • The filtrate, containing the 2-Chloro-4,5-dimethylphenyl isocyanate in toluene, can be used directly in the next step without further purification.

Protocol 2: Synthesis of N'-(2-Chloro-4,5-dimethylphenyl)-N,N-dimethylurea (CDM-Urea)

This protocol details the final step of the synthesis, the reaction of the isocyanate intermediate with dimethylamine to form the target herbicide.

Materials:

  • Toluene solution of 2-Chloro-4,5-dimethylphenyl isocyanate (from Protocol 1)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF) (1.2 eq)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Cool the toluene solution of 2-Chloro-4,5-dimethylphenyl isocyanate to 0°C in an ice bath.

  • Slowly add the dimethylamine solution to the stirred isocyanate solution. A white precipitate of CDM-Urea should form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the isocyanate.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • If the product remains in solution, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude CDM-Urea.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure CDM-Urea.

Data Presentation and Characterization

The successful synthesis of CDM-Urea should be confirmed by standard analytical techniques. The following table summarizes the expected data for the final product.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons, methyl groups on the phenyl ring, and the N,N-dimethyl groups.
¹³C NMR (CDCl₃) Peaks corresponding to aromatic carbons, methyl carbons, and the urea carbonyl carbon.
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the molecular weight of CDM-Urea.
Purity (HPLC) >98% after recrystallization

Logical Framework for Synthesis and Analysis

The synthesis and subsequent analysis of the novel herbicide, CDM-Urea, follow a logical progression to ensure the integrity of the results and the validity of the protocol.

G A Starting Material (this compound) B Step 1: Isocyanate Synthesis (Protocol 1) A->B C In-process Control (TLC/GC) B->C D Intermediate (2-Chloro-4,5-dimethylphenyl isocyanate) C->D Reaction Completion E Step 2: Urea Formation (Protocol 2) D->E F Crude Product Isolation E->F G Purification (Recrystallization) F->G H Final Product Characterization (NMR, MS, HPLC) G->H I Biological Activity Assay (Herbicidal Efficacy) H->I

Figure 2: Experimental workflow from synthesis to biological evaluation of CDM-Urea.

Conclusion and Future Directions

This compound stands as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The detailed protocols provided for the synthesis of the hypothetical phenylurea herbicide, CDM-Urea, demonstrate a practical application of this starting material. The structural features of this compound, particularly the chloro and dimethyl substitutions, provide a strong foundation for developing active ingredients with potentially enhanced herbicidal or fungicidal properties.

Further research should focus on the synthesis of a broader range of derivatives from this compound, including other classes of herbicides and fungicides. The biological activity of these new compounds should be rigorously evaluated against a panel of relevant weeds and fungal pathogens to identify lead candidates for further development in the ongoing effort to ensure global food security.

References

Application Note & Protocol: Selective Electrophilic Chlorination of 4,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective chlorination of 4,5-dimethylaniline, a key synthetic transformation in the production of valuable intermediates for the pharmaceutical and agrochemical industries.[1] The protocol details a robust and reproducible method utilizing N-Chlorosuccinimide (NCS) as the chlorinating agent, emphasizing reaction control, safety, and analytical validation to ensure high yield and purity of the desired 2-chloro-4,5-dimethylaniline product. This application note is intended for researchers and professionals in organic synthesis and drug development, offering in-depth insights into the mechanistic underpinnings of the experimental design.

Introduction

4,5-Dimethylaniline serves as a fundamental building block in organic synthesis. Its targeted chlorination is a critical step for introducing a chlorine atom onto the aromatic ring, a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates. The directing effects of the activating amino and methyl groups on the aniline ring make regioselective chlorination a challenge. This protocol outlines a method to achieve selective chlorination at the C2 position, minimizing the formation of isomeric and over-chlorinated byproducts.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The chlorination of 4,5-dimethylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The amino group (-NH2) is a potent activating group, directing the incoming electrophile (Cl⁺) to the ortho and para positions. In this specific substrate, the para position is blocked. N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for electron-rich aromatic compounds like anilines.[2][3] The electron-withdrawing succinimide moiety polarizes the N-Cl bond, rendering the chlorine atom electrophilic and susceptible to attack by the electron-rich aniline ring.[2][3] This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex.[2][3] Subsequent deprotonation restores aromaticity, yielding the chlorinated product and succinimide as a byproduct.[2]

Experimental Workflow

experimental_workflow cluster_prep I. Preparation cluster_reaction II. Reaction cluster_workup III. Work-up & Isolation cluster_analysis IV. Analysis A Reagent & Glassware Preparation B Reaction Assembly (Inert Atmosphere) A->B Proceed C Dissolution of 4,5-Dimethylaniline B->C D Controlled Addition of NCS Solution C->D 0 °C E Reaction Monitoring (TLC) D->E Stirring F Aqueous Quench (NaHCO3) E->F Completion G Liquid-Liquid Extraction F->G H Drying & Solvent Removal G->H I Purification (Column Chromatography) H->I J Structural Confirmation (NMR, MS) I->J K Purity Assessment (HPLC) J->K

Figure 1. A schematic overview of the experimental procedure for the chlorination of 4,5-dimethylaniline.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4,5-Dimethylaniline≥98%Sigma-Aldrich-
N-Chlorosuccinimide (NCS)Reagent GradeAcros OrganicsRecrystallize from acetic acid if purity is questionable.
Dichloromethane (DCM)AnhydrousFisher ScientificDried over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionVWRPrepared in-house.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore-
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexanesHPLC GradeFisher ScientificEluent for chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and nitrile gloves are mandatory. All operations must be conducted within a certified chemical fume hood.[4]

  • Reagent Handling:

    • 4,5-Dimethylaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

    • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent.[4][5] It can cause severe skin burns and eye damage. Handle with care and avoid creating dust.[4]

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.[4]

  • Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible.[4] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[4]

Detailed Experimental Protocol

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethylaniline (1.21 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Addition of Chlorinating Agent

  • In a separate flask, dissolve N-Chlorosuccinimide (1.34 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Slowly add the NCS solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature remains at 0 °C. Rationale: A slow, controlled addition is critical to manage the reaction exotherm and enhance regioselectivity, minimizing the formation of dichlorinated byproducts.

Step 3: Reaction Monitoring

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 9:1 hexanes:ethyl acetate eluent system.

  • The reaction is considered complete upon the disappearance of the 4,5-dimethylaniline spot (typically 2-4 hours).

Step 4: Work-up and Isolation

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Collect and combine the fractions containing the desired product, as identified by TLC.

  • Remove the solvent in vacuo to afford the purified this compound.

Characterization and Expected Results

The identity and purity of the final product, this compound, should be confirmed through standard analytical techniques.

Parameter Expected Outcome
Appearance Off-white to pale yellow solid.
Yield 80-90%
¹H NMR Signals corresponding to aromatic protons and two distinct methyl groups. The proton ortho to the chlorine will show a downfield shift.
¹³C NMR Aromatic signals with the carbon atom bonded to chlorine appearing in the characteristic region.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z 155.05 and an M+2 peak at m/z 157.05 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[6]
Purity (HPLC) >98%

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend reaction time, ensuring temperature is maintained. Verify the purity of NCS.
Product loss during work-up.Ensure thorough extraction from the aqueous phase. Minimize transfers.
Di-chlorinated byproduct Reaction temperature too high.Maintain strict temperature control at 0 °C during NCS addition.
Rapid addition of NCS.Add the chlorinating agent slowly and dropwise.
Impure fractions Ineffective chromatographic separation.Optimize the eluent system for better resolution. Avoid overloading the column.

References

Application Notes and Protocols for 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4,5-dimethylaniline is an aromatic amine utilized as a versatile building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring a chloro group and two methyl groups on the aniline ring, imparts specific reactivity that makes it a valuable intermediate in drug discovery and development. However, like many substituted anilines, this compound presents significant health and safety risks, necessitating stringent handling and storage protocols. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as hazardous and requires careful handling to mitigate risks.

1.1. Toxicological Profile

This compound is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[2] Animal experiments suggest that ingestion of significant amounts could be fatal or cause serious health damage.[2] The substance and its metabolites may interfere with the oxygen-carrying capacity of hemoglobin.[2] It is also irritating to the eyes, respiratory system, and skin.[2] Furthermore, there is limited evidence of a carcinogenic effect.[2]

1.2. Physical and Chemical Hazards

The compound is a solid at room temperature and does not mix well with water.[2] While not highly flammable, it can emit poisonous fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides, upon combustion.[2]

Key Safety Data Summary
PropertyValueSource
Molecular Formula C₈H₁₀ClN[1][3]
Molecular Weight 155.62 g/mol [1][3]
Appearance Solid, powder[1][2]
Melting Point 85.0-86.5 °C[4]
Boiling Point 248.7±35.0 °C (Predicted)[4]
Solubility Moderately soluble in organic solvents, less soluble in water.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound. The following PPE should be worn at all times when handling this chemical:

  • Eye and Face Protection : Tightly fitting safety goggles or a face shield are essential to protect the eyes from splashes.[5][6]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. For prolonged or frequently repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[2] Always inspect gloves for integrity before use and replace them if contaminated.[2]

    • Protective Clothing : A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[5][7] Work clothes should be laundered separately.[2][8]

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[9][10]

Handling Procedures

Adherence to strict handling protocols is crucial for minimizing exposure and preventing contamination.

3.1. General Handling Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][8]

  • Wash hands thoroughly with soap and water after handling.[2][8]

  • Keep containers securely sealed when not in use.[2][8]

3.2. Weighing and Dispensing Protocol

  • Preparation : Ensure the weighing area is clean and located within a chemical fume hood or a ventilated balance enclosure.

  • PPE : Don the appropriate PPE as detailed in Section 2.

  • Dispensing : Carefully open the container. Use a clean spatula to transfer the desired amount of the solid compound to a tared weighing vessel.

  • Minimizing Dust : Handle the solid gently to avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

  • Sealing : Immediately and securely seal the stock container after dispensing.

  • Cleanup : Clean the weighing area and spatula thoroughly after use.

Storage Procedures

Proper storage is essential for maintaining the stability of this compound and preventing hazardous reactions.

4.1. Storage Conditions

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][9]

  • Some suppliers recommend refrigeration at 2-8°C and protection from light.[4][8]

  • Protect containers from physical damage and check regularly for leaks.[2][8]

4.2. Incompatible Materials

Store this compound away from the following incompatible materials to prevent dangerous reactions:

  • Strong acids[2][10]

  • Strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches)[2][10]

  • Organic anhydrides[2]

  • Isocyanates[2]

  • Aldehydes[2]

  • Acid chlorides[10]

  • Chloroformates[10]

  • Ozone[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

5.1. Spills and Leaks

  • Minor Spills :

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, dampen the spilled solid with water to prevent dusting.[2]

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[2] Use a vacuum cleaner fitted with a HEPA filter.[2]

    • Clean the spill area with soap and water.[2]

  • Major Spills :

    • Evacuate the area immediately and move upwind.[2]

    • Alert the appropriate emergency response team.[2]

    • Prevent the spill from entering drains or waterways.[2]

    • Contain the spill with sand, earth, or vermiculite.[2]

5.2. First Aid Measures

  • Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation persists.[9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2][9]

  • Consult with your institution's environmental health and safety department for specific disposal protocols.

  • Contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.

Diagrams

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Fume Hood Functionality A->B Proceed if safe C Don Appropriate PPE B->C D Weighing and Dispensing C->D E Performing Reaction D->E F Securely Seal Containers E->F G Decontaminate Work Area F->G H Proper Waste Disposal G->H I Doff and Dispose of Contaminated PPE H->I

Caption: A logical workflow for the safe handling of this compound.

Safety_Hierarchy Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of safety controls for managing exposure risks.

References

Application Notes and Protocols: The Use of 2-Chloro-4,5-dimethylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of Substituted Anilines in Advanced Polymer Synthesis

2-Chloro-4,5-dimethylaniline is an aromatic amine that serves as a versatile building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring a chloro and two methyl substituents on the aniline ring, presents an intriguing monomer for the development of novel functional polymers. In the realm of polymer chemistry, substituted anilines are precursors to a class of conducting polymers known as polyanilines. These materials have garnered significant interest due to their unique electronic, optical, and electrochemical properties, which make them suitable for a wide range of applications, including sensors, corrosion-resistant coatings, and electronic devices.

The properties of polyaniline can be tailored by introducing substituents onto the aromatic ring of the aniline monomer. The presence of the electron-withdrawing chloro group and electron-donating methyl groups in this compound is expected to influence the polymerization process and the final properties of the resulting polymer, such as its solubility, conductivity, and thermal stability. These substitutions can modulate the electronic and steric effects within the polymer chain, offering a pathway to fine-tune the material's characteristics for specific applications.

This document provides a detailed guide for researchers and scientists on the use of this compound in polymer synthesis, with a focus on chemical oxidative polymerization. It includes a comprehensive protocol, safety guidelines, characterization techniques, and a discussion of the potential applications of the resulting polymer.

Safety and Handling of this compound

Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Hazard Identification:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[4]

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors. Wash hands thoroughly after handling.[3][6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up.[4]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

Always consult the latest Safety Data Sheet (SDS) for this compound from your supplier for the most up-to-date and comprehensive safety information.

Chemical Oxidative Polymerization of this compound: A General Protocol

Chemical oxidative polymerization is a common and effective method for the synthesis of polyaniline and its derivatives. This process involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of a polymer chain. The following protocol is a general procedure that can be adapted for the polymerization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Alachem Co., Ltd., Apollo ScientificStore in a cool, dry place away from light.
Ammonium Persulfate (APS), (NH₄)₂S₂O₈ACS Reagent gradee.g., Sigma-AldrichOxidizing agent. Prepare fresh solution for each experiment.
Hydrochloric Acid (HCl), 37%ACS Reagent gradee.g., Fisher ScientificUsed to create the acidic medium. Handle with extreme care.
Methanol (CH₃OH)ACS Reagent gradee.g., Thermo Fisher ScientificFor washing and purifying the polymer.
Deionized (DI) WaterHigh purityIn-houseFor preparing solutions and washing.
Beakers, Magnetic Stirrer, Stir BarStandard laboratory equipment--
Buchner Funnel, Filter PaperStandard laboratory equipment-For collecting the polymer precipitate.
Drying Oven or Vacuum OvenStandard laboratory equipment-For drying the final polymer product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation and Purification A Dissolve this compound in 1 M HCl C Cool monomer solution to 0-5 °C A->C B Dissolve Ammonium Persulfate (APS) in 1 M HCl D Add APS solution dropwise to monomer solution with stirring B->D C->D E Continue stirring for 24 hours at 0-5 °C D->E F Filter the polymer precipitate E->F G Wash with 1 M HCl F->G H Wash with Methanol G->H I Dry the polymer under vacuum at 60 °C H->I

Caption: Experimental workflow for the synthesis of poly(this compound).

Step-by-Step Protocol
  • Preparation of Monomer Solution: In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 0.1 mol) in 100 mL of 1 M hydrochloric acid (HCl). Stir the solution using a magnetic stirrer until the monomer is completely dissolved.

  • Preparation of Oxidant Solution: In a separate 100 mL beaker, dissolve an equimolar amount of ammonium persulfate (APS) (e.g., 0.1 mol) in 50 mL of 1 M HCl. Stir until the APS is fully dissolved. It is recommended to prepare this solution just before use.

  • Initiation of Polymerization: Place the beaker containing the monomer solution in an ice bath and allow it to cool to 0-5 °C. While maintaining the temperature and continuously stirring, add the APS solution dropwise to the monomer solution over a period of 30 minutes.

  • Polymerization Reaction: After the complete addition of the oxidant, the reaction mixture will gradually change color, indicating the onset of polymerization. Allow the reaction to proceed for 24 hours at 0-5 °C with constant stirring.

  • Isolation of the Polymer: After 24 hours, the polymerization is terminated. Collect the polymer precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Purification of the Polymer: Wash the collected polymer precipitate thoroughly with 1 M HCl to remove any unreacted monomer and oligomers. Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove any residual acid and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The final product is poly(this compound) in its emeraldine salt form.

Proposed Polymerization Mechanism

The oxidative polymerization of aniline and its derivatives is believed to proceed through a radical cation mechanism. The following diagram illustrates the proposed pathway for the formation of poly(this compound).

polymerization_mechanism Monomer This compound RadicalCation Radical Cation (Oxidation by APS) Monomer->RadicalCation -e⁻ Dimer Dimerization RadicalCation->Dimer + Monomer Radical Cation PolymerChain Propagating Polymer Chain Dimer->PolymerChain Further Oxidation and Coupling FinalPolymer Poly(this compound) PolymerChain->FinalPolymer Chain Growth

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Characterization of Poly(this compound)

To confirm the successful synthesis and to understand the properties of the resulting polymer, a series of characterization techniques should be employed.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the chemical structure of the polymer by identifying characteristic vibrational modes of the functional groups present. Key peaks would be expected for C-N stretching, C=C stretching of the quinoid and benzenoid rings, and C-H bending of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy Used to study the electronic transitions in the polymer. The absorption bands can provide insights into the oxidation state and conjugation length of the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the polymer, including the connectivity of the monomer units and the positions of the substituents.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for understanding the material's performance at elevated temperatures.
Scanning Electron Microscopy (SEM) Provides information about the surface morphology and microstructure of the polymer.
Four-Point Probe Method Used to measure the electrical conductivity of the polymer, which is a key property for many of its potential applications.

Potential Applications

While the specific properties of poly(this compound) need to be experimentally determined, based on the known applications of other polyaniline derivatives, potential areas of application include:

  • Corrosion-Resistant Coatings: The polymer could be used as a protective coating for metals due to the inherent anti-corrosive properties of polyanilines.

  • Sensors: The conductivity of the polymer may be sensitive to various chemical species, making it a candidate for chemical sensors.

  • Electrochromic Devices: Polyanilines often exhibit color changes upon oxidation and reduction, which could be exploited in smart windows and displays.

  • Antistatic Materials: The conductive nature of the polymer could be utilized in applications requiring the dissipation of static electricity.

Conclusion

This compound is a promising monomer for the synthesis of new functional polymers. The protocol provided herein offers a starting point for the preparation of poly(this compound) via chemical oxidative polymerization. The presence of the chloro and dimethyl substituents is anticipated to impart unique properties to the polymer, making it a subject of interest for further research and development in the field of materials science. As with all chemical procedures, adherence to strict safety protocols is paramount. The comprehensive characterization of the synthesized polymer will be crucial in unlocking its full potential for various technological applications.

References

Topic: Reaction Mechanism of 2-Chloro-4,5-dimethylaniline with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethylaniline is a vital scaffold in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its utility stems from the nuanced reactivity of its substituted aromatic ring towards electrophilic attack. This document provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanisms for this compound. We will explore the interplay of the activating amino and methyl groups with the deactivating, yet directing, chloro substituent to predict and control regioselectivity. Detailed protocols for key reactions, including halogenation and nitration, are provided, emphasizing experimental design for optimal yield and purity. This guide is intended for researchers in organic synthesis and drug discovery seeking to leverage this versatile intermediate.

Introduction: The Chemical Personality of this compound

This compound (CAS: 1585-13-3) is a polysubstituted aniline featuring a unique combination of electron-donating and electron-withdrawing groups.[2][3][4] This structural arrangement imparts a distinct chemical reactivity that is crucial for its role as a precursor in multi-step syntheses.[1][5][6] Understanding the electronic and steric influences of each substituent is paramount for predicting the outcome of electrophilic aromatic substitution reactions.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring via resonance. It is a strong ortho, para-director.[7][8][9]

  • Methyl Groups (-CH₃): Activating groups that donate electron density through induction and hyperconjugation. They are also ortho, para-directors.[10]

  • Chloro Group (-Cl): A halogen that exhibits a dual nature. It is deactivating due to its strong inductive electron withdrawal but is an ortho, para-director because its lone pairs can participate in resonance.[10]

The collective influence of these groups dictates the position of electrophilic attack. The amino group is the most powerful activating group, and its directing effect generally dominates.

Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern on the this compound ring directs incoming electrophiles to specific positions. The available sites for substitution are C3 and C6.

  • Position C6 (para to the -NH₂ group): This position is strongly activated by the powerful resonance effect of the amino group and further activated by the C5-methyl group. It is the most electronically enriched and sterically accessible site.

  • Position C3 (ortho to the -NH₂ group): This position is activated by the amino group but is sterically hindered by the adjacent chloro group at C2.

Therefore, electrophilic substitution is overwhelmingly favored at the C6 position .

G cluster_0 Directing Effects on this compound mol p_c6 label_c6 C6: Most Favored Site (para to -NH₂) Electronically Rich Sterically Accessible p_c6->label_c6 p_c3 label_c3 C3: Minor Site (ortho to -NH₂) Sterically Hindered p_c3->label_c3

Caption: Predicted regioselectivity for electrophilic attack.

Reaction Mechanisms with Common Electrophiles

Halogenation (Bromination/Chlorination)

Halogenation proceeds directly without the need for amino group protection, as the reaction conditions are typically mild. The strong activation by the -NH₂ group makes the reaction rapid.

Mechanism:

  • Electrophile Polarization: The Br-Br or Cl-Cl bond is polarized by the electron-rich aromatic ring.

  • Nucleophilic Attack: The π-system of the aniline attacks the electrophilic halogen atom, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The most stable arenium ion is formed when the attack occurs at C6.

  • Deprotonation: A base (e.g., solvent) removes the proton from C6, restoring aromaticity and yielding the final product.

G start This compound + Br₂ / CH₃COOH step1 Nucleophilic attack from C6 on polarized Br₂ start->step1 step2 Formation of resonance-stabilized Arenium Ion Intermediate step1->step2 step3 Deprotonation at C6 by solvent or base step2->step3 end 6-Bromo-2-chloro-4,5-dimethylaniline step3->end

Caption: General workflow for the halogenation of this compound.

Nitration: The Challenge of the Anilinium Ion

Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic conditions protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to undesired products and low yields.[7][9][11]

Solution: Amino Group Protection To circumvent this issue, the reactivity of the amino group must be temporarily suppressed. This is achieved by converting it to an acetamido group (-NHCOCH₃) through acetylation.[11][12][13] The acetamido group is still an ortho, para-director but is significantly less activating and less basic, preventing protonation.[11] After nitration, the acetyl group is easily removed by hydrolysis to regenerate the amino group.

G cluster_protection Protection cluster_substitution Electrophilic Substitution cluster_deprotection Deprotection A This compound B Acetylation (Acetic Anhydride) A->B C N-(2-chloro-4,5-dimethylphenyl)acetamide B->C D Nitration (HNO₃/H₂SO₄) C->D E N-(2-chloro-6-nitro-4,5-dimethylphenyl)acetamide F Hydrolysis (Acid or Base) E->F G 2-Chloro-6-nitro-4,5-dimethylaniline

Caption: Protection-Substitution-Deprotection strategy for nitration.

Sulfonation

Sulfonation is typically achieved by heating with concentrated sulfuric acid or using chlorosulfonic acid.[8][14] Similar to nitration, the reaction proceeds via an initial acid-base reaction to form the anilinium salt. Heating then promotes the electrophilic substitution, primarily at the C6 position, to yield the corresponding sulfonic acid.[8][14]

Friedel-Crafts Reactions (Alkylation & Acylation)

Friedel-Crafts reactions are generally unsuccessful with anilines, including this compound.[7][12] The basic nitrogen atom of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex.[11][12] This complex makes the aromatic ring electron-poor and thus unreactive towards the electrophile. Protection of the amino group as an acetanilide is necessary to facilitate these reactions.[11][12]

Protocols and Methodologies

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Regioselective Bromination

This protocol details the synthesis of 6-Bromo-2-chloro-4,5-dimethylaniline.

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound155.635.00 g0.03211.0
Bromine (Br₂)159.811.73 mL0.03371.05
Glacial Acetic Acid60.0550 mL--
Sodium Thiosulfate (sat. aq.)-As needed--
Sodium Bicarbonate (sat. aq.)-As needed--

Procedure:

  • Setup: Equip a 100 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: Dissolve 5.00 g (0.0321 mol) of this compound in 50 mL of glacial acetic acid in the flask.

  • Bromine Addition: In the dropping funnel, prepare a solution of 1.73 mL (0.0337 mol) of bromine in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred aniline solution at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into 200 mL of ice-water.

  • Work-up: Neutralize the excess bromine by adding saturated sodium thiosulfate solution dropwise until the orange color disappears.

  • Neutralization & Precipitation: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid and precipitate the product. Check the pH to ensure it is neutral or slightly basic.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product. Recrystallize from an ethanol/water mixture to obtain pure 6-Bromo-2-chloro-4,5-dimethylaniline.

Protocol 2: Regioselective Nitration via Acetanilide Intermediate

This protocol details the synthesis of 2-Chloro-6-nitro-4,5-dimethylaniline using the protection-deprotection strategy.

Part A: Acetylation (Protection)

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound155.635.00 g0.03211.0
Acetic Anhydride102.093.4 mL0.03531.1
Glacial Acetic Acid60.0520 mL--

Procedure:

  • Dissolve 5.00 g (0.0321 mol) of this compound in 20 mL of glacial acetic acid in a 100 mL flask.

  • Slowly add 3.4 mL (0.0353 mol) of acetic anhydride.

  • Heat the mixture gently to 50°C for 30 minutes, then allow it to cool.

  • Pour the reaction mixture into 150 mL of ice-water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration, wash with water, and dry. This product, N-(2-chloro-4,5-dimethylphenyl)acetamide, is typically pure enough for the next step.

Part B: Nitration and Hydrolysis (Deprotection)

Reagent MW ( g/mol ) Amount Moles
Acetanilide from Part A197.67~6.3 g0.0321
Conc. Sulfuric Acid (H₂SO₄)98.0820 mL-
Conc. Nitric Acid (HNO₃)63.012.2 mL0.0353
Ethanol46.07As needed-
Conc. Hydrochloric Acid (HCl)36.4630 mL-

Procedure:

  • Nitration: a. Carefully add the dried acetanilide from Part A to 20 mL of concentrated sulfuric acid at 0°C (ice bath), ensuring the temperature does not exceed 10°C. b. Prepare the nitrating mixture by slowly adding 2.2 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, keeping it cool. c. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5°C. d. After the addition is complete, stir the mixture at 0°C for 1 hour. e. Pour the reaction mixture onto 200 g of crushed ice to precipitate the nitrated acetanilide. f. Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.

  • Hydrolysis (Deprotection): a. Transfer the crude nitrated acetanilide to a round-bottom flask. b. Add a mixture of 30 mL of ethanol and 30 mL of concentrated hydrochloric acid. c. Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitor by TLC). d. Cool the mixture and pour it into 200 mL of ice-water. e. Neutralize the solution by carefully adding a concentrated sodium hydroxide solution to precipitate the final product. f. Collect the solid by vacuum filtration, wash with water, and dry. g. Recrystallize from ethanol to obtain pure 2-Chloro-6-nitro-4,5-dimethylaniline.

Applications in Drug Development

The derivatives of this compound are prevalent in medicinal chemistry. The introduction of different electrophiles onto the ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing ligand-receptor interactions. Halogenated and nitrated anilines serve as key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology and anti-infective agents.[5][15] The predictable regioselectivity of this scaffold makes it a reliable building block for constructing complex molecular architectures in drug discovery programs.[15]

References

Topic: Laboratory Scale Synthesis of 2-Chloro-4,5-dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational precursors in the synthesis of a vast range of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] 2-Chloro-4,5-dimethylaniline, in particular, serves as a critical building block for creating complex molecules where its specific substitution pattern dictates the final product's biological activity or chemical properties.[3] This application note provides an in-depth guide to the laboratory-scale synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into process optimization and troubleshooting. We present two primary, validated synthetic pathways: the reduction of a nitrated precursor and the direct chlorination of a dimethylaniline. Detailed, self-validating protocols are provided for each, accompanied by mechanistic diagrams and comprehensive safety guidelines to ensure procedural integrity and operator safety.

Strategic Overview: Synthetic Pathways

The synthesis of this compound can be approached from multiple angles. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. The two most logical and widely applicable strategies are outlined below.

  • Strategy A: Nitration-Chlorination-Reduction Cascade: This is a classic and highly controllable multi-step synthesis. It begins with a simple, commercially available xylene, which is sequentially functionalized. This route offers excellent control over regioselectivity, as the directing effects of the substituents are leveraged at each stage.

  • Strategy B: Direct Electrophilic Chlorination: This approach is more direct if the corresponding 3,4-dimethylaniline is readily available. It involves the direct chlorination of the aniline. However, this reaction can be challenging due to the high reactivity of the aniline ring, which can lead to over-chlorination or the formation of undesired isomers. Protecting the amine or forming an anilinium salt is often necessary to control the reaction's outcome.[4]

The following workflow diagram illustrates these two divergent strategies.

G cluster_A Strategy A: Multi-Step Synthesis cluster_B Strategy B: Direct Synthesis A_start 1,2-Dimethylbenzene (o-Xylene) A_step1 Nitration (HNO3/H2SO4) A_start->A_step1 A_int1 4-Nitro-1,2-dimethylbenzene A_step1->A_int1 A_step2 Chlorination (Cl2, Lewis Acid) A_int1->A_step2 A_int2 2-Chloro-4,5-dimethylnitrobenzene A_step2->A_int2 A_step3 Reduction (Fe/HCl or SnCl2) A_int2->A_step3 A_end This compound A_step3->A_end B_start 3,4-Dimethylaniline B_step1 Direct Chlorination (e.g., SO2Cl2 or HCl/H2O2) B_start->B_step1 B_end This compound B_step1->B_end start Starting Materials start->A_start Readily Available start->B_start More Specialized G RNO2 R-NO₂ (Nitroarene) RNH2 R-NH₂ (Aniline) RNO2->RNH2 6e⁻, 6H⁺ Fe0 Fe(0) Fe3 Fe³⁺ Fe0->Fe3 Oxidation H H⁺ H2O H₂O reactants Reactants reactants->RNO2 reactants->Fe0 reactants->H products Products products->RNH2 products->Fe3 products->H2O

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4,5-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

This compound is a crucial intermediate in the production of various organic molecules, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, can present several challenges in a laboratory or industrial setting. This guide will explore the common synthetic routes and provide practical, field-proven insights to overcome potential hurdles.

Core Synthetic Pathways

The two primary routes for the synthesis of this compound are:

  • Direct Chlorination of 3,4-Dimethylaniline: This is an electrophilic aromatic substitution reaction where 3,4-dimethylaniline is treated with a chlorinating agent.

  • Reduction of 2-Chloro-4,5-dimethylnitrobenzene: This involves the reduction of the corresponding nitro compound to the desired aniline.

Below, we delve into the specifics of each pathway, offering detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common starting materials are 3,4-dimethylaniline for the direct chlorination route, or 2-chloro-4,5-dimethylnitrobenzene for the reduction route. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the chosen route and the optimization of reaction conditions. For the direct chlorination of similar dialkylanilines, yields can be in the range of 60-75%.[3] The reduction of nitro compounds can also achieve high yields, often exceeding 90% under optimized conditions.[4]

Q3: How can I purify the final product?

A3: Purification is typically achieved through distillation, particularly steam distillation or fractional distillation under reduced pressure, to remove non-volatile impurities and separate isomers.[5] Recrystallization of the hydrochloride salt of the aniline is another effective method for purification.[5]

Q4: What are the common impurities I should look out for?

A4: Common impurities include isomers (such as 4-chloro-2,3-dimethylaniline if starting from 3,4-dimethylaniline), polychlorinated byproducts, and unreacted starting materials.[5] If the product darkens over time, it is likely due to aerial oxidation, which forms colored impurities.[5]

Q5: What analytical methods are best for determining the purity of my product?

A5: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for assessing the purity of this compound.[5][6][7] For definitive identification of impurities, GC coupled with mass spectrometry (GC-MS) is highly recommended.[5]

Troubleshooting Guide

Problem 1: Low Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, depending on the synthetic route.

For the Direct Chlorination of 3,4-Dimethylaniline:

  • Suboptimal Reagent Ratio: An incorrect stoichiometry of the chlorinating agent can lead to incomplete reaction or the formation of multiple chlorinated products. It is crucial to carefully control the molar ratio of the chlorinating agent to the aniline.

  • Poor Temperature Control: The chlorination of anilines is an exothermic reaction. Insufficient cooling can lead to the formation of side products and a decrease in the yield of the desired isomer. Maintaining a low and consistent temperature is critical.[8]

  • Formation of Isomers: The directing effects of the amino and methyl groups on the aromatic ring can lead to the formation of other chloro-isomers. Protecting the amino group as an acetanilide before chlorination can offer better control over the regioselectivity.[5]

  • Loss During Workup: Significant product loss can occur during extraction and purification. Ensure efficient extraction with a suitable solvent and minimize transfers.

For the Reduction of 2-Chloro-4,5-dimethylnitrobenzene:

  • Incomplete Reaction: The reduction may not have gone to completion. Ensure that the reaction time is sufficient and that the temperature is maintained at the optimal level for the chosen reducing agent.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.[8]

  • Inactive Catalyst: If using catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be inactive due to exposure to air or moisture. Using a fresh and active catalyst is essential.[9]

  • Suboptimal pH: For reductions using metals in acidic media (e.g., tin and HCl), maintaining the appropriate acidic conditions is crucial for the reaction to proceed efficiently.

Problem 2: Formation of Polychlorinated Byproducts

Q: I am observing the formation of di- and tri-chlorinated products in my direct chlorination reaction. How can I prevent this?

A: The formation of polychlorinated byproducts is a common issue in the direct chlorination of activated aromatic rings like anilines.

  • Protect the Amino Group: The strong activating and ortho-, para-directing effect of the amino group can be moderated by converting it to an acetanilide. This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group is less activating, allowing for more controlled monochlorination. The protecting group can be subsequently removed by hydrolysis to yield the desired chloroaniline.[5]

  • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to ensure full conversion of the starting material, but a large excess will favor polychlorination.

  • Choice of Chlorinating Agent: Milder chlorinating agents can sometimes provide better selectivity for monochlorination.

Problem 3: Product Discoloration

Q: My purified this compound, which is initially a light-colored solid, darkens over time. Why is this happening and how can I prevent it?

A: Anilines are susceptible to aerial oxidation, which leads to the formation of colored impurities. This process is often accelerated by exposure to light and air.[5]

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

  • Purification of Discolored Product: If the product has already darkened, it can be repurified by distillation under reduced pressure to remove the colored, high-boiling oxidation products.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of 3,4-Dimethylaniline

This protocol is a generalized procedure based on common practices for the chlorination of anilines.

  • Protection of the Amino Group (Acetylation):

    • In a round-bottom flask, dissolve 3,4-dimethylaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Heat the mixture gently under reflux for a short period to ensure complete acetylation.

    • Pour the reaction mixture into cold water to precipitate the N-(3,4-dimethylphenyl)acetamide.

    • Collect the solid by vacuum filtration and wash with water.

  • Chlorination:

    • Suspend the dried N-(3,4-dimethylphenyl)acetamide in a suitable solvent such as glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Slowly bubble chlorine gas through the suspension or add a solution of a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.

    • Monitor the reaction progress by TLC.

  • Hydrolysis (Deprotection):

    • Once the chlorination is complete, add a mineral acid (e.g., hydrochloric acid) to the reaction mixture.

    • Heat the mixture under reflux to hydrolyze the acetamido group.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to liberate the free aniline.

    • Extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 2-Chloro-4,5-dimethylnitrobenzene

This protocol is based on the common iron-acid reduction method.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4,5-dimethylnitrobenzene and a solvent such as a mixture of ethanol and water.[4]

    • Add iron powder and a small amount of hydrochloric acid or acetic acid to initiate the reaction.[4]

  • Reduction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • The reaction is exothermic and may require initial cooling to control the rate.

    • Monitor the reaction progress by TLC until the starting nitro compound is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and make it basic with a sodium hydroxide or sodium carbonate solution to precipitate iron salts and liberate the free aniline.

    • The this compound can be isolated by steam distillation.[5]

    • Collect the distillate, which will be a mixture of the product and water.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent.

    • Further purify the product by vacuum distillation.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Chloroaniline Synthesis (Illustrative)

ParameterDirect Chlorination of Protected AnilineReduction of Nitro-compound
Key Reagent Chlorinating Agent (e.g., Cl2, SO2Cl2)Reducing Agent (e.g., Fe/HCl, H2/Pd-C)
Solvent Glacial Acetic AcidEthanol/Water
Temperature 0-10 °C (Chlorination)Reflux (approx. 80-100 °C)
Catalyst Not typically requiredAcid (for Fe reduction) or Pd/C
Reaction Time 1-4 hours2-8 hours
Typical Yield 60-75%>90%

Visualization of Key Processes

Reaction_Pathways cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Reduction 3,4-Dimethylaniline 3,4-Dimethylaniline N-(3,4-dimethylphenyl)acetamide N-(3,4-dimethylphenyl)acetamide 3,4-Dimethylaniline->N-(3,4-dimethylphenyl)acetamide Acetic Anhydride N-(2-Chloro-4,5-dimethylphenyl)acetamide N-(2-Chloro-4,5-dimethylphenyl)acetamide N-(3,4-dimethylphenyl)acetamide->N-(2-Chloro-4,5-dimethylphenyl)acetamide Chlorinating Agent This compound This compound N-(2-Chloro-4,5-dimethylphenyl)acetamide->this compound Acid Hydrolysis 2-Chloro-4,5-dimethylnitrobenzene 2-Chloro-4,5-dimethylnitrobenzene 2-Chloro-4,5-dimethylnitrobenzene->this compound Reducing Agent (e.g., Fe/HCl)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed Route Identify Synthetic Route Start->Route Chlorination Direct Chlorination Route->Chlorination Chlorination Reduction Nitro Reduction Route->Reduction Reduction CheckTemp Check Temperature Control Chlorination->CheckTemp CheckRatio Verify Reagent Ratio Chlorination->CheckRatio CheckProtection Consider Amino Group Protection Chlorination->CheckProtection CheckCompletion Monitor Reaction Completion (TLC) Reduction->CheckCompletion CheckCatalyst Verify Catalyst Activity Reduction->CheckCatalyst CheckpH Ensure Optimal pH Reduction->CheckpH

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low yield in 2-Chloro-4,5-dimethylaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As a versatile building block in the creation of dyes, pharmaceuticals, and agrochemicals, optimizing the yield and purity of this compound is crucial.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may face in the laboratory.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions. The synthesis of this compound is typically achieved through two primary routes: the direct chlorination of 3,4-dimethylaniline or the reduction of a nitrated precursor. Both pathways present unique challenges that can lead to diminished yields.

Question 1: My overall yield of this compound is significantly lower than expected. What are the primary factors I should investigate?

Low overall yield is a frequent issue that can stem from several stages of the synthesis, from the initial reaction to the final workup and purification. The key is to systematically evaluate each step to pinpoint the source of product loss.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.

    • Troubleshooting Steps:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the reaction is allowed to run until the starting material is consumed.

      • Reagent Stoichiometry: For direct chlorination, ensure the molar ratio of the chlorinating agent to 3,4-dimethylaniline is optimized. For the reduction of a nitro-precursor, verify that a sufficient excess of the reducing agent is used.

      • Reaction Temperature: Temperature control is critical. For chlorination, excessively high temperatures can lead to side reactions, while temperatures that are too low may result in a sluggish or stalled reaction. For nitro reduction, some reactions may require heating to proceed at an adequate rate.

  • Side Product Formation: The formation of undesired side products can significantly consume your starting material and complicate purification.

    • Troubleshooting Steps:

      • Isomeric Impurities (Chlorination Route): The direct chlorination of 3,4-dimethylaniline can lead to the formation of other chloro-isomers. The amino group is an ortho-, para-director, and while the para position is blocked, chlorination can occur at the ortho positions.

      • Over-chlorination: The addition of excess chlorinating agent can result in the formation of di- or tri-chlorinated products. Careful, dropwise addition of the chlorinating agent is recommended.

      • Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Product Loss During Workup and Purification: A significant portion of the product can be lost during the extraction, washing, and purification steps.

    • Troubleshooting Steps:

      • Aqueous Workup: When neutralizing the reaction mixture, be mindful of the basicity of the aniline product. Overly acidic or basic conditions can affect its solubility and stability.

      • Extraction Efficiency: Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product from the aqueous layer.

      • Purification Method: Recrystallization is a common method for purifying solid anilines. However, if the product is an oil or heavily contaminated, column chromatography may be necessary. For volatile anilines, steam distillation can be an effective purification technique.

Question 2: I am attempting the direct chlorination of 3,4-dimethylaniline and observing a complex mixture of products. How can I improve the selectivity for this compound?

Improving the regioselectivity of electrophilic aromatic substitution on a substituted aniline is a common challenge. The directing effects of the amino and methyl groups can lead to a mixture of isomers.

Causality and Strategic Adjustments:

The amino group is a strongly activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. In 3,4-dimethylaniline, the positions ortho to the amino group (positions 2 and 6) and the position ortho to the 3-methyl group and meta to the 4-methyl group (position 5) are activated. This can lead to a mixture of chlorinated products.

  • Protecting the Amino Group: A common strategy to control the regioselectivity of electrophilic substitution on anilines is to temporarily protect the amino group. Converting the amine to an amide (e.g., an acetanilide) reduces its activating strength and increases its steric bulk, favoring para-substitution. In the case of a para-substituted aniline, this can help direct substitution to the desired ortho position.

    Experimental Protocol: Acetanilide Formation and Deprotection

    • Protection: React 3,4-dimethylaniline with acetic anhydride in the presence of a mild base (e.g., sodium acetate) to form N-(3,4-dimethylphenyl)acetamide.

    • Chlorination: Chlorinate the resulting acetanilide. The bulkier acetyl group will sterically hinder substitution at the 6-position, favoring chlorination at the 2-position.

    • Deprotection: Hydrolyze the chloro-acetanilide intermediate under acidic or basic conditions to yield the desired this compound.

  • Choice of Chlorinating Agent: The choice of chlorinating agent can influence the selectivity of the reaction. Milder chlorinating agents may offer better control.

    • N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride and may provide a cleaner reaction profile.

Question 3: My reduction of 2-chloro-4,5-dimethylnitrobenzene to this compound is incomplete. What are the likely causes?

Incomplete reduction of the nitro group is a common issue in the synthesis of anilines from their nitroaromatic precursors.

Troubleshooting the Reduction Step:

  • Choice of Reducing Agent: Several reducing agents can be employed for this transformation, each with its own set of optimal conditions.

    • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): This is a classic and robust method. Ensure that the metal is finely divided to provide a large surface area and that the acid concentration is sufficient.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a cleaner method, but the catalyst can be sensitive to impurities. Ensure the catalyst is active and not poisoned. The reaction may also require elevated pressure and temperature.

  • Reaction Conditions:

    • Temperature: Some reductions require heating to proceed to completion. Monitor the reaction temperature closely, as some reductions are exothermic.

    • Solvent: The choice of solvent is crucial for the solubility of the starting material and for the efficacy of the reducing agent. Ethanol, methanol, or acetic acid are commonly used.

    • pH Control: For metal/acid reductions, maintaining an acidic pH is essential. During workup, careful basification is required to liberate the free aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my crude this compound product?

Common impurities will depend on the synthetic route chosen.

  • From Direct Chlorination:

    • Unreacted 3,4-dimethylaniline.

    • Isomeric monochloro-3,4-dimethylanilines (e.g., 6-chloro-3,4-dimethylaniline).

    • Dichlorinated 3,4-dimethylanilines.

    • Oxidized, polymeric byproducts.

  • From Nitro Reduction:

    • Unreacted 2-chloro-4,5-dimethylnitrobenzene.

    • Partially reduced intermediates (e.g., the corresponding nitroso or hydroxylamine compounds).

    • Products of reductive dechlorination, where the chloro group is also reduced.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): An excellent technique for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of products and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying the components of a complex reaction mixture and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying isomeric impurities.

Q3: My final product is a dark oil instead of a solid. What should I do?

The presence of colored impurities, often from oxidation, can prevent the product from solidifying.

  • Purification:

    • Decolorization: Dissolve the crude product in a suitable organic solvent and treat with activated carbon to remove colored impurities.

    • Column Chromatography: If decolorization is insufficient, purification by column chromatography on silica gel is recommended.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Q4: How can I safely handle the reagents used in this synthesis?

Many of the reagents used in this synthesis are hazardous.

  • Chlorinating Agents (e.g., SO₂Cl₂, Cl₂): These are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anilines: Anilines are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and have appropriate spill kits available.

Visualizing the Troubleshooting Process

The following diagram outlines a general workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reaction 1. Incomplete Reaction? start->check_reaction check_side_products 2. Side Product Formation? check_reaction->check_side_products No solution_reaction Optimize: - Reaction Time - Temperature - Reagent Stoichiometry check_reaction->solution_reaction Yes check_workup 3. Loss During Workup/Purification? check_side_products->check_workup No solution_side_products Improve Selectivity: - Protect Amine Group - Use Milder Reagents - Inert Atmosphere check_side_products->solution_side_products Yes solution_workup Refine Procedure: - Optimize pH - Efficient Extraction - Appropriate Purification Method check_workup->solution_workup Yes end Improved Yield check_workup->end No, review entire process solution_reaction->end solution_side_products->end solution_workup->end

Caption: A decision-making workflow for troubleshooting low yield.

Data Summary: Physical Properties

PropertyValueSource
CAS Number1585-13-3--INVALID-LINK--[1]
Molecular FormulaC₈H₁₀ClN--INVALID-LINK--[1]
Molecular Weight155.63 g/mol --INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--[1]
SolubilityModerately soluble in organic solvents, less soluble in water.--INVALID-LINK--[1]

References

Technical Support Center: Purification of Crude 2-Chloro-4,5-dimethylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-4,5-dimethylaniline (CAS: 1585-13-3). This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you achieve high purity and yield.

Section 1: Compound Profile & Critical Safety Precautions

This compound is an aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals[1][2]. The crude product often contains impurities from the synthesis, such as isomers, over-chlorinated byproducts, or oxidation products, necessitating purification[3][4]. Recrystallization is a powerful technique for this purpose.

1.1. Physical & Chemical Properties

PropertyValueSource(s)
CAS Number 1585-13-3[1][5][6][7]
Molecular Formula C₈H₁₀ClN[1][6][8]
Molecular Weight 155.62 g/mol [1][2][6][9]
Appearance Solid at room temperature[1]
Melting Point 85.0 - 86.5 °C[2]
Solubility Moderately soluble in organic solvents; less soluble in water.[1]

1.2. Safety First: Handling this compound

As with many anilines, this compound poses health risks and requires careful handling in a well-ventilated area, preferably a fume hood[1][10].

  • Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin[9][10][11]. It can cause skin and serious eye irritation[9][12].

  • Carcinogenicity: It is a potential carcinogen, demanding minimal exposure[1][10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[11][12].

  • Handling: Avoid creating dust. Wash hands thoroughly after handling[12][13]. In case of contact, rinse the affected area immediately with plenty of water[13][14].

Section 2: The "Why": Principles of Effective Recrystallization

Recrystallization is not merely a "dissolve and crash out" procedure. It is a precise purification technique based on the principles of differential solubility[15]. The goal is to select a solvent system where the desired compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature, while impurities remain in solution[16][17].

The process relies on the slow, ordered formation of a crystal lattice. As the saturated solution cools, molecules of this compound selectively deposit onto the growing crystal, excluding differently shaped impurity molecules, which remain in the "mother liquor"[18]. This is why slow cooling is paramount; rapid precipitation traps impurities[18].

Section 3: Experimental Protocol

This section details a robust, two-part protocol for solvent selection and the subsequent recrystallization of this compound.

Part A: Systematic Solvent Selection

Solvent Screening Guide

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol High78Good potential to dissolve the compound when hot due to its organic character. A primary candidate for a mixed-solvent system[21].
Isopropanol Medium82Similar to ethanol, may provide a suitable solubility gradient between hot and cold conditions[21].
Toluene Low111The aromatic nature of both toluene and the aniline may lead to good solubility, potentially making it a suitable single solvent[21][22].
Water High100The compound is known to be poorly soluble in water[1]. This makes water an excellent anti-solvent in a mixed-solvent system with ethanol or isopropanol[21].
Hexane Low69Likely to have low solubility at all temperatures. Can be used as an anti-solvent with a more polar solvent in which the compound is soluble[21].

Screening Procedure:

  • Place ~50 mg of crude this compound into several test tubes.

  • To each tube, add a different solvent from the table above, dropwise at room temperature, until the volume is ~1 mL. Observe solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. Observe if the solid dissolves.

  • If the solid dissolves upon heating, cool the test tube to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • The best solvent system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating, and then yields a large crop of crystals upon cooling[15][17]. An ethanol/water system is often highly effective for this class of compound[21].

Part B: Detailed Recrystallization Workflow (Ethanol/Water System)

This protocol assumes an ethanol/water mixed-solvent system has been identified as optimal.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve solid A->B Heat C 3. (Optional) Add activated carbon B->C If colored D 4. Perform hot gravity filtration B->D If not colored C->D Boil briefly E 5. Add hot water (anti-solvent) dropwise until cloudy D->E F 6. Add hot ethanol to redissolve E->F Clear solution G 7. Cool slowly to room temp, then in ice bath F->G H 8. Collect crystals via vacuum filtration G->H Crystals form I 9. Wash with cold ethanol/water mixture H->I J 10. Dry crystals under vacuum I->J

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat your primary solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask required to completely dissolve the solid with stirring[18].

  • Decolorization (Optional): If the resulting solution is dark or highly colored, it indicates the presence of oxidation impurities[23]. Remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes[24].

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless or short-stemmed funnel with fluted filter paper on top. Pour the hot solution through the filter paper. This step prevents premature crystallization in the funnel[23][25].

  • Induce Saturation: Reheat the clear, filtered solution to boiling. Slowly add hot water (the anti-solvent) dropwise with constant swirling until the solution becomes faintly and persistently cloudy[21]. This is the point of saturation.

  • Clarify Solution: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again[21].

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rushing this step will trap impurities[18]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either by air drying on the filter paper or in a desiccator under vacuum, to remove all traces of solvent.

Section 4: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during recrystallization.

Caption: Troubleshooting decision guide for common recrystallization issues.

Q: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is too concentrated, and its saturation point is above the compound's melting point[25].

  • Solution: Reheat the mixture until the oil redissolves completely. Add more of the primary solvent (e.g., ethanol) to decrease the concentration. Allow the solution to cool much more slowly to ensure it crystallizes below its melting point[21][25].

Q: No crystals are forming, even after cooling in an ice bath. What should I do? A: This is a classic sign that your solution is not saturated, likely because too much solvent was added initially[25].

  • Solution 1 (Evaporation): Gently heat the solution to boil off a portion of the solvent. Allow it to cool again.

  • Solution 2 (Induce Crystallization): If the solution is saturated but supersaturated, crystallization needs a nucleation site. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed crystal" of pure product to initiate the process[21].

Q: My final product is still colored (e.g., yellow or brown). How can I get pure white crystals? A: This indicates that colored impurities were not fully removed. Anilines are particularly prone to air oxidation, which forms colored byproducts[23].

  • Solution: The recrystallization must be repeated. During the redissolving step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration before proceeding with the cooling step[23][24].

Q: My recovery yield is very low. What are the possible causes? A: Low yield can result from several factors:

  • Cause 1 (Excess Solvent): Using too much solvent will keep a significant portion of your product dissolved even when cold.

  • Cause 2 (Premature Crystallization): Significant product may have been lost during the hot filtration step if the apparatus was not properly preheated[25].

  • Cause 3 (Insufficient Cooling): Not allowing the flask to cool for a sufficient time in the ice bath will result in incomplete crystallization.

  • Cause 4 (Washing): Washing the final crystals with a solvent that was not ice-cold can redissolve some of the product.

Section 5: FAQs

Q: What are the likely impurities in my crude this compound? A: While specific to the synthesis route, common impurities in substituted anilines include unreacted starting materials (e.g., 2-chloro-4,5-dimethylnitrobenzene), isomers formed during chlorination, polychlorinated byproducts, and dark-colored oxidation products[3][23].

Q: Why is slow cooling so important? A: Crystal formation is a thermodynamically controlled process of lattice organization. Slow cooling allows molecules of this compound to selectively arrange themselves into a pure crystal lattice, excluding impurities. Rapid cooling (crashing out) traps impurities within the fast-forming solid, defeating the purpose of the purification[15][18].

Q: How do I know I've added the "minimum amount" of hot solvent? A: This is a critical step that requires careful observation. Add the hot solvent in small portions to your crude solid while it is being heated and stirred. Continue adding solvent just until the last of the solid dissolves. Adding a large excess will prevent the solution from becoming saturated upon cooling, leading to poor or no yield[18].

Q: Can I put my hot solution directly into the ice bath to speed things up? A: No. This is a common mistake that leads to rapid precipitation instead of crystallization. The sudden temperature shock will cause the solid to crash out, trapping impurities and resulting in very small, impure crystals[18]. The flask must be allowed to cool slowly to room temperature first.

Section 6: References
  • CymitQuimica. (n.d.). CAS 1585-13-3: this compound. Retrieved from --INVALID-LINK--

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114.

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Issues with aniline nitrate solubility during crystallization. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 1585-13-3. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-4,6-dimethylaniline. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet - 4-Chloro-2,6-dimethylaniline. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - 2,4-Dimethylaniline. Retrieved from --INVALID-LINK--

  • Alachem Co., Ltd. (n.d.). 1585-13-3 | this compound. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-2,6-dimethylaniline hydrochloride. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet - 2-Chloro-4-methyl aniline. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Process improvements for the preparation of 2-chloroanilines. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 4-CHLORO-2,6-DIMETHYLANILINE SDS, 24596-18-7 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C8H10ClN). Retrieved from --INVALID-LINK--

  • IOP Conference Series: Earth and Environmental Science. (2019). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 1585-13-3 | this compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3,4-dimethylaniline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Retrieved from --INVALID-LINK--

References

Identifying and minimizing side products in 2-Chloro-4,5-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you identify and minimize the formation of common side products, ensuring high purity and yield.

Introduction: The Challenge of Regioselectivity

The primary route to this compound is the direct electrophilic chlorination of 3,4-dimethylaniline. The challenge in this synthesis lies in controlling the regioselectivity. The starting material, 3,4-dimethylaniline, possesses a highly activated aromatic ring due to the presence of the strongly activating amino (-NH₂) group and two moderately activating methyl (-CH₃) groups. The amino group is a powerful ortho, para-director, while the methyl groups also direct incoming electrophiles to their ortho and para positions. This confluence of directing effects can lead to a mixture of isomeric and polychlorinated products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yields a mixture of monochlorinated isomers. How can I improve the selectivity for the desired 2-chloro product?

A1: The formation of multiple isomers is a direct consequence of the competing directing effects of the amino and methyl groups on the 3,4-dimethylaniline ring. The primary isomers of concern are the desired this compound and the undesired 6-chloro-3,4-dimethylaniline.

The amino group strongly directs chlorination to its ortho positions (C2 and C6). The methyl groups at C3 and C4 further activate the ring. To favor substitution at the C2 position over the C6 position, a common and effective strategy is to temporarily "tame" the powerful activating effect of the amino group by converting it into an amide, typically an acetamide.

Causality: The N-acetyl group is still an ortho, para-director but is less activating than the amino group. Its steric bulk also plays a crucial role; it physically hinders the approach of the electrophile to the adjacent C6 position, thereby favoring substitution at the less sterically hindered C2 position. This strategy significantly improves the regioselectivity of the chlorination step.[1]

Workflow for Improved Regioselectivity:

cluster_0 Step 1: Protection cluster_1 Step 2: Chlorination cluster_2 Step 3: Deprotection Start 3,4-Dimethylaniline Protect Acetylation (Acetic Anhydride) Start->Protect Intermediate N-(3,4-dimethylphenyl)acetamide Protect->Intermediate Chlorinate Chlorination (e.g., NCS) Intermediate->Chlorinate Chlorinated_Intermediate N-(2-chloro-4,5-dimethylphenyl)acetamide Chlorinate->Chlorinated_Intermediate Deprotect Hydrolysis (Acid or Base) Chlorinated_Intermediate->Deprotect Product This compound Deprotect->Product

Caption: Acyl protection strategy to enhance regioselectivity.
Q2: I'm observing significant amounts of dichlorinated byproducts. How can I favor mono-chlorination?

A2: Over-chlorination is a frequent issue when dealing with highly activated aromatic rings. The initial mono-chlorinated product is often still reactive enough to undergo a second chlorination. To suppress the formation of di- and tri-chlorinated species, consider the following adjustments:

  • Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of the chlorinating agent relative to the aniline substrate. A slight substoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to ensure all the chlorinating agent is consumed before significant dichlorination occurs.[2]

  • Milder Chlorinating Agents: Instead of highly reactive reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), employ a milder source of electrophilic chlorine. N-Chlorosuccinimide (NCS) is an excellent choice for controlled mono-chlorination of activated rings.[3][4]

  • Reaction Temperature: Perform the chlorination at low temperatures (e.g., 0 °C to room temperature). Lower temperatures decrease the reaction rate and can enhance selectivity by favoring the kinetic product (mono-chlorination) over the thermodynamic product (polychlorination).

  • Slow Addition: Add the chlorinating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, which minimizes the chance of a second chlorination event on the already-formed product.[2]

Q3: My final product is a dark, oily resin that is difficult to purify. What causes this and how can it be prevented?

A3: Anilines are notoriously susceptible to oxidation, which often results in the formation of colored, polymeric "tar" or "resinous crap".[5] This is exacerbated by harsh reaction conditions, the presence of strong oxidizing agents, or exposure to air and light.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The presence of water can facilitate oxidative side reactions.[5]

  • Protection Strategy: The acyl protection strategy mentioned in Q1 also helps here. The corresponding acetamide is significantly more stable to oxidation than the free aniline.

  • Careful Workup: During the workup, avoid unnecessarily prolonged exposure to acidic conditions, which can promote polymerization. Neutralize the reaction mixture promptly and extract the product.

Remediation (Purification): If a discolored product is obtained, it can often be purified.

  • Column Chromatography: Flash column chromatography on silica gel is highly effective for separating the desired product from colored impurities and isomers.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield a purer, lighter-colored material. The use of activated charcoal during recrystallization can help adsorb colored impurities.

  • Distillation: For liquid anilines, vacuum distillation is a standard purification method.[6] Steam distillation can also be effective for separating the volatile aniline from non-volatile polymeric residues.[6][7]

Q4: How can I analytically identify and quantify the different isomers and byproducts in my crude reaction mixture?

A4: A combination of chromatographic and spectroscopic methods is essential for robust analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile isomers. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides the molecular weight and fragmentation pattern for each, allowing for definitive identification.[6][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile compounds or for samples that might decompose at the high temperatures used in GC.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The different isomers will exhibit distinct patterns in the aromatic region of the ¹H NMR spectrum due to different substitution patterns and coupling constants.

Data Presentation: Expected ¹H NMR Aromatic Signals

The table below provides a guide to distinguishing the main monochlorinated isomers based on their expected ¹H NMR signals in CDCl₃. Chemical shifts (δ) are approximate.

CompoundH-2H-5H-6Aromatic Signal Pattern
3,4-Dimethylaniline (Starting Material)6.5-6.6 ppm (d)6.9-7.0 ppm (d)6.6-6.7 ppm (s)Three distinct signals in a ~1:1:1 ratio.
This compound (Product)-6.9-7.1 ppm (s)6.6-6.8 ppm (s)Two singlets.
6-Chloro-3,4-dimethylaniline (Side Product)6.6-6.8 ppm (s)7.0-7.2 ppm (s)-Two singlets.

Experimental Protocols

Protocol 1: Synthesis via Acyl Protection and NCS Chlorination

This protocol is designed to maximize the yield of the desired 2-chloro isomer.

Step 1: Acetylation of 3,4-Dimethylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or GC-MS analysis shows complete consumption of the starting material.

  • Quench the reaction by carefully pouring it into ice-cold water.

  • Collect the precipitated solid (N-(3,4-dimethylphenyl)acetamide) by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Chlorination of N-(3,4-dimethylphenyl)acetamide

  • Dissolve the dried acetamide from Step 1 in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.0 eq) in one portion.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once complete, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2-chloro-4,5-dimethylphenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • To the crude acetamide from Step 2, add a solution of aqueous hydrochloric acid (e.g., 6M HCl) and ethanol as a co-solvent.

  • Heat the mixture to reflux and stir for 4-8 hours, or until TLC/GC-MS indicates complete deprotection.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding a base (e.g., solid NaOH or concentrated NaOH solution) until the pH is >10.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent (or dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elute: Begin eluting the column with the solvent system. The less polar dichlorinated byproducts will typically elute first, followed by the desired mono-chlorinated products. The different isomers can often be separated with a shallow gradient.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

References

Technical Support Center: Purifying 2-Chloro-4,5-dimethylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound. We will move beyond simple procedural lists to explore the underlying principles and troubleshoot common issues, ensuring your purification is both successful and scientifically sound.

This compound is a substituted aromatic amine. The basic nature of the amine group and its interaction with the stationary phase are critical factors that must be managed for a successful separation. This guide provides a framework for developing a robust purification protocol, starting from analytical thin-layer chromatography (TLC) to a preparative column separation.

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[1] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses or a face shield.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My compound is streaking severely on the silica TLC plate and I'm getting poor separation in the column. What's happening and how do I fix it?

This is the most common issue when purifying basic compounds like anilines on standard silica gel.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] The basic lone pair of electrons on the nitrogen atom of your aniline interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible, binding leads to "tailing" or "streaking," where a portion of the compound moves slowly and unevenly down the column, resulting in broad peaks and poor separation from impurities.[2][3]

  • Solutions:

    • Mobile Phase Modification: The most direct solution is to neutralize the acid-base interaction. Add a small amount of a competitive, volatile base to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your target compound and allowing it to elute symmetrically.[2] Alternatively, a solution of ammonium hydroxide in methanol (e.g., 1-2%) can be used as a polar component in your eluent system.[4][5]

    • Stationary Phase Selection: A more elegant solution is to use a modified stationary phase. Amine-functionalized silica (KP-NH) has an organic amine covalently bonded to the surface, which neutralizes the acidic silanols.[2][5] This often allows for the purification of amines using simple, non-basic mobile phases like hexane/ethyl acetate, simplifying solvent removal and improving reproducibility.[2][5][6] Basic alumina is another alternative to silica gel for purifying amines.[4]

Q2: I've run my column, but I can't find my compound in any of the fractions. Where did it go?

There are a few possibilities here, ranging from simple experimental error to compound instability.[4]

  • Possible Causes & Solutions:

    • Compound Decomposed on the Column: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. To test for this, perform a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[4] If instability is confirmed, you must switch to a less acidic stationary phase like deactivated silica, alumina, or amine-functionalized silica.[2][4]

    • Mobile Phase is Not Polar Enough: Your compound may be strongly adsorbed at the top of the column. This happens if the eluent system you chose is not polar enough to move the compound. You should see your compound at the baseline of your TLC plate in this solvent system. The solution is to gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[4]

    • Compound Eluted in the Solvent Front: Conversely, if your mobile phase is too polar, the compound will have a very high Rf value and will elute immediately with the non-retained components in the first few fractions.[4] Always check the first fraction collected. To fix this, you must develop a new mobile phase with lower polarity (e.g., a higher percentage of hexane).

    • Fractions are Too Dilute: If you ran a large column with a small amount of material, your compound might be present in the fractions but at a concentration too low to be detected by TLC. Try combining and concentrating a range of fractions where you expected to see your product and re-analyzing by TLC.[4]

Q3: I can see two spots on my initial TLC, but after running the column, all my fractions contain a mixture of both. Why did the separation fail?

This frustrating outcome usually points to an issue with either compound stability or improper sample loading.

  • Causality & Solutions:

    • On-Column Degradation: As mentioned in Q2, one of your compounds may be degrading into the other on the silica gel column.[4] A 2D TLC will diagnose this problem.

    • Improper Sample Loading: For a good separation, the sample must be applied to the column in a very narrow, concentrated band.[7] If you dissolve your sample in too much solvent, or in a solvent that is much stronger than your mobile phase, the band will be too wide.[7] This leads to significant overlap between eluting components.

      • Wet Loading: Dissolve your crude product in the absolute minimum amount of solvent (ideally the mobile phase itself, or a slightly more polar solvent like dichloromethane) and carefully pipette it onto the top of the column bed.[7][8]

      • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method.[7][9] Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[9] This powder can then be carefully added to the top of the packed column, ensuring a perfectly narrow starting band.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase combination to start with for this compound?

The key is to perform a thorough TLC analysis before packing a column. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35, with good separation from all impurities.[8]

  • Stationary Phase:

    • Amine-Functionalized Silica: This is the highly recommended choice for a straightforward and reproducible separation of basic amines, often allowing the use of simple hexane/ethyl acetate gradients without basic additives.[2][5]

    • Standard Silica Gel (60 Å, 230-400 mesh): If using standard silica, it is almost certain you will need to add a basic modifier like 0.5-1% triethylamine (TEA) to your mobile phase to prevent streaking.[2]

  • Mobile Phase Development: Use TLC to screen different solvent systems. Start with a low polarity and gradually increase it.

Stationary PhaseRecommended Starting Solvent Systems for TLCModifier
Standard Silica GelHexane / Ethyl Acetate (95:5, 90:10, 80:20)Add 1% Triethylamine
Standard Silica GelDichloromethane / Methanol (99:1, 98:2, 95:5)Add 1% Triethylamine
Amine-Functionalized SilicaHexane / Ethyl Acetate (95:5, 90:10, 80:20)None needed

Q2: How do I properly pack and run a flash chromatography column?

Proper column packing is essential to avoid channels and cracks that lead to poor separation. The slurry packing method is reliable.[9]

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis Find solvent system with product Rf ≈ 0.3 Slurry 2. Prepare Silica Slurry Mix silica with initial, low-polarity mobile phase TLC->Slurry Pack 3. Pack Column Pour slurry and let silica settle. Add protective sand layer Slurry->Pack Load 4. Load Sample Use 'Dry Loading' for best results or 'Wet Loading' with minimal solvent Pack->Load Elute 5. Elute Column Start with low polarity solvent, gradually increase polarity if needed Load->Elute Collect 6. Collect Fractions Collect eluent in small, numbered tubes Elute->Collect Monitor 7. Monitor by TLC Spot fractions on a TLC plate to identify product Collect->Monitor Combine 8. Combine & Evaporate Pool pure fractions and remove solvent via rotary evaporation Monitor->Combine Final Pure Product Combine->Final

Q3: How do I determine the purity of my final product?

While TLC is used to monitor the separation, it is not a quantitative technique for final purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid), would provide accurate quantification of purity.[10][11]

  • Gas Chromatography (GC): Given the volatility of many anilines, GC is also an excellent method for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the structure of the purified product and can reveal the presence of impurities if their signals are visible and distinct from the product's signals.

Q4: Can I use reverse-phase chromatography to purify this compound?

Yes, reverse-phase flash chromatography is a viable alternative.

  • Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[14] In this system, polar compounds elute first, while non-polar compounds are retained more strongly.

  • Application: If your this compound sample contains very polar impurities, they would elute quickly in a reverse-phase system, while your more non-polar product would be retained longer, offering a different selectivity profile that might be advantageous for certain impurity profiles.[4] HPLC methods for similar anilines often use reverse-phase conditions.[10][15]

References

How to remove unreacted starting materials from 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4,5-dimethylaniline (CAS 1585-13-3). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials and other impurities. As an aromatic amine, this compound presents unique purification challenges that require a methodical approach.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format.

Understanding the Challenge: Properties of this compound

This compound is a solid at room temperature with a melting point of 85.0-86.5 °C.[2][3] It is moderately soluble in organic solvents but less so in water.[1] The key to effective purification lies in exploiting the chemical differences between this target molecule and the potential impurities, which are often precursors from its synthesis. Common synthetic routes may involve the chlorination of a dimethylaniline or the reduction of a nitro-substituted precursor, leading to distinct types of starting materials that may contaminate the final product.[4][5]

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude product is contaminated with a neutral starting material (e.g., 1-chloro-4,5-dimethyl-2-nitrobenzene). What is the most efficient removal method?

A1: Acid-Base Extraction is the method of choice for separating basic amines from neutral or acidic impurities.

The foundational principle of this technique is the ability to change the solubility of the amine by protonating it. The basic amino group on your target compound can be protonated with an acid to form a water-soluble ammonium salt.[6][7] Neutral impurities, such as an unreacted nitro-precursor, will not react with the acid and will remain in the organic layer, allowing for a clean separation.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup. Allow the layers to separate. The protonated this compound hydrochloride salt will move into the aqueous (top) layer, while the neutral impurity remains in the organic (bottom) layer.

  • Separation: Drain the lower organic layer, which contains the neutral impurities. Collect the upper aqueous layer in a separate flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, wash the organic layer again with a fresh portion of 1 M HCl and combine this aqueous wash with the first one.

  • Basification & Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M NaOH, while stirring until the solution is basic (test with pH paper, target pH > 10).[7] The protonated amine will be neutralized, causing the pure this compound to precipitate out as a solid or oil.

  • Final Isolation: Extract the purified amine back into a fresh organic solvent (e.g., DCM) two to three times. Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_0 Initial State cluster_1 Extraction Step cluster_2 Phase Separation cluster_3 Recovery Crude Crude Mixture (Amine + Neutral Impurity) in Organic Solvent (DCM) Funnel Separatory Funnel Crude->Funnel Add to funnel Aqueous Aqueous Layer (Protonated Amine Salt) Funnel->Aqueous Shake & Separate Organic Organic Layer (Neutral Impurity) Funnel->Organic Acid Add 1M HCl (aq) Acid->Funnel Basify Add 2M NaOH (aq) to Aqueous Layer Aqueous->Basify PureAmine Purified Amine (Precipitates) Basify->PureAmine Neutralizes & Isolates

Caption: Acid-base extraction workflow for amine purification.

Q2: My final product appears discolored or has a lower-than-expected melting point. How can I perform a final polishing step?

A2: Recrystallization is an excellent technique for purifying solid compounds like this compound from small amounts of impurities.

This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

  • Solvent Selection: The key is finding the right solvent or solvent pair. Ideal solvents dissolve the compound when hot but not when cold. Based on the polarity of this compound, good starting points are ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.

  • Decolorization (If Needed): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the charcoal, if used). This step prevents the product from crystallizing prematurely on the filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, for instance, in a desiccator under vacuum, to remove all traces of solvent.

Solvent SystemTypePolarityRationale
Ethanol/Water MixedPolarThe compound is soluble in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy, which is then clarified by adding a few drops of hot ethanol before cooling.[8]
Hexane/Ethyl Acetate MixedNonpolar/PolarDissolve in a minimum of hot ethyl acetate. Slowly add hexane as the anti-solvent until turbidity appears, then clarify with a few drops of hot ethyl acetate before cooling.
Toluene SingleNonpolarAromatic compounds often show good solubility in hot toluene and lower solubility upon cooling.
Q3: I am trying to separate this compound from a very similar amine impurity, and extraction isn't working. What should I try next?

A3: Flash column chromatography is the preferred method for separating compounds with similar functional groups but different polarities.

While all anilines are basic, differences in substitution on the aromatic ring can lead to slight differences in polarity, which can be exploited by chromatography. However, amines can be problematic on standard silica gel. The acidic nature of silica can lead to strong binding and "streaking" or tailing of the compound during elution, resulting in poor separation.[9]

  • Symptom: The compound streaks down the TLC plate or does not move from the baseline.

  • Cause: The basic amine is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[10]

  • Solution 2: Use a different stationary phase. Basic alumina can be an effective alternative to silica gel for the purification of basic compounds.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.25-0.35. Test various ratios of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), remembering to add 1% triethylamine to the mixture.

  • Column Packing: Prepare a column with silica gel using the chosen eluent system (e.g., wet slurry packing).

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading), which is then added to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G start Crude this compound q1 What is the nature of the main impurity? start->q1 neutral_acidic Neutral or Acidic (e.g., nitro-precursor) q1->neutral_acidic basic Basic (e.g., another amine) q1->basic extraction Perform Acid-Base Extraction neutral_acidic->extraction chromatography Perform Flash Chromatography (add 1% Et3N to eluent) basic->chromatography q2 Is the product a solid and requires further polishing? extraction->q2 chromatography->q2 recrystallize Perform Recrystallization q2->recrystallize Yes end_product Pure Product q2->end_product No recrystallize->end_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Purification and Analysis of 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification and analysis of this compound. Ensuring the high purity of this compound is critical for its various applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This resource offers practical, field-proven insights to help you overcome common challenges in your experimental workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification and analysis of this compound. Each problem is followed by a systematic approach to resolution, grounded in scientific principles.

Low Purity After Initial Synthesis

Question: I've synthesized this compound, but analytical tests (GC-MS, HPLC) show significant impurities. What are the likely culprits and how can I improve the purity?

Answer:

Low purity after initial synthesis is a common issue. The impurities can originate from unreacted starting materials, byproducts of side reactions, or degradation. A systematic approach to purification is essential.

Common Impurities:

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as other chloro-dimethylaniline derivatives may be formed.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 2,4-dimethylaniline or the chlorinating agent.

  • Polychlorinated Species: Over-chlorination can lead to the formation of di- or tri-chlorinated anilines.[2]

Troubleshooting Workflow:

Caption: Decision workflow for purifying crude this compound.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures.

  • Steam Distillation: This technique is particularly useful for separating this compound from non-volatile impurities.[2] The compound is volatile with steam and can be co-distilled, leaving behind inorganic salts and other non-volatile materials.

  • Column Chromatography: For complex mixtures with impurities of similar polarity to the product, column chromatography provides excellent separation. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used for elution.[3]

Inconsistent Analytical Results

Question: My purity analysis of this compound using GC-MS and HPLC is giving inconsistent results between runs. What could be causing this variability?

Answer:

Inconsistent analytical results can be frustrating and point to issues with either sample preparation, the analytical method itself, or the stability of the compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Sample Instability Anilines can be susceptible to oxidation and degradation, especially when exposed to air and light.[4] This can lead to the formation of new impurities over time.Store samples in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] Analyze samples as quickly as possible after preparation.
Inhomogeneous Sample If the sample is not perfectly homogenous, different aliquots will have different purity levels.Ensure the sample is thoroughly mixed before taking an aliquot for analysis. For solid samples, grinding to a fine powder can improve homogeneity.
GC-MS Issues Aniline derivatives can be prone to erratic responses in GC analysis.[6] This can be due to interactions with the column or inlet.Use a deactivated inlet liner and a suitable capillary column. Regular column maintenance and recalibration are crucial.[6]
HPLC Method Variability Changes in mobile phase composition, flow rate, or column temperature can affect retention times and peak shapes.Ensure the HPLC system is properly equilibrated before each run. Use a fresh, well-degassed mobile phase. Regularly check for leaks and ensure consistent column temperature.
Difficulty in Removing a Persistent Impurity

Question: I have a persistent impurity in my this compound sample that co-elutes with my product in HPLC and has a similar mass in GC-MS. How can I identify and remove it?

Answer:

A persistent, co-eluting impurity requires a more advanced analytical and purification strategy.

Identification Strategy:

  • High-Resolution Mass Spectrometry (HRMS): This can provide a more accurate mass measurement, helping to narrow down the possible elemental compositions of the impurity.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the co-eluting ions, you can obtain a fragmentation pattern that may be unique to the impurity, allowing for its identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. Even in a mixture, unique signals from the impurity may be identifiable.

Purification Strategy:

  • Derivative Formation: Convert the this compound into a derivative (e.g., an amide or a salt) that has different physical properties from the impurity. Purify the derivative and then regenerate the original compound. For example, forming the hydrochloride salt can be an effective purification step.[2]

  • Preparative HPLC: If the impurity cannot be removed by other means, preparative HPLC with a high-resolution column can be used to separate the two compounds.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound is an organic compound with the following properties:

  • Chemical Formula: C₈H₁₀ClN[5]

  • Molecular Weight: 155.62 g/mol [5]

  • Appearance: Typically a light brown to brown solid.[5]

  • Melting Point: 85.0-86.5 °C[5]

  • Solubility: Moderately soluble in organic solvents and less soluble in water.[1]

Q2: What are the recommended storage conditions for this compound?

To maintain its purity and stability, this compound should be stored in a cool, dry, and well-ventilated area.[9][10] It should be kept in a tightly sealed container to protect it from air and moisture.[9] Storage at 2-8°C and protection from light are also recommended.[5]

Q3: What are the primary safety precautions to take when handling this compound?

This compound is a hazardous substance and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9][10]

  • Exposure Routes: Avoid contact with skin, eyes, and clothing.[9] Ingestion and inhalation should also be avoided.[9]

  • Toxicity: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

The most common and effective analytical techniques for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile compounds and allows for their identification based on their mass spectra.[2][12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities.[13][14]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove the solvent.

Protocol 2: Purity Analysis by GC-MS

This protocol outlines a general method for the analysis of this compound purity using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each peak.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: General workflow for GC-MS analysis.

References

Common impurities in commercial 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for users of commercial 2-Chloro-4,5-dimethylaniline. As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding and mitigating the impact of impurities is paramount to ensuring the reproducibility and success of your research and development efforts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial batches of this compound?

A1: Commercial this compound can contain several process-related impurities. The most frequently encountered are:

  • Isomeric Impurities: This includes other isomers of chloro-dimethylaniline, such as 2-Chloro-3,4-dimethylaniline and 3-Chloro-4,5-dimethylaniline. These arise from impurities in the starting materials or non-selective chlorination during synthesis.

  • Unreacted Starting Materials: Residual amounts of the precursor compounds used in the synthesis may be present. A common precursor is 3,4-dimethylaniline, which can persist if the chlorination reaction is incomplete.

  • Over-chlorinated Byproducts: Dichloro-4,5-dimethylaniline can be formed if the reaction conditions are too harsh or if there is an excess of the chlorinating agent.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as toluene or various alcohols, may be present in trace amounts.

Q2: How can these impurities affect my downstream applications?

A2: The presence of impurities can have significant consequences for your experiments:

  • Reduced Yield and Purity of Final Product: Impurities can participate in side reactions, leading to the formation of unwanted byproducts and making the purification of your target molecule more challenging.

  • Altered Biological Activity: In drug development, even small amounts of structurally similar impurities can lead to off-target effects or altered efficacy of the final active pharmaceutical ingredient (API).

  • Inconsistent Reaction Kinetics: Impurities can sometimes act as catalysts or inhibitors, leading to variability in reaction times and overall reproducibility.

  • Challenges in Spectroscopic Analysis: The presence of impurities can complicate the interpretation of analytical data, such as NMR and Mass Spectrometry, making it difficult to confirm the structure and purity of your desired compound.

Q3: What is the typical purity of commercial this compound?

A3: The purity of commercial this compound can vary between suppliers and grades. Typically, a purity of 98% or higher is common for standard grades. High-purity grades (>99.5%) are also available for more sensitive applications. It is crucial to always request a Certificate of Analysis (CoA) from your supplier for each batch to understand the specific impurity profile.

Troubleshooting Guide

Problem 1: My reaction yield is consistently lower than expected when using a new batch of this compound.

  • Possible Cause: The new batch may contain a higher concentration of unreacted starting materials or isomeric impurities that are less reactive under your specific reaction conditions.

  • Troubleshooting Steps:

    • Purity Verification: Analyze the purity of the starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a previous batch that gave good results.

    • Stoichiometry Adjustment: If a significant amount of inactive impurity is detected, you may need to adjust the stoichiometry of your reactants to compensate for the lower effective concentration of this compound.

    • Purification of Starting Material: For critical applications, consider purifying the commercial material before use. Recrystallization or column chromatography can be effective methods.

Problem 2: I am observing unexpected byproducts in my reaction that I haven't seen before.

  • Possible Cause: The presence of a new impurity in your this compound is the most likely culprit. This impurity may have a reactive functional group that is participating in a side reaction.

  • Troubleshooting Steps:

    • Impurity Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the unknown byproduct and the potential impurity in the starting material.

    • Reaction Condition Optimization: Once the impurity is identified, you may be able to modify your reaction conditions (e.g., temperature, catalyst, solvent) to minimize the side reaction.

    • Supplier Communication: Contact your supplier to inquire about any recent changes in their manufacturing process that might explain the new impurity profile.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound and identifying volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: A non-polar column such as a DB-5ms or equivalent is recommended.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram. The area percentage of each peak corresponds to the relative concentration of each component. Identify known impurities by comparing their retention times to those of authentic standards.

Protocol 2: Purification by Recrystallization

This protocol can be used to increase the purity of commercial this compound.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Impurity Formation and Analysis

Synthesis and Potential Impurity Formation

The following diagram illustrates a common synthetic route to this compound and highlights where impurities can be introduced.

G cluster_0 Synthesis of this compound cluster_1 Potential Impurity Formation A 3,4-Dimethylaniline (Starting Material) B Chlorination (e.g., with SO2Cl2 or HCl/H2O2) A->B Reaction C This compound (Product) B->C Main Product E Incomplete Reaction B->E F Over-chlorination B->F G Isomeric Chloro-dimethylanilines B->G Formation of D Isomeric Dimethylanilines (in Starting Material) D->B Leads to H Unreacted 3,4-Dimethylaniline E->H Results in I Dichloro-4,5-dimethylaniline F->I Results in

Caption: Synthetic pathway and common points of impurity introduction.

Impurity Analysis Workflow

This workflow outlines the logical steps for identifying and quantifying impurities in a sample of this compound.

G A Receive Commercial This compound B Perform Initial Purity Screen (e.g., GC-FID or HPLC-UV) A->B C Purity Meets Specification? B->C D Proceed with Application C->D Yes E Identify and Quantify Impurities (GC-MS, LC-MS, NMR) C->E No F Assess Impact on Downstream Chemistry E->F G Purify Material (Recrystallization, Chromatography) F->G H Contact Supplier for Information F->H

Caption: A systematic workflow for the analysis of impurities.

Summary of Potential Impurities

Impurity TypePotential OriginSuggested Analytical Method
Isomeric Chloro-dimethylanilinesImpure starting materials or non-selective chlorinationGC, HPLC, GC-MS
Unreacted 3,4-DimethylanilineIncomplete chlorination reactionGC, HPLC, GC-MS
Dichloro-4,5-dimethylanilineOver-chlorinationGC, HPLC, GC-MS
Residual SolventsPurification processHeadspace GC

References

Addressing decomposition issues during 2-Chloro-4,5-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylaniline (CAS 1585-13-3). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical intermediate. This compound is a valuable building block in the production of dyes, pharmaceuticals, and agrochemicals.[1][2] However, like many substituted anilines, its synthesis is susceptible to decomposition, leading to impurities and reduced yields.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Decomposition Issues

The most common and scalable route to this compound is the reduction of its nitro precursor, 2-chloro-4,5-dimethylnitrobenzene. The issues below are primarily discussed within the context of this transformation, particularly using methods like catalytic hydrogenation or metal/acid reduction.

Problem 1: My reaction mixture is turning dark brown/black with significant tar formation, and the final yield is very low.

Q: What is causing this rapid decomposition and how can I prevent it?

A: This is a classic sign of oxidative polymerization, a common issue with aromatic amines. The aniline product, once formed, is highly susceptible to oxidation by atmospheric oxygen, residual oxidants, or even certain metal catalysts under harsh conditions. This process generates highly colored, high-molecular-weight polymers, which constitute the "tar" you are observing.

Underlying Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly electron-rich and thus easily oxidized. This oxidation can initiate a cascade of radical reactions, leading to the coupling of aniline molecules and the formation of complex polymeric structures. This is particularly prevalent at elevated temperatures.

Recommended Actions & Protocols:
  • Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

    • Protocol: Before adding reagents, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction and workup.

  • Strict Temperature Control: Exothermic reactions or excessive heating can accelerate decomposition.

    • Insight: For catalytic hydrogenations (e.g., using Pd/C), the reaction is often exothermic.[3] For metal/acid reductions (e.g., Fe/HCl), the reaction can also generate significant heat.

    • Action: Use a water or ice bath to manage the internal temperature, especially during the initial phase of the reaction. Do not exceed the optimal temperature for your specific reduction method.

  • Reagent and Solvent Purity: Impurities can catalyze decomposition.

    • Insight: Peroxides in solvents (like THF or ether) or trace metal contaminants in starting materials can initiate oxidation.

    • Action: Use freshly distilled or inhibitor-free, high-purity solvents. Ensure the quality of your starting nitro compound.

  • Controlled Workup Procedure: The product is often vulnerable during isolation.

    • Insight: After reduction, the free aniline is liberated by adding a base. Excessively strong bases or prolonged exposure to basic conditions at high temperatures can promote decomposition.

    • Protocol: During basification (e.g., with NaOH solution to remove iron salts), keep the mixture cool in an ice bath.[4] Extract the product promptly into an organic solvent once the free amine is liberated.

Problem 2: The isolated product is off-color (pink, purple, or brown) and darkens further upon storage.

Q: I managed to get a decent yield, but my product is not the expected white/light-colored solid. How can I purify it and ensure its stability?

A: This discoloration is again due to the aerial oxidation of trace amounts of the aniline, even in the solid state. This process is often accelerated by exposure to light and ambient temperatures. The resulting impurities, even at very low concentrations, can be intensely colored.[5]

Recommended Purification and Storage Protocols:
  • Purification via Recrystallization with Activated Charcoal: This is the most effective method to remove colored impurities.

    • Detailed Protocol: Purification of Discolored this compound

      • Choose an appropriate solvent system. A common choice is a mixture like ethanol/water or hexane/ethyl acetate.

      • In a flask, dissolve the crude, discolored product in the minimum amount of the hot solvent (or the more soluble solvent of the pair).

      • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

      • Swirl the mixture and gently heat for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step is crucial and should be done quickly to prevent premature crystallization.

      • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly under vacuum.

  • Best Practices for Storage:

    • Inert Environment: Store the purified, dry product in a well-sealed container, preferably backfilled with nitrogen or argon.

    • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.

    • Temperature: Store in a cool, dark place. For long-term storage, refrigeration is recommended.

Problem 3: Analytical results (GC-MS, NMR) show persistent impurities.

Q: My final product shows extra peaks in the GC-MS report. What are these byproducts and where do they come from?

A: The identity of impurities depends heavily on the specific synthesis route and conditions. For the reduction of 2-chloro-4,5-dimethylnitrobenzene, common impurities include:

ImpurityProbable CauseTroubleshooting Action
Unreacted Starting Material (2-chloro-4,5-dimethylnitrobenzene)Incomplete reaction.- Monitor Reaction: Use TLC or GC to track the disappearance of the starting material. - Check Catalyst: For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be deactivated. Ensure proper handling and use a fresh batch if necessary. - Reaction Time/Temp: Increase reaction time or modestly increase temperature, while monitoring for decomposition.
Dechlorinated Product (4,5-dimethylaniline)Over-reduction or hydrodechlorination.- Milder Conditions: This is common in catalytic hydrogenation if conditions are too harsh (high pressure or temperature).[3] - Catalyst Choice: Select a catalyst less prone to dehalogenation. - Control H₂ Pressure: Use the lowest effective hydrogen pressure.
Partially Reduced Intermediates (e.g., nitroso or hydroxylamine species)Insufficient reducing agent or short reaction time.- Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., iron powder). - Reaction Time: Allow the reaction to proceed to completion as monitored by TLC/GC.

Workflow for Purity Analysis and Troubleshooting

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_decision Troubleshooting A Run Synthesis Reaction B Reaction Workup & Isolation A->B C Perform GC-MS / HPLC / NMR Analysis B->C D Product Pure? C->D E Store Product Properly D->E Yes F Identify Impurities D->F No G Adjust Reaction Conditions (Temp, Time, Catalyst) F->G H Repurify Product (Recrystallization, etc.) F->H G->A Re-run Synthesis H->C Re-analyze

Caption: Troubleshooting workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The predominant method is the reduction of 2-chloro-4,5-dimethylnitrobenzene. This is favored due to the high regioselectivity and availability of the starting materials. Common reduction techniques include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas.[3][6] This method is clean but requires specialized high-pressure equipment.

  • Metal-Acid Reduction: A classic and robust method using metals like iron, tin, or zinc in the presence of an acid like HCl or acetic acid.[4][7] This method is often more tolerant of functional groups but produces significant metal waste.

Direct chlorination of 4,5-dimethylaniline is generally avoided as it can lead to a mixture of isomers (ortho and para chlorination) and polychlorinated byproducts, making purification difficult.[8]

Q2: How critical is pH control during the workup stage?

A2: It is extremely critical. After a metal/acid reduction, the aniline product exists as a hydrochloride salt. To isolate the free amine, a base is added.

  • Too Acidic (pH < 3): The product will remain as the water-soluble salt, leading to poor extraction into organic solvents and low isolated yield.

  • Too Basic (pH > 10): Strongly basic conditions, especially when heated, can promote decomposition and oxidation of the sensitive aniline product.

  • Optimal Range: The pH should be adjusted to be mildly basic (typically pH 8-9) to ensure the complete precipitation/liberation of the free amine without inducing degradation.

Q3: What are the key safety considerations when working with this compound and its precursors?

A3: Safety is paramount.

  • Toxicity: Chlorinated anilines are toxic if swallowed, inhaled, or absorbed through the skin and are suspected carcinogens.[4][9] The nitroaromatic precursors are also highly toxic.

  • Handling: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • Environmental Hazard: Chlorinated anilines can be persistent in the environment and are toxic to aquatic life.[10] Dispose of all chemical waste according to institutional and local regulations.

Decomposition Pathway Overview

G Aniline This compound (Product) Radical Aniline Radical Cation Aniline->Radical Oxidation Oxidants [O] (Air, Light, Impurities) Oxidants->Radical Dimer Dimerized Intermediates Radical->Dimer Coupling Polymer Colored Polymeric Byproducts (Tar/Decomposition) Dimer->Polymer Further Oxidation & Polymerization

Caption: Simplified pathway for oxidative decomposition of anilines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive 1H and 13C NMR Analysis of 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. 2-Chloro-4,5-dimethylaniline, a substituted aniline derivative, serves as a valuable building block. Its precise isomeric structure dictates its reactivity and the ultimate architecture of the target molecule. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing a complete and definitive atomic-level picture.[1][2]

This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into a predictive analysis of the spectra, drawing comparisons with structurally related compounds, and present a clear, step-by-step protocol for data acquisition. Furthermore, we will objectively compare the capabilities of NMR with other common analytical techniques, highlighting why NMR is the superior choice for the unequivocal structural elucidation of this and similar molecules.

The Structural Challenge: Isomer Differentiation

The molecular formula of this compound (C₈H₁₀ClN) can correspond to several isomers. Differentiating the target molecule from other chloro-dimethylaniline isomers is a common analytical challenge. Techniques like mass spectrometry will yield the same molecular weight for all isomers, and while FT-IR can identify functional groups, it often struggles to definitively pinpoint their positions on the aromatic ring. NMR spectroscopy, through the analysis of chemical shifts and spin-spin coupling, provides the necessary detail to resolve this ambiguity.[1]

Deciphering the Code: ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the absence of adjacent protons for coupling.

    • H-3: This proton is ortho to the chlorine atom and meta to the amino group. The deshielding effect of the chlorine atom will likely place this proton's signal further downfield.

    • H-6: This proton is ortho to the amino group and meta to a methyl group. The shielding effect of the amino group will shift this proton's signal upfield compared to H-3.

  • Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

  • Methyl Protons (-CH₃): The two methyl groups are chemically non-equivalent and are expected to appear as two distinct singlets, each integrating to three protons.

To refine our predictions, we can compare with the known spectral data of similar compounds like 3,4-dimethylaniline [3][4] and 2-chloroaniline [5]. In 3,4-dimethylaniline, the aromatic protons show a characteristic splitting pattern that helps in assigning their positions. In 2-chloroaniline, the deshielding effect of the chlorine atom on the ortho proton is evident. By combining these observations, we can confidently predict the relative positions of the aromatic protons in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a unique signal for each of the eight carbon atoms in the molecule, offering a definitive carbon fingerprint.

  • Aromatic Carbons:

    • C-1 (ipso-NH₂): This carbon, directly attached to the electron-donating amino group, will be shielded and appear at a lower chemical shift.

    • C-2 (ipso-Cl): The carbon bearing the electronegative chlorine atom will be deshielded and appear at a higher chemical shift.

    • C-3 & C-6: These two CH carbons will have distinct chemical shifts due to their different neighboring substituents.

    • C-4 & C-5 (ipso-CH₃): These carbons, attached to the methyl groups, will also have unique chemical shifts.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear as two distinct signals in the aliphatic region of the spectrum.

Again, comparison with the ¹³C NMR data of 3,4-dimethylaniline [3] and 2-chloroaniline provides valuable reference points for a more accurate prediction.

Summary of Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-3~ 7.0 - 7.2sC-1
H-6~ 6.6 - 6.8sC-2
-NH₂Variable (broad)sC-3
4-CH₃~ 2.1 - 2.3sC-4
5-CH₃~ 2.1 - 2.3sC-5
C-6
4-CH₃
5-CH₃

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing the Molecule and Analytical Workflow

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for structural elucidation.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

cluster_workflow Structural Elucidation Workflow Sample Sample of This compound Prep NMR Sample Preparation (Dissolve in CDCl₃) Sample->Prep Acquire Acquire 1D NMR Spectra (¹H and ¹³C) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Analyze1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process->Analyze1H Analyze13C Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) Process->Analyze13C Assign Assign Signals to Specific Atoms in the Structure Analyze1H->Assign Analyze13C->Assign Confirm Confirm Structure and Isomeric Purity Assign->Confirm

Caption: A streamlined workflow for the structural elucidation of this compound using NMR spectroscopy.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following is a detailed, field-proven protocol for the analysis of this compound.

1. Sample Preparation:

  • Purity: Ensure the sample is as pure as possible to avoid signals from impurities that can complicate spectral interpretation.

  • Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility. The choice of solvent is critical as it can influence the chemical shifts, especially for the amine protons.[6]

  • Homogenization: Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Tube and Labeling: Use a clean, high-quality 5 mm NMR tube. Label the tube clearly near the top.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The instrument's field frequency will be locked onto the deuterium signal of the solvent. Proper shimming is essential to achieve a homogeneous magnetic field and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

  • Referencing: The chemical shift scale is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

Comparative Analysis with Other Techniques

While other analytical techniques provide valuable information, they lack the definitive structural detail offered by NMR for a molecule like this compound.

Technique Information Provided Strengths Limitations for this compound
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and isomeric differentiation.Provides a complete structural picture; non-destructive.[2]Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; can be coupled with chromatography (GC-MS).Cannot differentiate between isomers with the same molecular weight.
FT-IR Spectroscopy Presence of functional groups (e.g., -NH₂, C-Cl, aromatic C-H).Fast and simple; good for identifying functional groups.Provides limited information on the positions of substituents on the aromatic ring.[7]
UV-Vis Spectroscopy Information about the electronic transitions within the molecule.Simple and quantitative.Provides a chromophore fingerprint but lacks detailed structural information.

For the specific case of this compound, the primary challenge is distinguishing it from its isomers. Mass spectrometry would give an identical molecular ion peak for all isomers. FT-IR spectroscopy would show similar characteristic peaks for the N-H, C-H, and aromatic C=C stretches for all isomers, with only subtle and often inconclusive differences in the fingerprint region. NMR spectroscopy, however, provides a unique and predictable pattern of chemical shifts and coupling constants for each isomer, allowing for unambiguous identification.[1]

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Through a careful analysis of both ¹H and ¹³C NMR spectra, researchers can confirm the precise substitution pattern on the aromatic ring, a level of detail not readily achievable with other common analytical techniques. The ability to distinguish between isomers with certainty is a key advantage of NMR, ensuring the integrity of synthetic pathways and the desired properties of the final products in drug development and other chemical industries. By following the detailed experimental protocol outlined in this guide, scientists can acquire high-quality NMR data to confidently support their research and development efforts.

References

The Foundation: Understanding Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 2-Chloro-4,5-dimethylaniline: Interpretation and Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of molecular structures is paramount. This compound (C₈H₁₀ClN), a substituted aniline, serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. Its characterization requires robust analytical techniques, among which mass spectrometry (MS) is indispensable for its sensitivity and ability to provide detailed structural information through fragmentation analysis.

This guide provides a senior-level interpretation of the electron ionization (EI) mass spectrum of this compound. We will dissect its fragmentation patterns, explaining the chemical principles behind the observed ions. Furthermore, we will compare the utility of mass spectrometry with other key analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—to provide a holistic perspective on its analytical characterization.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1] This process is energetic enough to not only eject an electron, creating a positively charged molecular ion (M⁺•), but also to induce extensive fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, plotting the relative abundance of various fragment ions against their mass-to-charge ratio (m/z). The molecular ion reveals the compound's molecular weight, while the fragmentation pattern provides clues to its structure.[2]

Interpreting the Mass Spectrum of this compound

The molecular weight of this compound is 155.62 g/mol .[4][5] Its mass spectrum is characterized by a distinct molecular ion peak and a series of fragment ions that arise from predictable bond cleavages.

The Molecular Ion (M⁺•) Peak

The first crucial feature is the molecular ion peak. For this compound, this appears at m/z 155 . A key confirmatory feature for chlorine-containing compounds is the presence of an isotopic peak at M+2 (m/z 157).[6] This peak arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M⁺• peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1 , which is a characteristic signature of a molecule containing a single chlorine atom.[6]

Key Fragmentation Pathways

The energetically unstable molecular ion undergoes fragmentation to form more stable ions.[2] The primary fragmentation pathways for this compound are driven by the substituents on the aniline ring: the chloro group, the amino group, and the two methyl groups.

  • Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methylated aromatic compounds is the cleavage of a methyl group (•CH₃), which is a benzylic cleavage.[3][7] This results in a relatively stable ion at m/z 140 .

    C₈H₁₀ClN⁺• → [C₇H₇ClN]⁺ + •CH₃

  • Loss of a Chlorine Radical ([M-35]⁺): The C-Cl bond can cleave, leading to the loss of a chlorine radical (•Cl).[6][8] This is a characteristic fragmentation for halogenated compounds and produces a prominent ion at m/z 120 .[9]

    C₈H₁₀ClN⁺• → [C₈H₁₀N]⁺ + •Cl

  • Loss of Hydrogen Cyanide ([M-27]⁺): Anilines and other nitrogen-containing aromatic rings commonly lose hydrogen cyanide (HCN) following ring rearrangement.[6][10] This would result in a fragment ion at m/z 128 .

    C₈H₁₀ClN⁺• → [C₇H₉Cl]⁺• + HCN

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Ions
m/z ValueProposed Structure/FormulaNeutral LossComments
155/157[C₈H₁₀ClN]⁺•-Molecular ion (M⁺•) and its chlorine isotope peak (M+2).
140/142[C₇H₇ClN]⁺•CH₃Loss of a methyl radical from the molecular ion.
120[C₈H₁₀N]⁺•ClLoss of a chlorine radical, a key indicator of halogenation.
128/130[C₇H₉Cl]⁺•HCNLoss of hydrogen cyanide, common for anilines.

Comparative Guide: MS vs. Other Analytical Techniques

While mass spectrometry is powerful, a comprehensive analysis often involves complementary techniques. The choice of method depends on the analytical question, required sensitivity, and sample matrix.

FeatureMass Spectrometry (GC-MS)NMR Spectroscopy (¹H, ¹³C)High-Performance Liquid Chromatography (HPLC-UV/MS)
Primary Information Molecular weight and structural fragments.Precise atomic connectivity and chemical environment.Separation, quantification, and identification.
Sensitivity Very high (pg to fg range).Low to moderate (mg to µg range).High (ng to pg range).
Structural Detail Inferred from fragmentation patterns.Definitive and complete structure elucidation.Limited (UV); High (MS detector).
Sample Requirement Small (µg to ng). Volatile and thermally stable.Larger (mg). Soluble in deuterated solvents.Small (µg to ng). Soluble in mobile phase.
Key Advantage Excellent for identification and quantification at trace levels.Unambiguous structure determination of pure compounds.Excellent for separating complex mixtures and for non-volatile or thermolabile compounds.[11]
Limitation Isomers can have similar spectra. Fragmentation can be complex.Lower sensitivity; not ideal for trace analysis or complex mixtures without separation.UV detection is not universal or highly specific.
When to Use Which Technique?
  • GC-MS is the go-to method for rapid identification and quantification of this compound in complex matrices like environmental or process samples, provided the analyte is sufficiently volatile and thermally stable.[12][13]

  • NMR Spectroscopy is essential for the initial, definitive structural confirmation of a newly synthesized batch of this compound, verifying the exact positions of the chloro and methyl substituents.

  • HPLC is the preferred method if the compound is part of a mixture with non-volatile components, is thermally unstable, or if derivatization for GC is undesirable.[11] Coupling HPLC with an MS detector (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, offering a powerful tool for analyzing challenging samples.[13][14]

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This self-validating workflow ensures reliable and reproducible results.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent like methanol or acetonitrile.

  • Working Solutions: Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Extraction: For complex matrices, use a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.[15]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injector: Splitless mode at 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Detector: Quadrupole or Ion Trap analyzer.

The following diagram illustrates the standard GC-MS workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extract Extraction (LLE/SPE) Sample->Extract Concentrate Concentration Extract->Concentrate Inject Injection Concentrate->Inject GC GC Separation Inject->GC MS MS Detection (EI) GC->MS Process Data Acquisition MS->Process Identify Peak Identification Process->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: A typical workflow for the GC-MS analysis of organic compounds.

Conclusion

The mass spectrum of this compound provides a wealth of structural information. The characteristic 3:1 isotopic pattern of the molecular ion at m/z 155/157 immediately confirms the presence of a single chlorine atom. Key fragments at m/z 140 (loss of •CH₃) and m/z 120 (loss of •Cl) further corroborate the structure. For researchers, understanding these fragmentation pathways is crucial for confident identification.

While MS is a powerful tool, its optimal use is within a broader analytical strategy. For definitive structure proof of a pure substance, NMR remains the gold standard. For analyzing complex or thermally sensitive mixtures, HPLC offers superior separation capabilities. By understanding the strengths and limitations of each technique, scientists can design robust analytical workflows to ensure the identity, purity, and quality of critical chemical compounds like this compound.

References

A Senior Scientist's Guide to Functional Group Analysis: FT-IR Spectroscopy of 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical and chemical synthesis, intermediates are the unsung heroes. 2-Chloro-4,5-dimethylaniline (CAS 1585-13-3) is one such critical building block, pivotal in the production of various dyes, agrochemicals, and specialized pigments.[1][2] Its molecular structure—an aniline core modified with chloro and methyl substituents—dictates its reactivity and suitability for these applications. Verifying the integrity of this structure, specifically the presence and arrangement of its functional groups, is a non-negotiable step in quality control and process development.

This guide provides an in-depth, practical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the functional group characterization of this compound. We will delve into the causality behind experimental choices, present a robust protocol, interpret the resulting spectral data, and objectively compare FT-IR with alternative analytical methodologies.

Pillar 1: The "Why" and "How" of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups in a molecule.[3] The fundamental principle lies in the interaction between infrared radiation and molecular vibrations.[4] Covalent bonds within a molecule are not static; they behave like springs, constantly stretching, bending, and rotating at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that match its natural vibrational modes.[4] An FT-IR spectrometer measures this absorption, generating a unique spectral "fingerprint" that reveals the functional groups present.[3]

For a molecule like this compound, we can predict the key vibrational modes based on its structure:

  • Amino Group (-NH₂): The primary aromatic amine is a key reactive site.

  • Aromatic Ring: The substituted benzene ring forms the molecular backbone.

  • Methyl Groups (-CH₃): These alkyl substituents influence the electronic properties of the ring.

  • Chloro Substituent (-Cl): The halogen atom further modifies the molecule's reactivity and spectral properties.

Pillar 2: A Self-Validating Experimental Protocol for FT-IR Analysis

The goal of a well-designed protocol is not just to acquire data, but to ensure that the data is reliable and reproducible. This protocol incorporates self-validating steps, such as background scans and baseline correction, to ensure spectral integrity.

Experimental Workflow: From Sample to Spectrum

FTIR_Workflow cluster_prep Part A: Preparation cluster_acq Part B: Acquisition cluster_proc Part C: Processing & Analysis Sample 1. Sample Retrieval (this compound, solid) KBr 2. KBr Preparation (Spectroscopy grade, dried) Grind 3. Grinding (Mix ~1mg sample with ~100mg KBr) Sample->Grind KBr->Grind Pellet 4. Pellet Pressing (Apply vacuum & pressure) Grind->Pellet Background 5. Background Scan (Empty sample chamber) Pellet->Background SampleScan 6. Sample Scan (Insert KBr pellet) Pellet->SampleScan Background->SampleScan Reference Transform 7. Fourier Transform (Interferogram to Spectrum) SampleScan->Transform SampleScan->Transform Correction 8. Baseline Correction (Remove scattering effects) Transform->Correction Analysis 9. Peak Analysis (Identify & assign wavenumbers) Correction->Analysis decision_tree start What is the analytical goal? q1 Confirm presence of key functional groups? start->q1 q2 Determine exact molecular structure & isomer purity? start->q2 q3 Analyze in an aqueous solution? start->q3 ftir Use FT-IR Spectroscopy q1->ftir Yes nmr Use NMR Spectroscopy q2->nmr Yes raman Use Raman Spectroscopy q3->raman Yes

References

A Senior Application Scientist's Guide to GC-MS Analysis of 2-Chloro-4,5-dimethylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Substituted Anilines

2-Chloro-4,5-dimethylaniline (CAS 1585-13-3) is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialized azo dyes.[1][2] Its chemical structure, featuring a polar amine group, a halogen, and alkyl substituents, presents a distinct analytical challenge. Accurate and robust quantification is critical for process monitoring, impurity profiling, and toxicological assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of such semi-volatile compounds, offering high-resolution separation and definitive identification.[3] However, the inherent polarity of the primary amine function in this compound can lead to significant chromatographic issues, including poor peak shape, tailing, and potential thermal degradation within the GC inlet.[4]

This guide provides an in-depth comparison of two primary GC-MS methodologies for the analysis of this compound: Direct Injection Analysis and Analysis following Acylation Derivatization . We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide researchers in selecting the optimal approach for their specific application.

Methodology 1: Direct GC-MS Analysis

Direct analysis is often the preferred initial approach due to its simplicity and speed. However, its success is highly dependent on a well-maintained and relatively inert GC system to mitigate the challenges posed by the polar amine group.

Scientific Rationale

The primary amine group (-NH2) is a site of high polarity and is capable of forming hydrogen bonds. When a molecule like this compound is injected into a hot GC inlet, it can interact with active sites—such as free silanol groups (-Si-OH) on the surface of the inlet liner and the capillary column. These interactions are the primary cause of peak tailing, where the peak is asymmetrically broadened, leading to poor resolution and compromised quantification accuracy.[4] Therefore, a direct injection method must be meticulously optimized to minimize these interactions.

Experimental Protocol: Direct Injection GC-MS
  • Sample Preparation:

    • Accurately prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as ethyl acetate or toluene.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).

    • For unknown samples, perform a liquid-liquid extraction (LLE) if the matrix is aqueous. Adjust the sample pH to >11 with 1.0 M NaOH and extract three times with an equal volume of methylene chloride. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen. Reconstitute in the final analysis solvent.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: A low-polarity column is crucial. A DB-5ms or ZB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended due to its inertness.[5][6]

    • Injection: 1 µL, Splitless mode.

    • Injector Temperature: 250°C (A lower temperature, e.g., 180-220°C, may be tested to reduce potential degradation, though this can increase tailing).[5][6]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[5]

    • Oven Program: Start at 70°C (hold for 1 min), ramp at 10°C/min to 280°C, and hold for 5 minutes. This program is analogous to validated methods for similar chloro- and dimethylanilines.[5]

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Interpretation and Self-Validation (Trustworthiness)

The mass spectrum of this compound provides a built-in validation checkpoint. Based on its structure (C₈H₁₀ClN, MW: 155.63 g/mol ) and established fragmentation rules for aromatic amines and halides, a predictable pattern emerges.[1][7]

  • Molecular Ion (M⁺): A prominent peak should be observed at m/z 155, with an isotopic peak at m/z 157 ([M+2]⁺) approximately one-third the intensity, characteristic of the ³⁵Cl/³⁷Cl isotopic ratio.[8]

  • Key Fragments: The primary fragmentation pathway for aromatic amines is the loss of a methyl group from the aromatic ring, leading to a stable ion.

    • [M-CH₃]⁺: Loss of a methyl radical (•CH₃) results in a fragment at m/z 140.

    • Loss of HCl: While less common for aryl chlorides via EI, a potential loss of HCl could lead to a fragment around m/z 119.

    • Ring Fragmentation: Further fragmentation of the aromatic ring will produce smaller, characteristic ions.

The presence of the correct M⁺/[M+2]⁺ ratio and the expected key fragments provides high confidence in the identification.

Methodology 2: GC-MS Analysis via Acylation Derivatization

To overcome the chromatographic challenges of direct analysis, derivatization is a robust and highly effective strategy. Acylation, typically with an anhydride like acetic anhydride, is a common and reliable choice for primary amines.[9]

Scientific Rationale

Derivatization is a chemical modification process designed to improve a compound's analytical properties. For this compound, acylation with acetic anhydride replaces the polar, active hydrogens on the amine group with a nonpolar acetyl group.[3]

This transformation has several critical benefits:

  • Reduces Polarity: The resulting N-acetyl derivative is significantly less polar, which drastically reduces its affinity for active sites in the GC system. This directly translates to sharper, more symmetrical peaks.[3]

  • Increases Volatility: The masking of the hydrogen-bonding amine group can increase the volatility of the analyte, sometimes leading to shorter retention times.

  • Enhances Thermal Stability: The acetylated derivative is often more stable at the high temperatures of the GC injector and column.

  • Shifts Mass Spectrum: The derivative has a higher molecular weight, shifting its mass spectrum to a region with potentially lower chemical noise, which can improve the signal-to-noise ratio and thus sensitivity.

Experimental Protocol: Acylation with Acetic Anhydride
  • Sample Preparation & Derivatization:

    • Prepare standards or process unknown samples as described in the direct injection protocol, concentrating the final extract to dryness under nitrogen.

    • To the dried residue in a 2 mL vial, add 100 µL of pyridine (as a catalyst and acid scavenger) and 100 µL of acetic anhydride.[3][9]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen. Caution: This step should be performed in a fume hood.

    • Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • The GC-MS parameters (column, temperatures, flows) can be identical to those used for the direct analysis method. The improved chromatographic behavior of the derivative makes it less susceptible to variations in system inertness.

Data Interpretation and Self-Validation (Trustworthiness)

The derivatization reaction yields N-(2-chloro-4,5-dimethylphenyl)acetamide. This product has a molecular weight of 197.67 g/mol (C₁₀H₁₂ClNO).

  • Molecular Ion (M⁺): The mass spectrum will now show the molecular ion at m/z 197, with its corresponding isotope peak at m/z 199. The absence of a peak at m/z 155 confirms the reaction has gone to completion.

  • Key Fragments: The most characteristic fragmentation for N-acetyl derivatives is the loss of a ketene molecule (CH₂=C=O) via a McLafferty-like rearrangement, which regenerates the protonated aniline.

    • [M - 42]⁺: Loss of ketene (mass 42) from the molecular ion will produce a strong peak at m/z 155 , which is the molecular ion of the original underivatized compound. This is a powerful diagnostic fragment.[10]

    • Acylium Ion: A fragment corresponding to the acetyl group [CH₃CO]⁺ may be observed at m/z 43.

The combination of the new molecular ion (m/z 197/199) and the characteristic loss of 42 amu to produce a fragment at m/z 155 provides unambiguous confirmation of the derivatized analyte's identity.

Performance Comparison: Direct Injection vs. Acylation

The choice between methods is a trade-off between speed and performance. While direct injection is faster, derivatization almost invariably provides superior data quality, especially at low concentrations.

Performance Metric Direct Injection Analysis Acylation Derivatization Analysis Causality and Justification
Peak Shape Prone to tailing, especially on older columns or with contaminated liners.Excellent symmetry and sharpness.Acylation reduces polarity, minimizing interactions with active sites in the GC system.[3]
Sensitivity (LOD/LOQ) Generally higher. Analyte adsorption can lead to signal loss and higher detection limits.Generally lower. Improved peak shape concentrates the signal, increasing the signal-to-noise ratio.[5]Sharper peaks result in a greater height-to-area ratio, improving detection limits. The higher mass may also move the fragments out of background noise.
Linearity (R²) Can be compromised at lower concentrations due to non-linear adsorption effects.Typically excellent (>0.995) across a wide concentration range.The linear response is a direct result of eliminating adsorptive losses that disproportionately affect low-concentration standards.
Robustness/Reproducibility Highly dependent on GC system inertness and maintenance.More forgiving of system activity, leading to better inter-sequence reproducibility.The non-polar derivative is less sensitive to the day-to-day condition of the inlet liner and column.
Sample Throughput Higher (fewer preparation steps).Lower (requires additional reaction and cleanup steps).The derivatization protocol adds significant time to the sample preparation workflow.

Quantitative data in this table is based on performance expectations derived from comparative studies on analogous aromatic amines.[5][6]

Visualizing the Workflow & Logic

To better illustrate the processes and the chemical transformations, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_direct Method 1: Direct Injection cluster_deriv Method 2: Acylation Derivatization D_Sample Sample containing This compound D_Extract Liquid-Liquid Extraction (if required) D_Sample->D_Extract D_Inject Direct GC-MS Injection D_Extract->D_Inject D_Data Chromatographic Data (Potential Peak Tailing) D_Inject->D_Data C_Sample Sample containing This compound C_Extract LLE & Evaporation to Dryness C_Sample->C_Extract C_Deriv Add Pyridine & Acetic Anhydride Heat at 70°C C_Extract->C_Deriv C_Cleanup Evaporate Reagents Reconstitute in Solvent C_Deriv->C_Cleanup C_Inject GC-MS Injection C_Cleanup->C_Inject C_Data Chromatographic Data (Sharp, Symmetrical Peaks) C_Inject->C_Data

Caption: Comparative experimental workflows for GC-MS analysis.

Fragmentation_Paths cluster_underivatized Underivatized Fragmentation cluster_derivatized Derivatized Fragmentation mol1 This compound MW = 155 m/z 155/157 frag1 [M-CH₃]⁺ m/z 140 mol1:f1->frag1:f0 - •CH₃ mol2 N-acetyl Derivative MW = 197 m/z 197/199 frag2 [M - C₂H₂O]⁺ m/z 155 mol2:f1->frag2:f0 - Ketene

References

A Comparative Guide to 2-Chloro-4,5-dimethylaniline and Other Key Chlorinated Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Chlorinated anilines are a pivotal class of chemical intermediates, forming the backbone of numerous dyes, pharmaceuticals, and agrochemicals. Their utility is dictated by the nuanced interplay of the electron-donating amino group and the electron-withdrawing and sterically hindering chloro-substituents. This guide provides an in-depth comparison of 2-Chloro-4,5-dimethylaniline with other industrially significant chlorinated anilines: 2-chloroaniline, 4-chloroaniline, 2,4-dichloroaniline, and 3,4-dichloroaniline. Our focus will be on elucidating the structure-property-reactivity relationships that govern their application, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic and developmental endeavors.

Introduction to the Chlorinated Aniline Landscape

Aniline and its derivatives are fundamental building blocks in organic synthesis. The introduction of chlorine atoms to the aromatic ring profoundly alters the molecule's electronic and steric properties. This modification can enhance metabolic stability, modulate bioavailability, and provide reactive handles for further functionalization, making chlorinated anilines indispensable in drug discovery and materials science.[1][2] this compound is a unique member of this family, featuring a combination of a chloro-substituent and two electron-donating methyl groups. This guide will dissect how this specific substitution pattern differentiates it from its mono- and di-chlorinated counterparts.

Comparative Physicochemical Properties

The physical state, solubility, and other physicochemical parameters of these anilines are critical for their handling, reaction setup, and purification. The following table summarizes these key properties.

PropertyThis compound2-Chloroaniline4-Chloroaniline2,4-Dichloroaniline3,4-Dichloroaniline
CAS Number 1585-13-3[3]95-51-2[4]106-47-8[5]554-00-7[6]95-76-1[7]
Molecular Formula C₈H₁₀ClN[3]C₆H₆ClN[4]C₆H₆ClN[5]C₆H₅Cl₂N[6]C₆H₅Cl₂N[7]
Molecular Weight 155.62 g/mol [3]127.57 g/mol [4]127.57 g/mol [5]162.02 g/mol [6]162.02 g/mol [7]
Appearance Solid[3]Clear pale yellow to brown liquid[8]White or pale yellow solid[9]Beige crystals[6]White to light brown crystalline solid
Melting Point (°C) 85.0-86.50-3[4]67-70[5]6366-71[10]
Boiling Point (°C) 248.7±35.0208-210[4]232[5]245272[10]
Water Solubility Low5.13 g/L at 20°C[4]2.2 g/L[5]Low0.06 g/100 mL[7]
pKa (of conjugate acid) ~4.5 (estimated)2.66[11][12]4.15[5]2.05 (at 22°C)[6]2.90 (Predicted)[7][13]

Note: The pKa for this compound is estimated based on the pKa of 2,4,5-trimethylaniline (5.09)[14] and the typical pKa-lowering effect of an ortho-chloro substituent.

The data clearly illustrates the impact of substitution on physical properties. The dimethyl substitution in this compound significantly increases its melting point compared to the liquid 2-chloroaniline. The presence of a second chlorine atom in the dichloroanilines also results in solid compounds with higher boiling points than the monochloroanilines.

A Deep Dive into Comparative Reactivity

The reactivity of anilines, particularly their nucleophilicity and susceptibility to electrophilic aromatic substitution, is governed by the electron density on the nitrogen atom and the aromatic ring. This is influenced by the interplay of inductive (-I) and mesomeric (+M) effects of the substituents.

Caption: Dominant electronic effects of the amino group on the aniline ring.

Basicity and Nucleophilicity (pKa as a Guide):

The basicity of the amino group, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen lone pair and thus a good proxy for its nucleophilicity.

  • This compound (pKa ~4.5): The two electron-donating methyl groups (+I effect and hyperconjugation) increase the electron density on the nitrogen, enhancing its basicity. This is counteracted by the electron-withdrawing inductive effect (-I) of the ortho-chloro group. The net result is a moderately basic aniline, more basic than the di- and monochloroanilines without methyl groups.

  • 2-Chloroaniline (pKa 2.66) and 4-Chloroaniline (pKa 4.15): The chloro substituent's strong -I effect deactivates the ring and reduces the nitrogen's basicity.[11] The effect is more pronounced in the ortho position due to its proximity to the amino group.[15]

  • 2,4-Dichloroaniline (pKa 2.05) and 3,4-Dichloroaniline (pKa ~2.90): The presence of two chloro groups further decreases the electron density on the nitrogen, making these the least basic anilines in our comparison.[6][7]

This trend in basicity directly translates to their reactivity as nucleophiles in reactions like acylation and alkylation. This compound is expected to be the most reactive nucleophile among the selected compounds.

Reactivity in Electrophilic Aromatic Substitution:

The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, chloro-substituents are deactivating yet ortho-, para-directing.

  • This compound: The combined activating effect of the two methyl groups and the amino group strongly activates the ring. The available position for electrophilic attack is C6, which is ortho to the amino group and meta to the chloro group, making it a highly favorable site for substitution.

  • Monochloroanilines: The ring is less activated compared to aniline itself due to the deactivating chloro group.[16]

  • Dichloroanilines: These are significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups.

Experimental Protocols: A Self-Validating System

To provide a practical context for the discussed principles, we present detailed protocols for a representative synthetic application (azo dye synthesis) and a common analytical technique (GC-MS analysis).

Comparative Synthesis of Azo Dyes

Azo dyes are synthesized via a two-step diazotization-coupling reaction. This process is an excellent way to probe the relative reactivity of the different anilines.[17]

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Product A Aromatic Amine (Aniline Derivative) C Diazonium Salt A->C Diazotization B NaNO2, HCl, 0-5 °C E Azo Dye C->E Azo Coupling D Coupling Agent (e.g., 2-Naphthol)

Caption: General workflow for the synthesis of azo dyes.

Step-by-Step Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for maximizing the yield.[7]

  • Acidic Medium (HCl): The reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. The acid also prevents the newly formed diazonium salt from coupling with the unreacted aniline.

  • Alkaline Solution for Coupling Agent: 2-Naphthol is dissolved in NaOH to form the more nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt.

Procedure:

  • Diazotization:

    • In a 100 mL beaker, suspend 1.56 g (0.01 mol) of this compound in a mixture of 3 mL concentrated HCl and 10 mL of water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for an additional 20 minutes in the ice bath to ensure complete diazotization.

  • Azo Coupling:

    • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 2 M sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.[18]

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from ethanol to obtain a purified product.

    • Dry the purified dye in a desiccator. Record the yield and characterize by UV-Vis and IR spectroscopy.

Comparative Yields and Spectroscopic Data:

Aniline DerivativeExpected Azo Dye Color with 2-NaphtholExpected Yield
This compoundRed-OrangeHigh
2-ChloroanilineOrange-RedModerate
4-ChloroanilineOrangeGood
2,4-DichloroanilineYellow-OrangeLower
3,4-DichloroanilineOrangeModerate
Analytical Protocol: GC-MS for Isomer Separation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of isomeric chlorinated anilines.[2][21]

G A Sample Injection B GC Separation (Capillary Column) A->B C Ionization (Electron Impact) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data System (Chromatogram & Mass Spectrum) E->F

Caption: Workflow for GC-MS analysis of chlorinated anilines.

Step-by-Step Protocol: GC-MS Analysis of a Chlorinated Aniline Mixture

Causality Behind Experimental Choices:

  • Sample Preparation: Extraction is necessary to isolate the anilines from a complex matrix (e.g., water) and concentrate them for sensitive detection.[22]

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for separating these isomers based on their boiling points and polarity.

  • Temperature Program: A gradient temperature program allows for the separation of compounds with a range of boiling points in a single run.

  • Mass Spectrometry: Provides definitive identification based on the unique mass fragmentation pattern of each compound.

Procedure:

  • Sample Preparation (for water samples):

    • To 100 mL of the water sample, add a suitable internal standard.

    • Adjust the pH to >11 with NaOH.

    • Extract three times with 20 mL of dichloromethane in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at 70 °C (hold 1 min), ramp to 150 °C at 3 °C/min, then ramp to 280 °C at 10 °C/min (hold 5 min).[23]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

    • Mass Range: Scan from m/z 50 to 300.

  • Data Analysis:

    • Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the analytes by integrating the peak areas and using a calibration curve prepared from standards.

Comparative Applications in Industry and Research

The primary industrial application for these compounds is as intermediates in the synthesis of dyes and pesticides.[2]

  • This compound: Used in the synthesis of specific azo dyes and pigments where its structure imparts desired properties like color fastness and stability.[3]

  • 4-Chloroaniline: A precursor to the widely used antimicrobial chlorhexidine and various pesticides.

  • 3,4-Dichloroaniline: A key intermediate for herbicides such as diuron and propanil.[10]

  • 2-Chloroaniline and 2,4-Dichloroaniline: Also used in the manufacturing of dyes, pigments, and pesticides.[6][8]

The choice of a specific chlorinated aniline is dictated by the desired final product. The additional methyl groups in this compound can enhance the solubility of the final product in organic media and can fine-tune the color of dyes.

Comparative Toxicology and Safety Considerations

Chlorinated anilines are known to be toxic, and their handling requires strict safety protocols. The primary toxic effect is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[24][25]

CompoundAcute Oral LD50 (rat, mg/kg)Key Toxicological Concerns
This compoundData not readily availableExpected to be toxic, handle with care.
2-Chloroaniline1016[25]Hematotoxicity[24]
4-Chloroaniline300-420[25]Hematotoxicity, potential carcinogen[24][25]
2,4-Dichloroaniline~570Methemoglobinemia, skin irritation
3,4-Dichloroaniline530-880[25]Methemoglobinemia, genotoxicity[26]

A comparative study on o-, m-, and p-chloroaniline showed that p-chloroaniline induces the most severe hematotoxic effect, followed by m-chloroaniline, and then o-chloroaniline.[24] All chlorinated anilines should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound presents a unique profile among the chlorinated anilines. Its dimethyl substituents enhance its basicity and nucleophilicity compared to its non-methylated counterparts, making it a more reactive precursor in certain synthetic applications. This increased reactivity, however, is balanced by the deactivating effect of the ortho-chloro group. The choice between this compound and other chlorinated anilines will ultimately depend on the specific requirements of the target molecule, including desired reactivity, final product properties, and cost considerations. This guide has provided the foundational data and experimental context to aid researchers in navigating these choices effectively and safely.

References

A Comparative Guide to the Reactivity of 2-Chloro-4,5-dimethylaniline and 2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals, substituted anilines are foundational building blocks.[1][2] Their reactivity dictates reaction pathways, yields, and the ultimate success of a synthetic strategy. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar yet electronically distinct anilines: 2-Chloro-4,5-dimethylaniline and 2,4-dimethylaniline. By examining the electronic and steric effects of their substituents, we aim to provide a predictive framework for their behavior in common organic transformations, supported by experimental rationale.

Unveiling the Contestants: Structural and Electronic Profiles

At first glance, this compound and 2,4-dimethylaniline share a common scaffold: a dimethyl-substituted aniline ring. However, the presence of a chloro group at the 2-position in the former introduces significant electronic and steric differences that profoundly influence its chemical behavior.

FeatureThis compound2,4-dimethylaniline
CAS Number 1585-13-3[3]95-68-1
Molecular Formula C₈H₁₀ClN[3]C₈H₁₁N
Molecular Weight 155.62 g/mol [3]121.18 g/mol
Appearance Typically a solid at room temperature.[3]Colorless to yellow or dark brown liquid.[4]

The key to understanding their differential reactivity lies in the electronic nature of their substituents. Methyl groups (-CH₃) are electron-donating groups (EDGs) through an inductive effect, increasing the electron density of the aromatic ring.[5] Conversely, the chloro group (-Cl) exhibits a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. In the case of anilines, the inductive effect of halogens typically outweighs the resonance effect, leading to an overall decrease in electron density on the aromatic ring compared to an unsubstituted aniline.

The Decisive Factor: A Head-to-Head Reactivity Comparison

The reactivity of anilines is primarily centered around two key features: the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution.

Basicity and Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group is central to the basicity and nucleophilicity of anilines.

  • 2,4-dimethylaniline: The two electron-donating methyl groups at the ortho and para positions increase the electron density on the nitrogen atom, making it more basic and a stronger nucleophile than aniline itself.[5]

  • This compound: The electron-withdrawing inductive effect of the chloro group at the ortho position significantly reduces the electron density on the nitrogen atom. This decrease in electron density makes this compound a weaker base and a less potent nucleophile compared to 2,4-dimethylaniline.

This difference in nucleophilicity has direct implications for reactions such as acylation and alkylation at the nitrogen center.

Electrophilic Aromatic Substitution: A Tale of Activation and Direction

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[6]

  • 2,4-dimethylaniline: The combined activating effect of the amino group and the two methyl groups makes the aromatic ring highly susceptible to electrophilic attack. The positions ortho and para to the strongly activating amino group are the most reactive sites. Given that the 2 and 4 positions are already substituted, the primary sites for electrophilic attack would be the 6-position (ortho to the amino group) and the 5-position (meta to the amino group, but ortho to the 4-methyl group and para to the 2-methyl group). Steric hindrance from the ortho-methyl group might slightly disfavor attack at the 6-position.

  • This compound: While the amino group is still activating, the electron-withdrawing chloro group at the 2-position deactivates the ring relative to 2,4-dimethylaniline. The directing effects of the substituents are crucial here. The amino group directs ortho and para. The chloro group also directs ortho and para, while the methyl groups direct ortho and para. The most activated and sterically accessible position for an incoming electrophile would be the 6-position, which is ortho to the activating amino group and meta to the deactivating chloro group.

In essence, 2,4-dimethylaniline will undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, at a significantly faster rate than this compound. [7]

The following diagram illustrates the logical relationship of how substituents influence the reactivity of the aniline ring towards electrophiles.

G cluster_aniline Aniline Reactivity cluster_substituents Substituent Effects cluster_properties Chemical Properties Aniline Aniline Ring EDG Electron-Donating Groups (EDG) (e.g., -CH3) Nucleophilicity Increased Nucleophilicity of Amino Group EDG->Nucleophilicity Increases electron density Ring_Activation Increased Ring Activation (Faster EAS) EDG->Ring_Activation EWG Electron-Withdrawing Groups (EWG) (e.g., -Cl) Decreased_Nucleophilicity Decreased Nucleophilicity of Amino Group EWG->Decreased_Nucleophilicity Decreases electron density Ring_Deactivation Decreased Ring Activation (Slower EAS) EWG->Ring_Deactivation Nucleophilicity->Aniline Ring_Activation->Aniline Decreased_Nucleophilicity->Aniline Ring_Deactivation->Aniline

Caption: Influence of substituents on aniline reactivity.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Experiment 1: Comparative Basicity via pKa Determination

This experiment quantifies the difference in basicity between the two anilines.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of this compound and 2,4-dimethylaniline in a suitable solvent mixture (e.g., 50:50 ethanol/water).

  • Titration: Titrate each solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the aniline. A higher pKa value indicates a stronger base.

Experiment 2: Competitive N-Acetylation

This experiment provides a direct comparison of the nucleophilicity of the amino groups.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and 2,4-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane).

  • Limiting Reagent: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the two corresponding acetanilide products.

  • Product Ratio Analysis: After the reaction is complete, determine the ratio of the two acetanilide products using a quantitative technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A higher yield of the acetanilide derived from 2,4-dimethylaniline will confirm its greater nucleophilicity.

The experimental workflow for the competitive N-acetylation is depicted below.

G Start Equimolar Mixture: This compound 2,4-dimethylaniline Reagent Add Acetic Anhydride (0.5 eq.) Start->Reagent Reaction Competitive N-Acetylation Reagent->Reaction Analysis Product Ratio Analysis (GC-MS or NMR) Reaction->Analysis Result1 N-(2-Chloro-4,5-dimethylphenyl)acetamide Analysis->Result1 Minor Product Result2 N-(2,4-dimethylphenyl)acetamide Analysis->Result2 Major Product

References

A Senior Application Scientist's Guide to the Quantification of 2-Chloro-4,5-dimethylaniline: A Comparative Analysis of Analytical Standards and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and potential impurities is paramount. 2-Chloro-4,5-dimethylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, requires rigorous analytical control to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth, objective comparison of analytical standards and the principal chromatographic methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural outlines. It delves into the causality behind experimental choices, emphasizing the establishment of self-validating systems for robust and reliable analytical data. Every claim is substantiated with citations to authoritative sources, ensuring the scientific integrity of the information presented.

The Critical Role of Analytical Standards in Quantification

The foundation of any accurate quantitative analysis lies in the quality of the analytical standard. The choice of standard directly impacts the reliability and reproducibility of the results. For this compound, several grades of analytical standards are available, each with its own set of characteristics and intended use.

Certified Reference Materials (CRMs): The Gold Standard

Certified Reference Materials are the pinnacle of analytical standards. They are produced by a national metrology institute or an accredited reference material producer and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

  • Key Advantages:

    • Highest Accuracy and Traceability: CRMs provide the highest level of accuracy and are traceable to SI units.

    • Uncertainty Budget: The certificate includes a comprehensive uncertainty budget, which is crucial for method validation and calculating the uncertainty of final results.

    • Regulatory Compliance: The use of CRMs is often a requirement for regulatory submissions to agencies like the FDA and EMA.

Pharmaceutical Secondary Standards

These are well-characterized materials established as traceable to a primary reference standard (like a USP or EP standard). They offer a cost-effective alternative to CRMs for routine quality control.

Research Grade/Analytical Grade Standards

These are commercially available standards with a specified purity, often determined by a single method like HPLC or GC. While suitable for many research and development applications, they lack the comprehensive characterization and metrological traceability of CRMs. Several suppliers offer this compound with stated purities, for instance, 95% or 99%.[1][2]

Comparative Overview of Analytical Standards
Standard TypePurity CharacterizationTraceabilityIntended Use
Certified Reference Material (CRM) Comprehensive, using multiple orthogonal methods. Includes uncertainty statement.Metrologically traceable to SI units.Method validation, calibration of secondary standards, critical quality control.
Pharmaceutical Secondary Standard Well-characterized, traceable to a primary standard.Traceable to a pharmacopeial standard (e.g., USP, EP).Routine quality control, working standards.
Research/Analytical Grade Typically determined by a single method (e.g., HPLC purity).Not formally traceable.Research and development, non-critical analyses.

Comparative Analysis of Quantification Methodologies: HPLC vs. GC-MS

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the volatility of the analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Sensitivity Generally in the nanogram (ng) range.Higher sensitivity, often in the picogram (pg) to femtogram (fg) range, especially with selected ion monitoring (SIM).[3]
Selectivity Good selectivity based on retention time and UV-Vis spectrum.Excellent selectivity based on both retention time and mass spectrum, allowing for definitive identification.[3]
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some aniline derivatives.[4]
Instrumentation Cost Lower to moderate.Higher.
Typical Application Routine quality control, purity assessment, and stability testing.Trace level analysis, impurity identification, and confirmatory testing.[4]

A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline derivatives found that while GC/MS and GC/MS-MS provided similar results, LC/MS-MS offered the advantage of direct injection without sample preparation for many analytes.[5][6] However, for some ortho-substituted chloroanilines, LC/MS-MS showed lower ion yields.[5][6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are intended as a starting point and should be validated for their specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method with UV detection, a robust and widely used technique for the analysis of aniline derivatives.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound analytical standard (CRM or high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio is a good starting point. The exact ratio should be optimized for best separation.[7][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to find the wavelength of maximum absorbance.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound analytical standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: A typical workflow for the validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general GC-MS method suitable for the analysis of volatile and thermally stable aniline derivatives.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound analytical standard (CRM or high purity)

  • Methanol or other suitable solvent (GC grade)

  • Helium (carrier gas)

2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 70 °C (hold for 1 minute), ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific analyte and column.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. In SIM mode, monitor characteristic ions of this compound for enhanced sensitivity.

3. Standard and Sample Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound analytical standard and dissolve it in a 25 mL volumetric flask with a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Prepare the sample in a similar manner to the HPLC method, ensuring the final concentration is within the calibration range.

4. Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve based on the peak area of a selected characteristic ion.

  • Inject the sample solution.

  • Quantify the this compound in the sample using the calibration curve. The mass spectrum should be used to confirm the identity of the analyte.

Logical Relationship of Analytical Method Validation Parameters

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Robustness Robustness Specificity->Robustness Influences Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Robustness Influences Range->Robustness Influences Accuracy->Precision Accuracy->Robustness Influences LOD LOD Precision->LOD Precision->Robustness Influences LOQ LOQ LOD->LOQ LOQ->Robustness Influences

Caption: Interdependence of key analytical method validation parameters.

Conclusion: Selecting the Optimal Analytical Strategy

The accurate quantification of this compound is a critical aspect of quality control in pharmaceutical and chemical manufacturing. The choice of analytical standard and quantification method should be guided by the specific requirements of the analysis.

  • For applications demanding the highest level of accuracy and regulatory compliance, the use of a Certified Reference Material is indispensable.

  • HPLC-UV offers a robust, cost-effective, and reliable method for routine quantification and purity assessment.

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity identification, and confirmatory testing.

Ultimately, a well-validated analytical method, employing a high-quality, appropriate analytical standard, is the cornerstone of generating reliable and defensible data. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges involving this compound.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, the adage "you are what you make" holds absolute truth. The precise molecular structure of a synthesized compound dictates its function, efficacy, and safety. 2-Chloro-4,5-dimethylaniline serves as a vital intermediate in the synthesis of various target molecules, including dyes and biologically active compounds[1]. Consequently, unambiguous confirmation of its structure is not merely an academic exercise but a critical checkpoint for quality control, process optimization, and regulatory compliance.

This guide provides a comprehensive framework for the structural validation of this compound (CAS: 1585-13-3). We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and demonstrating how a multi-faceted analytical approach creates a self-validating system. Our objective is to build an unshakeable, data-driven case for the correct structure, capable of distinguishing the target molecule from potential isomers and impurities with high confidence.

The Orthogonal Validation Workflow: A Multi-Technique Philosophy

The foundation of robust structural elucidation lies in the principle of orthogonal analysis. This approach utilizes multiple, independent analytical techniques that measure different physicochemical properties of the molecule. When the data from these disparate methods converge to support a single structural hypothesis, the confidence in that assignment becomes exponentially greater than that from any single technique alone. For a substituted aromatic amine like this compound, the core techniques for this workflow are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Validation Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Sample MS Mass Spectrometry (MS) Synthesized_Product->MS Sample IR Infrared Spectroscopy (FTIR) Synthesized_Product->IR Sample Data_Analysis Integrated Data Analysis & Isomer Comparison NMR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data Confirmation Structural Confirmation Data_Analysis->Confirmation Convergent Evidence

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Expertise in Action: What to Expect from the Spectra

For this compound, the substitution pattern is key. The molecule has two protons on the aromatic ring, two distinct methyl groups, and an amine group.

  • ¹H NMR Spectroscopy: We predict a spectrum that is deceptively simple yet highly informative.

    • Aromatic Protons: The proton at position 3 (between the chloro and methyl groups) and the proton at position 6 (adjacent to the amine group) lack adjacent proton neighbors. Therefore, they should both appear as sharp singlets . Their chemical shifts will differ due to the varying electronic effects of their neighboring substituents.

    • Methyl Protons: The two methyl groups at positions 4 and 5 are in different chemical environments and are not coupled to each other. They will also appear as two distinct singlets .

    • Amine Protons: The -NH₂ protons typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

  • ¹³C NMR Spectroscopy: Since there are no elements of symmetry that would make any carbons chemically equivalent, we expect to see a signal for every carbon atom in the molecule. This means a total of 8 distinct signals should be observed in the broadband-decoupled spectrum.

Comparative Analysis: Differentiating from Isomers

The true diagnostic power of NMR is revealed when comparing the expected spectrum of our target compound with that of a potential isomeric impurity, such as 2-Chloro-4,6-dimethylaniline .

FeatureThis compound (Target) 2-Chloro-4,6-dimethylaniline (Isomer) Rationale for Difference
Aromatic ¹H Signals Two singletsTwo singletsBoth have isolated aromatic protons.
Aromatic ¹H Coupling No couplingNo couplingProtons are not on adjacent carbons.
Number of ¹³C Signals 88Both molecules lack symmetry, resulting in 8 unique carbon environments.

While basic features seem similar, the precise chemical shifts in both ¹H and ¹³C NMR would differ significantly due to the different positions of the substituents. A more stark contrast is seen with an isomer like 4-Chloro-2,5-dimethylaniline , where the two aromatic protons would be adjacent and thus appear as doublets due to spin-spin coupling, a clear distinguishing feature.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized, purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire data over a spectral width of 0-200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of a compound, acting as a fundamental check on its elemental composition. For halogenated compounds, it offers an additional, powerful validation feature.

Expertise in Action: The Chlorine Isotope Signature

The most crucial piece of evidence from the mass spectrum of this compound is the isotopic pattern of the molecular ion. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion (M⁺):

  • M⁺ Peak: Corresponding to the molecule containing ³⁵Cl. For C₈H₁₀ClN, this appears at a mass-to-charge ratio (m/z) of 155 .

  • M+2 Peak: Corresponding to the molecule containing ³⁷Cl. This appears at m/z 157 .

The defining characteristic is the relative intensity of these two peaks, which should be approximately 3:1 (M⁺ : M+2).[2] This pattern is a virtually infallible indicator of the presence of a single chlorine atom in the molecule. The high-resolution mass spectrum (HRMS) should yield a mass that corresponds to the molecular formula C₈H₁₀ClN with an error of less than 5 ppm.

MS_Isotope_Pattern Relationship between chlorine isotopes and the resulting mass spectrum. cluster_molecule This compound C8H10N_35Cl C₈H₁₀N³⁵Cl (~75.8%) M_peak M⁺ Peak (m/z 155) C8H10N_35Cl->M_peak Ionization C8H10N_37Cl C₈H₁₀N³⁷Cl (~24.2%) M2_peak M+2 Peak (m/z 157) C8H10N_37Cl->M2_peak Ionization

Caption: Chlorine isotope effect in mass spectrometry.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the analyte from any residual solvent or impurities.

    • Employ a temperature program to ensure elution of the compound.

  • MS Detection:

    • Set the MS to scan over a mass range of m/z 40-250.

    • The EI source energy is typically set at 70 eV.

    • Acquire the mass spectrum corresponding to the GC peak of the analyte.

    • Analyze the spectrum for the molecular ion and the characteristic 3:1 isotope pattern.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: Key Vibrational Modes

The IR spectrum provides a unique "fingerprint" for this compound. The most diagnostic absorption bands are:

  • N-H Stretch: As a primary amine, it will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[3] One is for the symmetric stretch and the other for the asymmetric stretch. The presence of two peaks here is a strong confirmation of the -NH₂ group.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: One or more bands of variable intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • C-Cl Stretch: The carbon-chlorine stretch will appear as a strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: This method requires minimal preparation. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Sample Scan:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the key absorption bands and compare them to expected values for the functional groups.

Summary of Expected Data

The table below summarizes the expected data from the orthogonal validation approach. This integrated dataset provides a robust and self-validating confirmation of the structure of this compound.

TechniqueParameterExpected Result for this compound
¹H NMR Aromatic Protons~6.5-7.5 ppm (2H, two separate singlets)
Methyl Protons~2.1-2.3 ppm (6H, two separate singlets)
Amine Protons~3.5-4.5 ppm (2H, broad singlet)
¹³C NMR Number of Signals8
Mass Spec. Molecular Ion (M⁺)m/z 155 (C₈H₁₀³⁵ClN)
Isotope Peak (M+2)m/z 157 (C₈H₁₀³⁷ClN), ~33% intensity of M⁺
HRMSCalculated m/z: 155.0502; Found: ± 5 ppm
FTIR N-H StretchTwo bands at ~3450 cm⁻¹ and ~3360 cm⁻¹
Aromatic C=C StretchBands in the 1500-1600 cm⁻¹ region
C-Cl StretchStrong band in the 600-800 cm⁻¹ region

Conclusion

References

A Comparative Toxicological Profile of Dimethylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of chemical isomers is paramount for ensuring safety and efficacy in preclinical and clinical studies. Dimethylaniline and its isomers, widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals, present a compelling case for a detailed comparative analysis of their toxicity.[1] This guide provides an in-depth examination of the toxicological profiles of N,N-dimethylaniline and its six structural isomers, the xylidines, highlighting the critical differences in their biological effects and underlying mechanisms of toxicity.

Introduction to Dimethylaniline Isomers

Dimethylanilines are aromatic amines characterized by an aniline molecule substituted with two methyl groups. N,N-dimethylaniline has both methyl groups attached to the nitrogen atom, while the xylidine isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylaniline) have the methyl groups at various positions on the benzene ring. This seemingly subtle difference in structure leads to significant variations in their chemical properties and, consequently, their toxicological profiles.

Comparative Acute Toxicity

The acute toxicity of dimethylaniline isomers varies considerably, as evidenced by their median lethal dose (LD50) values. The following table summarizes the available oral LD50 data for rats, providing a quantitative comparison of their acute toxicity.

IsomerCAS NumberOral LD50 (rat, mg/kg)
N,N-Dimethylaniline121-69-71410[2]
2,3-Dimethylaniline87-59-2933[3]
2,4-Dimethylaniline95-68-1467[4]
2,5-Dimethylaniline95-78-31297[5]
2,6-Dimethylaniline87-62-7840[6][7]
3,4-Dimethylaniline95-64-7812[8]
3,5-Dimethylaniline108-69-0707[9]

From this data, it is evident that 2,4-dimethylaniline exhibits the highest acute oral toxicity among the isomers for which data is available, while N,N-dimethylaniline and 2,5-dimethylaniline are comparatively less acutely toxic.

Dermal and inhalation toxicity data are less complete across all isomers. However, N,N-dimethylaniline has a reported dermal LD50 in rabbits of 1770 mg/kg, indicating significant toxicity via skin absorption.[2] For the xylidine isomers, they are generally considered to be absorbed through the skin, and inhalation of high concentrations can be hazardous.[10]

Methemoglobinemia: A Common Mechanism of Toxicity

A primary and well-documented toxic effect of aniline and its derivatives, including the dimethylanilines, is the induction of methemoglobinemia.[11] This condition involves the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it incapable of binding and transporting oxygen, leading to cyanosis and, in severe cases, anoxia.

The potential to induce methemoglobinemia varies among the isomers. In vivo studies in rats have shown that 3,5-dimethylaniline is a potent inducer of methemoglobinemia, while other isomers, such as 2,3-, 2,4-, 2,5-, and 2,6-dimethylaniline, show significantly less activity at similar doses.[12] This difference is attributed to variations in their metabolic activation pathways.

Metabolic Activation and Genotoxicity

The toxicity of dimethylaniline isomers is intrinsically linked to their metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. A critical step in their bioactivation is N-hydroxylation, which forms reactive N-hydroxylamine metabolites.[13] These metabolites can be further converted to highly reactive nitrenium ions, which can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.

The position of the methyl groups on the benzene ring influences the rate and pathway of metabolism, thus affecting the toxic potential of each isomer. For instance, the metabolism of 2,6-dimethylaniline is known to produce N-(2,6-dimethylphenyl)hydroxylamine, which is implicated in the formation of hemoglobin adducts.[14][15] The metabolic pathways of other isomers, such as 2,4-dimethylaniline, have also been studied, revealing the formation of various metabolites that contribute to their toxicity.[16][17]

The genotoxic potential of these isomers is a significant concern. Several dimethylaniline isomers have been shown to be mutagenic in various assays, often requiring metabolic activation to exert their effects. For example, N,N-dimethylaniline has been shown to induce chromosomal aberrations in hamster V79 cells. Studies on xylidine isomers have revealed that they can induce DNA damage, with some isomers showing a clear link between their metabolic activation and mutagenic activity.[13]

Carcinogenicity

The carcinogenic potential of dimethylaniline isomers is a critical aspect of their toxicological profiles. The International Agency for Research on Cancer (IARC) has classified 2,6-dimethylaniline as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[7] Studies have shown that 2,6-dimethylaniline can induce tumors in rats. For other isomers, the evidence is less definitive. For example, 2,4-xylidine and 2,5-xylidine are classified as "not classifiable as to their carcinogenicity to humans" (Group 3) by IARC.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of dimethylaniline isomers are limited. For N,N-dimethylaniline, one study in mice found no adverse effects on dams or offspring at the doses tested.[5] However, a study on N-methylaniline, a related compound, suggested potential maternal toxicity and embryotoxic effects in rats.[4] For the xylidine isomers, there is a general lack of comprehensive reproductive and developmental toxicity studies.[18]

Experimental Protocols

To aid researchers in the toxicological assessment of dimethylaniline isomers, this section provides detailed, step-by-step methodologies for key experiments.

In Vivo Methemoglobinemia Assay

This protocol is a generalized procedure and should be adapted based on specific institutional guidelines and regulatory requirements.

Objective: To determine the potential of a test substance to induce methemoglobinemia in rodents.

Materials:

  • Test substance (dimethylaniline isomer)

  • Vehicle (e.g., corn oil, water)

  • Rodents (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., heparinized capillary tubes, syringes)

  • Spectrophotometer capable of reading at multiple wavelengths (e.g., 630 nm and 576 nm)

  • Reagents for methemoglobin determination (e.g., potassium ferricyanide, potassium cyanide)

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare at least three dose levels of the test substance in the chosen vehicle. A vehicle control group should also be included.

  • Administration: Administer the test substance to the animals via the intended route of exposure (e.g., oral gavage).

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dosing).

  • Methemoglobin Measurement:

    • Lyse a portion of the blood sample with a hypotonic buffer.

    • Measure the absorbance of the lysate at 630 nm and 576 nm.

    • Add potassium ferricyanide to convert all hemoglobin to methemoglobin and remeasure the absorbance.

    • Add potassium cyanide to convert methemoglobin to cyanmethemoglobin and remeasure the absorbance.

  • Calculation: Calculate the percentage of methemoglobin using a standard formula (e.g., the method of Evelyn and Malloy).

  • Data Analysis: Analyze the data for dose- and time-dependent increases in methemoglobin levels compared to the control group.

Methemoglobin_Assay_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation Dose_Preparation Dose Preparation Administration Substance Administration Dose_Preparation->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling Time Points MetHb_Measurement Methemoglobin Measurement Blood_Sampling->MetHb_Measurement Calculation Calculation of % MetHb MetHb_Measurement->Calculation Data_Analysis Data Analysis Calculation->Data_Analysis

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9][13]

Materials:

  • Test substance and vehicle

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation) and cofactor solution

  • Molten top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Strain Preparation: Grow overnight cultures of the tester strains.

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate dose range of the test substance.

  • Main Experiment (Plate Incorporation Method):

    • To a test tube, add 2 ml of molten top agar, 0.1 ml of the bacterial culture, and 0.1 ml of the test substance solution (or 0.5 ml of S9 mix if metabolic activation is required).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the negative control group. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Strain_Prep Bacterial Strain Preparation Dose_Finding Dose Range Finding Mixing Mix Bacteria, Test Substance, & Agar (+/- S9) Dose_Finding->Mixing Plating Pour onto Minimal Agar Plates Mixing->Plating Incubation Incubate at 37°C Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Data_Analysis Analyze Data Counting->Data_Analysis

Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.[6][7][18]

Materials:

  • Test substance and vehicle

  • Rodents (e.g., mice or rats)

  • Bone marrow extraction tools

  • Fetal bovine serum

  • Microscope slides

  • Stains (e.g., Giemsa, acridine orange)

  • Microscope with appropriate magnification

Procedure:

  • Animal Dosing: Treat animals with the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels. Include positive and negative control groups.

  • Bone Marrow Collection: At appropriate time points (usually 24 and 48 hours after the last dose), humanely euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation:

    • Flush the bone marrow from the femurs with fetal bovine serum.

    • Centrifuge the cell suspension and create smears of the cell pellet on microscope slides.

    • Air-dry the slides and fix them in methanol.

  • Staining: Stain the slides with an appropriate dye to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the negative control group.

Micronucleus_Test_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Phase cluster_analysis Analysis Phase Animal_Dosing Animal Dosing BM_Collection Bone Marrow Collection Animal_Dosing->BM_Collection Slide_Prep Slide Preparation BM_Collection->Slide_Prep Staining Slide Staining Slide_Prep->Staining Scoring Microscopic Scoring Staining->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis

Conclusion

The toxicological profiles of dimethylaniline isomers are complex and varied, with structural differences leading to significant disparities in acute toxicity, methemoglobin-inducing potential, genotoxicity, and carcinogenicity. This guide highlights the importance of considering each isomer individually in toxicological assessments. The primary mechanism of toxicity for these compounds involves metabolic activation, leading to the formation of reactive metabolites that can cause cellular damage. For researchers in drug development and chemical safety, a thorough understanding of these differences is crucial for risk assessment and the development of safer chemical entities.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Chloro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper disposal of 2-Chloro-4,5-dimethylaniline is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. This compound, a chlorinated aromatic amine, presents toxicological and environmental hazards that necessitate a meticulous and informed approach to its waste management.[1][2]

This guide is structured to provide a comprehensive workflow, from initial handling considerations to final disposal, ensuring that each step is understood in the context of safety, efficiency, and regulatory compliance.

Hazard Assessment and Pre-Disposal Planning: The Foundation of Safety

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Absorption through the skin is a likely route of exposure for workers, and like other aromatic amines, it can potentially interfere with the blood's ability to carry oxygen (methemoglobinemia).[6] Therefore, all disposal procedures must be predicated on minimizing exposure.

Core Principle: The best way to manage a chemical incident is to prevent it.[7] Careful planning is paramount. Before beginning any work that will generate this compound waste, ensure you have the following in place:

  • A designated hazardous waste accumulation area: This should be a well-ventilated, secure location away from general laboratory traffic.

  • Appropriate waste containers: Containers must be chemically compatible, in good condition, and feature secure closures.[7]

  • Complete Personal Protective Equipment (PPE): Have all necessary PPE readily available and inspected for integrity.

  • Spill Kit: An accessible spill kit equipped for solid chemical cleanup is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a robust selection of PPE is non-negotiable.[8] Do not handle this chemical or its waste without the appropriate protective gear.

PPE CategorySpecification & RationaleSources
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Thicker gloves may be required for tasks with abrasion risk. Always inspect gloves before use and wash hands thoroughly after removal.[3][8][3][9]
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a possibility.[5][9][10][5][9][10]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5][9][13][5][9][11][12][13]
Body Protection A long-sleeved lab coat is standard. For larger quantities or significant spill risk, chemical-resistant clothing or an apron is recommended.[8][11][14][8][11][14]
Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management. The causality here is simple: mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.

Core Directive: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][9] It should be treated as a chlorinated organic waste.

Step-by-Step Containerization Protocol:

  • Select the Right Container: Use a high-density polyethylene (HDPE) or other compatible container clearly designated for solid chlorinated hazardous waste. The container must have a secure, leak-proof lid.[7]

  • Labeling: The moment you add the first piece of waste, the container must be labeled. The label should include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "this compound"[9]

    • The specific hazards (e.g., Toxic, Irritant, Environmental Hazard)[5]

    • The date the waste was first added (accumulation start date).

  • Solid Waste Collection:

    • Pure/Excess Reagent: Carefully transfer the solid chemical into the hazardous waste container using a dedicated scoop or spatula.

    • Contaminated Debris: Items such as used gloves, weighing paper, and contaminated paper towels should be collected in the same container. Avoid overfilling the container.

  • Storage: Keep the waste container tightly closed except when adding waste.[6][12] Store it in your designated satellite accumulation area.

The Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

G start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_procedure Initiate Spill Management Protocol is_spill->spill_procedure Yes waste_type Identify Waste Type is_spill->waste_type No spill_procedure->waste_type pure_chem Excess/Unused Solid Chemical waste_type->pure_chem Pure Chemical contaminated_debris Contaminated Materials (Gloves, Paper, Glassware) waste_type->contaminated_debris Contaminated Debris container Select Compatible Hazardous Waste Container pure_chem->container contaminated_debris->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->labeling collection Place Waste in Container (Avoid Dust Generation) labeling->collection storage Store Securely in Designated Area (Keep Container Closed) collection->storage disposal Arrange Pickup by Licensed Waste Disposal Company storage->disposal

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. A rapid and correct response is critical to mitigating harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7][9]

  • Secure the Area: Close doors to the affected area to contain dust or vapors. Prevent entry by unauthorized personnel.[16]

  • Assess the Spill: Determine if the spill is "minor" or "major." A minor spill is one you can safely clean up yourself with the available PPE and spill kit. If the spill is large, involves a significant inhalation hazard, or you are uncertain, treat it as a major spill.[17]

  • Major Spill Response: For major spills, call emergency services (e.g., 911) immediately. Provide the chemical name, location, and approximate quantity.[15][17]

  • Minor Spill Cleanup Protocol:

    • Don the appropriate PPE, including respiratory protection.[9]

    • If the chemical is a solid, do NOT use a dry brush or create dust.[11] Gently cover the spill with an inert absorbent material like sand or vermiculite.[11][15]

    • Carefully sweep up the mixture and place it into your designated hazardous waste container.[9][11]

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[18]

    • Wash hands thoroughly after the cleanup is complete.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[6][12] Wash the affected skin area with plenty of soap and running water for at least 15 minutes.[7][12][19] Seek medical attention.[12][19]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][19] Seek immediate medical attention.[12][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][19][20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][20]

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its contaminated containers be disposed of in the regular trash or flushed down the drain.[6][9][21] The only acceptable and compliant final disposal method is through a licensed and approved hazardous waste management company.[9][11] These companies are equipped to handle and treat or incinerate the chemical in a manner that complies with all local, state, and federal regulations, ensuring environmental protection.[6][11][21]

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility to protect our environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.